5-Bromo-2-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASAXVECBZCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403079 | |
| Record name | 5-bromo-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144649-99-0 | |
| Record name | 5-Bromo-2-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144649-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-methoxybenzonitrile physical properties
An In-depth Technical Guide to 5-Bromo-2-methoxybenzonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No. 144649-99-0), a key intermediate in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's properties, handling, and application. The structure of this guide is designed to logically flow from fundamental identification to practical application, ensuring a comprehensive understanding for laboratory use.
Core Compound Identification and Physicochemical Profile
This compound is a polysubstituted aromatic compound featuring a nitrile, a methoxy ether, and a bromine atom. This specific arrangement of functional groups imparts a unique combination of reactivity and physical characteristics, making it a valuable building block, particularly in the synthesis of complex heterocyclic systems and pharmaceutical lead compounds.
The compound's identity is unequivocally established by its CAS Registry Number: 144649-99-0.[1][2] Its fundamental properties are summarized below for rapid assessment.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 144649-99-0 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.04 g/mol | [1] |
| Appearance | White to yellow or orange crystalline powder | [3][4] |
| Melting Point | 91-92 °C | [1][2][4] |
| Boiling Point | 287.8 ± 20.0 °C (Predicted) | [4] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity (Typical) | >98.0% (GC) | [3] |
Senior Scientist Insight: The melting point is a critical first-pass indicator of purity. A sharp melting range of 91-92 °C is indicative of high-purity material.[1][2][4] A broader range may suggest the presence of regioisomeric impurities or residual solvents from synthesis, necessitating further purification. While predicted values for boiling point and density are useful for estimation, they should be confirmed experimentally if required for specific process development, such as distillation or reaction modeling.
Solubility Profile
The solubility of this compound is dictated by its molecular structure. The molecule possesses moderate polarity due to the nitrile and methoxy groups, but the aromatic ring and bromine atom contribute significant nonpolar character.
-
Soluble: Methanol.[4]
-
Expected Solubility: Based on its structure, the compound is anticipated to be soluble in common polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).
-
Insoluble: Insoluble in water.[5]
Causality Behind Solubility: The methoxy group can act as a hydrogen bond acceptor, and the nitrile group adds polarity, facilitating dissolution in polar organic solvents like methanol. However, the lack of a hydrogen bond donor and the large hydrophobic surface area of the brominated benzene ring prevent solubility in water.
Spectroscopic Characterization: An Expert's Guide
While this compound is commercially available, published and verified experimental spectra are notably scarce. Therefore, a competent researcher must rely on predictive analysis based on foundational principles of spectroscopy to verify the material's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.
-
δ ~7.7 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at C6 (H-6). It appears as a doublet due to coupling with H-4 and is deshielded by the adjacent electron-withdrawing nitrile group.
-
δ ~7.6 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): This signal is assigned to the proton at C4 (H-4). It is split into a doublet of doublets by coupling to both H-3 and H-6.
-
δ ~6.9 ppm (d, J ≈ 8.8 Hz, 1H): This signal corresponds to the proton at C3 (H-3). It appears as a doublet due to coupling with H-4 and is shielded by the adjacent electron-donating methoxy group, causing it to appear significantly upfield.
-
δ ~3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will be characterized by eight distinct signals.
-
δ ~160 ppm: Quaternary carbon C2, attached to the electron-donating methoxy group.
-
δ ~136 ppm, ~135 ppm: Aromatic CH carbons C4 and C6.
-
δ ~118 ppm: Quaternary carbon C5, attached to the bromine atom.
-
δ ~116 ppm: The nitrile carbon (-C≡N).
-
δ ~113 ppm: Aromatic CH carbon C3.
-
δ ~105 ppm: Quaternary carbon C1, shielded by the methoxy group and adjacent to the nitrile.
-
δ ~56 ppm: The methoxy group carbon (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. Theoretical studies on its vibrational spectra have been conducted.[6][7] Key expected absorption bands include:
-
~2230-2220 cm⁻¹ (Strong, Sharp): Characteristic C≡N stretching vibration of the nitrile group. This is often a definitive peak for identification.
-
~3100-3000 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.
-
~1600-1450 cm⁻¹ (Medium to Strong): Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1025 cm⁻¹ (Medium): Symmetric C-O-C stretching.
-
~600-500 cm⁻¹ (Medium): C-Br stretching vibration.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the key feature to identify is the molecular ion peak and its isotopic pattern.
-
Molecular Ion (M⁺): The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed: one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 211) and another for the ⁸¹Br isotope (m/z ≈ 213). This 1:1 M⁺/(M+2)⁺ ratio is a hallmark of monobrominated compounds.[1]
-
Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at [M-15]⁺, or the loss of a methyl group followed by carbon monoxide (CO) to yield a fragment at [M-43]⁺.
Synthesis and Purification Protocols
This section provides a validated protocol for the synthesis and a recommended workflow for purification, ensuring high-quality material for subsequent applications.
Synthesis Protocol: Electrophilic Bromination
A common and effective method for synthesizing this compound is through the electrophilic bromination of 2-methoxybenzonitrile.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-methoxybenzonitrile (1.0 eq) in acetonitrile (CH₃CN), add N-bromosuccinimide (NBS, 1.5 eq).
-
Reaction Execution: Stir the mixture at room temperature for 12 hours. It is crucial to protect the reaction from light to prevent radical side reactions with NBS.
-
Work-up: Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[4]
Quality Control and Purity Assessment
A self-validating system is essential to ensure the quality of the synthesized material before its use in sensitive downstream applications like drug discovery.
Reactivity, Applications, and Safety
Chemical Reactivity and Strategic Applications
The true value of this compound for drug development professionals lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position is strategically placed for participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Cross-Coupling Reactions: This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.[2]
-
Suzuki-Miyaura Coupling: The aryl bromide can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to construct biaryl scaffolds, which are privileged structures in medicinal chemistry.[8][9][10]
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with various amines, providing access to substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl alkynes, another important motif in drug molecules.
-
-
Nitrile Group Manipulation: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various five-membered heterocycles (e.g., tetrazoles), offering further avenues for molecular diversification.
Safety and Handling
As a Senior Scientist, ensuring laboratory safety is paramount. This compound is classified as acutely toxic and an irritant. Adherence to the following protocols is mandatory.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3-4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | 3-4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | 3-4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.[11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[1] For weighing and transferring solid, a dust mask (e.g., N95) is recommended.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[11] Recommended storage temperature is 2-8°C.[1]
-
Spill Response: In case of a spill, avoid generating dust.[5] Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.
By understanding these core properties, synthetic routes, and safety protocols, researchers can confidently and effectively utilize this compound as a strategic tool in the pursuit of novel chemical entities.
References
- Apollo Scientific. (2023). This compound Safety Data Sheet.
- Ambeed. (n.d.). 144649-99-0 | this compound.
- TCI EUROPE N.V. (2025). B3123 - this compound - SAFETY DATA SHEET.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE.
- Echemi. (n.d.). This compound SDS, 144649-99-0 Safety Data Sheets.
- MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- AWS. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 144649-99-0.
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- Journal of Chemical and Pharmaceutical Sciences. (2017). molecular structure, vibrational spectra and thermodynamical properties of 4-(4-n-hexyloxyphenyl)- 2-methyl-3-butyn-2-ol (4hp2m3b).
- Strem. (n.d.). This compound, min. 99%.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2016).
- Oriental Journal of Chemistry. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT.
- BenchChem. (n.d.). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
- Sigma-Aldrich. (n.d.). This compound 96 144649-99-0.
- Strem Chemicals. (n.d.). This compound, min. 99%.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 144649-99-0.
- Oriental Journal of Chemistry. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT.
- ResearchGate. (2018). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzonitrile 97 138642-47-4.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- BenchChem. (n.d.).
- Matrix Scientific. (n.d.). 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile.
- NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
Sources
- 1. whitman.edu [whitman.edu]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. ias.ac.in [ias.ac.in]
- 6. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. thieme-connect.com [thieme-connect.com]
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzonitrile (CAS: 144649-99-0)
This document provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical properties, a robust synthesis protocol, detailed spectroscopic analysis, and its versatile reactivity, providing the foundational knowledge required for its effective application in the laboratory.
This compound, also known as 4-Bromo-2-cyanoanisole, is a polysubstituted aromatic compound. Its structure incorporates three distinct functional groups—a nitrile, a methoxy ether, and a bromine atom—on a benzene ring. This specific arrangement of functionalities makes it a valuable and versatile building block in organic synthesis, allowing for sequential and site-selective modifications.
The physical and chemical properties of this compound are summarized below, based on data from commercial suppliers.[1][2] These parameters are critical for designing experimental setups, particularly for reaction solvent selection and purification methods.
| Property | Value | Source(s) |
| CAS Number | 144649-99-0 | |
| Molecular Formula | C₈H₆BrNO | |
| Molecular Weight | 212.04 g/mol | |
| Appearance | White to off-white or yellow solid/powder | [1] |
| Melting Point | 91-92 °C | [1] |
| Purity | Typically ≥96% | |
| InChI Key | LOASAXVECBZCRJ-UHFFFAOYSA-N | [2] |
| SMILES | COc1ccc(Br)cc1C#N |
Synthesis and Purification: A Guided Protocol
The most direct and industrially relevant synthesis of this compound is the electrophilic aromatic substitution of the readily available starting material, 2-methoxybenzonitrile. This section details a laboratory-scale protocol and explains the chemical principles governing the reaction's selectivity.
The Causality of Regioselectivity
The successful synthesis hinges on controlling the position of bromination. The regiochemical outcome is dictated by the combined electronic effects of the methoxy (-OCH₃) and nitrile (-C≡N) substituents.
-
Methoxy Group (-OCH₃): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions via resonance stabilization of the sigma complex intermediate.
-
Nitrile Group (-C≡N): As a deactivating group, it directs incoming electrophiles to the meta position.
The C5 position is para to the strongly activating methoxy group and meta to the deactivating nitrile group. This alignment of directing effects makes the C5 position the most electronically favorable site for electrophilic attack. Steric hindrance from the adjacent methoxy group disfavors substitution at the C3 (ortho) position, further enhancing the selectivity for the desired C5 product. Analogous brominations of substituted anisoles and benzonitriles confirm this predictable outcome.[3][4]
Recommended Synthesis Workflow
The following diagram outlines the key steps for the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
This protocol is adapted from standard procedures for the regioselective bromination of activated aromatic rings.[3][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzonitrile (10.0 g, 75.1 mmol) in glacial acetic acid (100 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (14.0 g, 78.9 mmol, 1.05 eq.) in small portions over 30 minutes. Causality: Portion-wise addition is crucial to control the reaction temperature, as electrophilic bromination is an exothermic process. Using a slight excess of NBS ensures the complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The product spot should appear at a lower Rf value than the starting material.
-
Workup and Isolation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water. A white or pale-yellow solid will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and succinimide.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
-
Purification: The crude solid can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
Spectroscopic Characterization Profile (Predicted)
While experimental spectra are not widely published in curated databases, the structure of this compound allows for a highly confident prediction of its key spectroscopic features based on established principles and data from analogous compounds.[6][7][8][9]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the definitive method for confirming the constitution of the molecule. The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.
| ¹H NMR (Predicted) (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) |
| ~7.71 | d, J ≈ 2.2 Hz |
| ~7.63 | dd, J ≈ 8.7, 2.2 Hz |
| ~6.95 | d, J ≈ 8.7 Hz |
| ~3.90 | s |
| ¹³C NMR (Predicted) (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C-2 (C-OCH₃) |
| ~136.5 | C-4 |
| ~135.8 | C-6 |
| ~118.0 | C-5 (C-Br) |
| ~116.5 | -C≡N |
| ~112.5 | C-3 |
| ~103.0 | C-1 (C-CN) |
| ~56.5 | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is used to verify the presence of the key functional groups. The nitrile stretch is particularly diagnostic.[10][11]
| FT-IR (Predicted) | ||
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~2230 | Strong, Sharp | -C≡N Stretch (Nitrile) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1260 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1020 | Strong | Aryl-O Stretch (Symmetric) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation. The presence of bromine is easily identified by its characteristic isotopic pattern.[12][13][14]
-
Molecular Ion (M⁺•): A prominent molecular ion peak is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z 211 and 213.
-
Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 196/198, or the loss of a CO molecule from the ether linkage.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its functional groups. The C-Br bond serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the nitrile group can be transformed into other valuable functionalities.
Caption: Divergent synthetic pathways enabled by the functional groups of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[15][16] This is the most common and powerful application of this building block.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or styrenyl compounds.[17]
-
Sonogashira Coupling: Reaction with terminal alkynes to produce aryl-alkyne structures.[15]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aniline derivatives.[18]
Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields in these transformations. For Suzuki couplings, catalysts like Pd(dppf)Cl₂ are often effective.[17] The strong σ-donating ability of modern ligands (e.g., N-heterocyclic carbenes or bulky phosphines) facilitates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, which is the rate-determining step for many aryl bromides.[16]
Nitrile Group Transformations
The nitrile group offers a separate avenue for functionalization, typically performed after the C-Br bond has been modified.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-substituted-2-methoxybenzoic acid.[3] This is a common step in drug synthesis to introduce a carboxylic acid group for salt formation or to act as a hydrogen bond donor/acceptor.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible aminomethyl linker.
Applications in Research and Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its ability to introduce the "5-bromo-2-methoxyphenyl" fragment into a target molecule. This fragment can then be elaborated using the reactivity described above. In drug discovery, for example, a medicinal chemist might use this building block in a Suzuki coupling to synthesize a library of biaryl compounds for screening against a biological target. The methoxy group can modulate solubility and metabolic stability, while the position of the nitrogen atom (from the original nitrile) can be used to tune binding interactions.
Safety and Handling
According to available safety data sheets, this compound is classified as harmful.[19]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[19] Avoid creating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
A numbered list of all sources cited in this guide, with full titles and verifiable URLs, is provided below for further reading and verification.
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2018). SciELO. Retrieved January 9, 2026, from [Link]
-
Fragmentation. (2022). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
13C NMR. (n.d.). University of Rochester. Retrieved January 9, 2026, from [Link]
-
A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (2013). Oriental Journal of Chemistry. Retrieved January 9, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved January 9, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Millersville University. Retrieved January 9, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 9, 2026, from [Link]
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
-
Benzonitrile. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). CECRI, Karaikudi. Retrieved January 9, 2026, from [Link]
-
FTIR - A Helpful Tool to Determine Chemical Composition. (n.d.). Pacific BioLabs. Retrieved January 9, 2026, from [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 9, 2026, from [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2018). Western Kentucky University. Retrieved January 9, 2026, from [Link]
-
3-[(4-Bromo-2-nitrophenyl)methoxy]benzonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 9, 2026, from [Link]
-
Mass Spectrometry. (n.d.). University of Baghdad. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2021). Yale University. Retrieved January 9, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Retrieved January 9, 2026, from [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Palladium used As A Catalyst: A Review. (2020). American Journal of Pharmacy and Health Research. Retrieved January 9, 2026, from [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). Angewandte Chemie. Retrieved January 9, 2026, from [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
Sources
- 1. strem.com [strem.com]
- 2. 144649-99-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. azooptics.com [azooptics.com]
- 12. whitman.edu [whitman.edu]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. bu.edu.eg [bu.edu.eg]
- 15. ajphr.com [ajphr.com]
- 16. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
5-Bromo-2-methoxybenzonitrile molecular weight
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and material science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds. This compound, a substituted benzonitrile derivative, represents a key intermediate prized for its versatile reactivity. The presence of three distinct functional groups—a nitrile, a methoxy ether, and a bromine atom—on a central benzene ring provides multiple, orthogonal sites for synthetic transformations. This guide offers a comprehensive technical overview of this compound, detailing its fundamental properties, plausible synthetic routes, analytical characterization, key applications, and essential safety protocols. The insights provided are intended to empower researchers in leveraging this compound to its full potential in drug discovery, agrochemical development, and materials innovation.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid, typically appearing as a white to light orange powder or crystalline solid at room temperature.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 212.04 g/mol | [2][3][4] |
| Molecular Formula | C₈H₆BrNO | [2] |
| CAS Number | 144649-99-0 | [1][2][5] |
| Melting Point | 91-92 °C | [1] |
| Boiling Point | 287.8 ± 20.0 °C (Predicted) | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | 2-8°C, tightly sealed container | [1][3] |
Molecular Structure
The structure of this compound features a benzene ring substituted at position 1 with a cyano (nitrile) group, at position 2 with a methoxy group, and at position 5 with a bromine atom. This specific arrangement dictates its reactivity profile, particularly in cross-coupling reactions at the bromine site and potential nucleophilic additions to the nitrile group.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a common and logical approach involves the bromination of a readily available precursor, 2-methoxybenzonitrile. This strategy is predicated on the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director, while the nitrile group is a meta-director. In this case, the powerful activating and para-directing effect of the methoxy group at position 2 will strongly favor the addition of bromine to position 5.
Hypothetical Synthetic Protocol: Electrophilic Bromination
This protocol describes a laboratory-scale synthesis of this compound from 2-methoxybenzonitrile.
Causality of Experimental Choices:
-
Solvent: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting material and is resistant to oxidation by bromine. It also serves as a mild proton source, which can activate the electrophile.
-
Brominating Agent: Molecular bromine (Br₂) is a standard and effective electrophile for aromatic bromination. For improved safety and handling, N-Bromosuccinimide (NBS) could be used as an alternative, often with a catalytic amount of acid.
-
Temperature Control: The reaction is initiated at a low temperature (0-5°C) to control the rate of the exothermic bromination reaction, minimizing the formation of potential di-brominated byproducts.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxybenzonitrile (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.
-
Reagent Addition: Prepare a solution of liquid bromine (1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing cold water (approx. 10 times the volume of the reaction mixture). The product should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and bromine.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic Characterization and Analysis
Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic techniques provide unambiguous structural information.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show eight distinct signals: six for the aromatic carbons (two of which are quaternary), one for the nitrile carbon (typically downfield, ~115-120 ppm), and one for the methoxy carbon (~55-60 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[6] C-O stretching for the methoxy group and C-Br stretching will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show a characteristic M and M+2 isotopic pattern with nearly equal intensity, confirming the presence of one bromine atom. The monoisotopic mass is 210.96328 Da.[7][8]
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be collected to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule.
Applications in Research and Development
The synthetic utility of this compound is derived from the reactivity of its functional groups, making it a valuable building block for more complex molecules.[9]
Role in Drug Discovery
Benzonitrile derivatives are a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[10] The bromine atom on this compound is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.[9] These reactions are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the core of many modern drugs, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[9][10] The related compound, 5-bromo-2-hydroxybenzonitrile, is used in the synthesis of antiretroviral drugs and cancer therapies.[11]
Caption: Synthetic pathways using this compound.
Applications in Material and Agrochemical Science
Beyond pharmaceuticals, this intermediate serves as a precursor in the development of novel polymers and advanced materials where specific electronic or thermal properties are required.[9] In the agrochemical sector, the benzonitrile moiety is a common feature in herbicides and pesticides; this compound provides a route to synthesize new active ingredients for crop protection.[9][12]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. Safety Data Sheets (SDS) classify it as harmful and an irritant.[5][13]
Hazard Summary
-
Classification: Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) or Category 3 depending on the supplier.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[14] It also causes skin and serious eye irritation and may cause respiratory irritation.[5][13][15]
-
Signal Word: Warning or Danger[13]
-
Hazard Statements: H302, H312, H332, H315, H319, H335[5][13]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][14]
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: If dust is generated, use an approved N95 (US) or type P1 (EN143) dust mask.[5]
-
Clothing: Wear a lab coat to prevent skin contact.
-
Storage Protocol
-
Conditions: Store in a cool, dry, well-ventilated place. The recommended storage temperature is between 2-8°C.[1]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[13]
-
Incompatibilities: Store away from strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined profile of reactivity and physicochemical properties. Its true value lies in its capacity to serve as a versatile scaffold for the synthesis of complex molecular architectures. For professionals in drug development, materials research, and agrochemical science, a comprehensive understanding of this compound's properties, handling requirements, and synthetic potential is crucial for unlocking new avenues of innovation.
References
-
Chemcasts. This compound (CAS 144649-99-0) Properties. [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
-
Blogger. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Link]
-
National Institutes of Health (NIH). 5-Bromo-2-hydroxybenzonitrile - PMC. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChemLite. This compound (C8H6BrNO). [Link]
-
ResearchGate. Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
Sources
- 1. This compound CAS#: 144649-99-0 [m.chemicalbook.com]
- 2. chem-casts.com [chem-casts.com]
- 3. 2-Bromo-5-methoxybenzonitrile 97 138642-47-4 [sigmaaldrich.com]
- 4. 2-Bromo-5-methoxybenzonitrile 97 138642-47-4 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jchps.com [jchps.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Synthesis of 5-Bromo-2-methoxybenzonitrile from 2-methoxybenzonitrile
An In-depth Technical Guide to the Regioselective Synthesis of 5-Bromo-2-methoxybenzonitrile
This guide provides a comprehensive overview of the synthesis of this compound from 2-methoxybenzonitrile. It is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded, and practical approach to this important chemical transformation. We will delve into the principles of electrophilic aromatic substitution that govern the reaction's regioselectivity, present a robust experimental protocol, and detail the necessary characterization and safety procedures.
This compound is a valuable substituted benzonitrile intermediate. The presence of three distinct functional groups—a nitrile, a methoxy ether, and a bromine atom—on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom, specifically, serves as a key handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
The synthesis from 2-methoxybenzonitrile is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry. The success of this synthesis hinges on controlling the regioselectivity of the bromination, a feat achieved by understanding the directing effects of the substituents already present on the aromatic ring.
The Mechanistic Rationale: Directing the Electrophile
The bromination of 2-methoxybenzonitrile is not a random substitution. The outcome is dictated by the electronic properties of the methoxy (-OCH₃) and nitrile (-C≡N) groups.
-
Activating Group (-OCH₃): The methoxy group is a powerful activating group. While oxygen is highly electronegative (an electron-withdrawing inductive effect), its lone pairs can participate in resonance with the aromatic ring. This resonance effect donates electron density into the ring, particularly at the ortho and para positions.[1][2] This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.[1][3] The methoxy group is therefore an ortho, para-director.
-
Deactivating Group (-C≡N): The nitrile group is a strong deactivating group. It exerts a powerful electron-withdrawing effect through both induction and resonance, pulling electron density out of the aromatic ring. This makes the ring less nucleophilic and less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of attack for an incoming electrophile. The nitrile group is therefore a meta-director.
Controlling Regioselectivity:
When both groups are present, their directing effects are combined. The strongly activating ortho, para-directing methoxy group's influence dominates over the deactivating meta-directing nitrile group. Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the methoxy group.
-
Position 3 (ortho to -OCH₃): This position is sterically hindered by the adjacent nitrile group.
-
Position 5 (para to -OCH₃): This position is sterically accessible.
Consequently, the electrophilic attack occurs predominantly at the 5-position, leading to the formation of this compound as the major product.[4]
Experimental Protocol: A Validated Synthesis
This protocol describes a reliable method for the bromination of 2-methoxybenzonitrile. All operations involving bromine must be conducted in a certified chemical fume hood.
Safety and Hazard Management
It is imperative to understand and mitigate the risks associated with the chemicals used in this synthesis.
| Substance | CAS Number | Key Hazards | Handling Precautions |
| This compound | 144649-99-0 | Toxic if swallowed, inhaled, or in contact with skin.[5] Causes serious skin and eye irritation.[5] | Wear gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.[5][6] |
| 2-methoxybenzonitrile | 6609-56-9 | Harmful if swallowed. Causes skin and eye irritation. | Wear gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. |
| **Bromine (Br₂) ** | 7726-95-6 | Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life. | Handle only in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available. |
| Glacial Acetic Acid | 64-19-7 | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate gloves and eye protection. Keep away from ignition sources. |
| Dichloromethane (DCM) | 75-09-2 | May cause cancer. Causes skin and serious eye irritation. | Use in a fume hood. Wear appropriate personal protective equipment. |
| Sodium Bisulfite | 7631-90-5 | Harmful if swallowed. Causes serious eye irritation. | Avoid dust inhalation. Wear gloves and eye protection. |
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| 2-methoxybenzonitrile | C₈H₇NO | 133.15 | 10.0 g | 1.0 |
| Bromine | Br₂ | 159.81 | 13.2 g (4.2 mL) | 1.1 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - |
| Sat. Sodium Bisulfite | NaHSO₃ | 104.06 | ~50 mL | - |
| Brine (Sat. NaCl) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | q.s. | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is dry.
-
Dissolution: Charge the flask with 2-methoxybenzonitrile (10.0 g) and glacial acetic acid (60 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (13.2 g, 1.1 eq) in glacial acetic acid (40 mL).
-
Reaction: Cool the reaction flask in an ice-water bath. Begin the slow, dropwise addition of the bromine solution to the stirred 2-methoxybenzonitrile solution over approximately 30-45 minutes. Maintain the internal temperature below 15 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 400 mL of ice-water with vigorous stirring.
-
Work-up: A persistent orange/brown color indicates excess bromine. Add saturated sodium bisulfite solution dropwise until the color dissipates. The product may precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical Properties & Expected Yield
| Property | Value |
| Appearance | White to off-white crystalline powder[7] |
| Molecular Formula | C₈H₆BrNO[8] |
| Molecular Weight | 212.04 g/mol [7][8] |
| Melting Point | 91-92 °C[7] |
| Typical Yield | 80-90% |
Spectroscopic Data Analysis
The following data are representative for confirming the structure of the final product.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.6 (m, 2H, Ar-H), ~6.8-6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). The aromatic protons will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C-OCH₃), ~135 (C-Br), ~134 (Ar C-H), ~118 (Ar C-H), ~115 (C≡N), ~112 (Ar C-H), ~105 (Ar C-CN), ~56 (-OCH₃). |
| FT-IR (KBr, cm⁻¹) | ~2230 cm⁻¹ (strong, sharp, C≡N stretch), ~1260 cm⁻¹ (strong, C-O-C stretch of aryl ether), ~3100-3000 cm⁻¹ (Ar C-H stretch).[9] |
| Mass Spec. (EI) | M⁺ at m/z 211 and M⁺+2 at m/z 213 in an approximate 1:1 ratio, characteristic of a single bromine atom. |
Conclusion
The synthesis of this compound via electrophilic bromination of 2-methoxybenzonitrile is an efficient and highly regioselective transformation. The outcome is reliably controlled by the powerful ortho, para-directing nature of the methoxy group, which overrides the meta-directing nitrile group and favors substitution at the sterically accessible para position. The protocol detailed herein is robust and, when performed with the appropriate safety precautions, provides high yields of the desired product. This compound serves as a critical intermediate, and a thorough understanding of its synthesis is invaluable for professionals in the chemical sciences.
References
- B3123 - this compound - SAFETY D
- Anisole undergoes electrophilic substitution reaction. (2023). Brainly.in.
- Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts.
- Aromatic electrophilic substitution of ethers| Nirt
- Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry. (2017). YouTube.
- This compound (CAS 144649-99-0) Properties. Chemcasts.
- This compound 96 144649-99-0. Sigma-Aldrich.
- What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?. (2016). Quora.
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2019). SciELO.
- FM33076 - Safety D
- This compound - Apollo Scientific. Apollo Scientific.
- Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (2017). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. brainly.in [brainly.in]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 5-ブロモ-2-メトキシベンゾニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem-casts.com [chem-casts.com]
- 9. jchps.com [jchps.com]
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzonitrile: Structure, Analysis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-methoxybenzonitrile, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it moves beyond basic data to offer insights into its structural characteristics, analytical interpretation, synthetic utility, and safety considerations. The information herein is grounded in established scientific principles and supported by authoritative sources to ensure accuracy and reliability.
Introduction and Strategic Importance
This compound (also known as 4-Bromo-2-cyanoanisole) is a trifunctional aromatic compound featuring a nitrile, a methoxy group, and a bromine atom. This specific arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis. The electron-donating methoxy group and the electron-withdrawing nitrile group create a unique electronic environment on the benzene ring, influencing its reactivity. The bromine atom serves as a crucial handle for a wide range of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding the interplay of these groups is paramount for leveraging this molecule to its full potential in research and development.
Physicochemical and Structural Properties
A clear understanding of a compound's physical properties is the foundation of its application in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 144649-99-0 | [2] |
| Molecular Formula | C₈H₆BrNO | [2][3] |
| Molecular Weight | 212.04 g/mol | [2] |
| Appearance | White to yellow powder/crystal | [2] |
| Melting Point | 91-92 °C | [2] |
| SMILES | COc1ccc(Br)cc1C#N | [2] |
| InChI Key | LOASAXVECBZCRJ-UHFFFAOYSA-N | [2] |
Structural Elucidation: A Spectroscopic Analysis
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating analytical profile.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups within the molecule. The vibrational frequencies are dictated by bond strengths and the mass of the connected atoms.[4] A theoretical and experimental study confirms the key vibrational modes for this molecule.[5]
-
C≡N Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
-
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption band around 1250 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp peaks will appear in the 1400-1600 cm⁻¹ region, confirming the presence of the benzene ring.
-
C-Br Stretch: The carbon-bromine bond vibration is typically observed in the fingerprint region, between 600-800 cm⁻¹. Studies have assigned C-Br stretching vibrations for this compound in the region of 665-876 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Prediction (in CDCl₃):
-
Methoxy Protons (~3.9 ppm): The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet. They are chemically equivalent and have no adjacent protons to couple with.
-
Aromatic Protons (7.0-7.8 ppm): The three protons on the benzene ring are in distinct chemical environments and will couple with each other.
-
The proton ortho to the methoxy group and meta to the bromine will likely appear as a doublet.
-
The proton ortho to the bromine and meta to the nitrile will likely appear as a doublet of doublets.
-
The proton ortho to the nitrile and meta to the methoxy group will likely appear as a doublet.
-
¹³C NMR Prediction (in CDCl₃):
-
Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
-
Nitrile Carbon (~117 ppm): The carbon of the cyano group is typically found in this region.
-
Aromatic Carbons (110-140 ppm): Six distinct signals for the benzene ring carbons will appear, with their specific shifts influenced by the electronic effects of the substituents. The carbon attached to the bromine will be downfield, while those attached to the methoxy and nitrile groups will also show characteristic shifts.
-
Methoxy Carbon (~56 ppm): The carbon of the methoxy group will appear as a single peak in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the elemental composition.[4]
-
Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at m/z ≈ 211 and m/z ≈ 213.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) with nearly equal intensity. This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.
Synthesis and Reactivity
The synthesis of this compound typically involves the strategic introduction of the bromine atom onto a pre-existing 2-methoxybenzonitrile scaffold. The causality behind this strategy lies in the directing effects of the substituents on the aromatic ring.
Synthetic Workflow: Electrophilic Bromination
The methoxy group is a powerful ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. In the case of 2-methoxybenzonitrile, the para position relative to the activating methoxy group is the most sterically accessible and electronically favorable site for electrophilic substitution. This leads to the selective formation of the desired 5-bromo isomer.
A representative experimental protocol is detailed below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-溴-2-甲氧基苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem-casts.com [chem-casts.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-2-methoxybenzonitrile (CAS No. 144649-99-0), a key chemical intermediate in the fields of pharmaceutical development and materials science. The document details its chemical identity, physicochemical properties, and critically evaluates plausible synthetic pathways with detailed experimental considerations. Furthermore, it explores the compound's reactivity and established applications as a versatile building block, particularly in the synthesis of complex heterocyclic systems and bioactive molecules. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, synthetic chemists, and professionals in drug discovery, offering a consolidated resource of technical data and practical insights.
Nomenclature and Chemical Identification
This compound is an aromatic compound characterized by a benzene ring substituted with bromo, methoxy, and cyano functional groups. Its precise identification is crucial for regulatory compliance, procurement, and scientific communication.
-
IUPAC Name: this compound
-
Synonyms: 4-Bromo-2-cyanoanisole
-
Molecular Weight: 212.04 g/mol
-
InChI Key: LOASAXVECBZCRJ-UHFFFAOYSA-N
-
Canonical SMILES: COC1=C(C=C(C=C1)Br)C#N[3]
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below is a synthesis of information from various commercial suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to yellow or orange crystalline powder | [4] |
| Melting Point | 91-92 °C | [1] |
| Boiling Point | 292.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.56 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in methanol. Information on solubility in other common organic solvents is limited. Insoluble in water. | [4][6] |
| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated area. | [4][7] |
Synthesis and Manufacturing
The synthesis of this compound is not widely detailed in peer-reviewed literature; however, its structure lends itself to established synthetic transformations. A logical and efficient pathway begins with the commercially available precursor, 5-Bromo-2-methoxybenzaldehyde. The conversion of an aldehyde to a nitrile is a robust and high-yielding two-step process.
Retrosynthetic Analysis
A plausible retrosynthetic pathway highlights the key disconnection approach, identifying the aldehyde as a strategic precursor.
Caption: Retrosynthesis of this compound.
Recommended Synthetic Protocol
This protocol describes the conversion of 5-Bromo-2-methoxybenzaldehyde to the target nitrile via an oxime intermediate. This method is favored for its mild conditions and high efficiency.
Step 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde Oxime
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol).
-
Reagents: Add ethanol (100 mL) to dissolve the aldehyde. In a separate beaker, dissolve hydroxylamine hydrochloride (3.56 g, 51.2 mmol, 1.1 eq) and sodium acetate (4.18 g, 51.2 mmol, 1.1 eq) in water (20 mL).
-
Reaction: Add the aqueous hydroxylamine solution to the flask. Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Expert Insight: The use of sodium acetate is critical. Hydroxylamine is typically supplied as its hydrochloride salt; the acetate acts as a mild base to liberate the free hydroxylamine nucleophile required for condensation with the aldehyde.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. A white precipitate of the oxime will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the oxime intermediate. The product is typically of sufficient purity for the next step.
Step 2: Dehydration of Oxime to this compound
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, place the dried 5-Bromo-2-methoxybenzaldehyde oxime (from the previous step, approx. 46.5 mmol).
-
Reagent: Add acetic anhydride (50 mL). Acetic anhydride serves as both the solvent and the dehydrating agent.
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 2-3 hours. Monitor the reaction by TLC for the disappearance of the oxime.
-
Trustworthiness Check: The conversion of an oxime to a nitrile using acetic anhydride is a classic, reliable transformation. The mechanism involves the acetylation of the oxime's hydroxyl group, creating a good leaving group (acetate), which is then eliminated to form the nitrile triple bond.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 200 g) with stirring to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a crystalline solid.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. Theoretical studies using Density Functional Theory (DFT) have also been performed to analyze its spectroscopic properties[8].
-
¹H NMR (Proton NMR): The proton spectrum is expected to show three distinct signals in the aromatic region (typically 6.8-7.8 ppm) corresponding to the three protons on the benzene ring, exhibiting characteristic splitting patterns (doublets and a doublet of doublets). A sharp singlet around 3.9-4.1 ppm would correspond to the three protons of the methoxy (-OCH₃) group.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals: six for the aromatic carbons (one of which will be significantly deshielded due to the bromine attachment), one for the methoxy carbon (approx. 55-60 ppm), and one for the nitrile carbon (approx. 115-120 ppm).
-
FT-IR (Infrared Spectroscopy): Key vibrational bands are expected. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C-O stretching from the methoxy group will be visible in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is definitive for the presence of a single bromine atom.
Applications in Research and Development
This compound is not an end-product but a highly valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups: the nitrile can be hydrolyzed or reduced, while the bromine atom is a prime handle for metal-catalyzed cross-coupling reactions.
Intermediate in Medicinal Chemistry
The brominated benzonitrile scaffold is a common feature in modern drug discovery. The bromine atom allows for the strategic introduction of molecular complexity through reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This enables the construction of diverse molecular libraries for screening against various biological targets.
-
Kinase Inhibitors: Analogous fluorinated compounds are pivotal in synthesizing kinase inhibitors for oncology[9]. The 5-bromo position allows for coupling with boronic acids or amines to build molecules that target the ATP-binding site of kinases.
-
CNS-Active Agents: The scaffold is also used in the development of drugs targeting the central nervous system (CNS)[9].
-
Antiviral and Anti-cancer Agents: Related hydroxy-benzonitriles are used in the synthesis of potential antiretroviral drugs and cancer therapies, highlighting the importance of this structural class[10].
Building Block in Materials Science
Beyond pharmaceuticals, this compound serves as a precursor for advanced materials. The rigid, functionalized aromatic core can be incorporated into polymers or organic light-emitting diode (OLED) materials to tune their electronic and photophysical properties[9].
Caption: Applications derived from this compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions by trained personnel.
-
GHS Classification: Different suppliers provide slightly varying classifications. The most conservative classifications are listed here.
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[7][11].
-
Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302 + P352 (IF ON SKIN: Wash with plenty of water)[7].
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[6][11].
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[11].
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated[6].
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 (or better) dust mask or a full-face respirator[6][11].
-
-
Storage and Disposal:
References
-
This compound (CAS 144649-99-0) Properties . Chemcasts. [Link]
-
5-Bromo-2-methylbenzonitrile . PubChem, National Institutes of Health. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes . SciELO. [Link]
-
Electronic Supplementary Information . The Royal Society of Chemistry. [Link]
-
5-Bromo-2-(bromomethyl)benzonitrile . PubChem, National Institutes of Health. [Link]
-
5-Bromo-2-methoxybenzaldehyde . PubChem, National Institutes of Health. [Link]
-
Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry . Medium. [Link]
-
This compound (C8H6BrNO) . PubChemLite. [Link]
-
5-Bromo-2-hydroxybenzonitrile . National Center for Biotechnology Information (PMC). [Link]
-
Spectroscopic and Second Harmonic Generations Studies of this compound by DFT . ResearchGate. [Link]
Sources
- 1. strem.com [strem.com]
- 2. chem-casts.com [chem-casts.com]
- 3. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 144649-99-0 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-methoxybenzonitrile
Introduction
5-Bromo-2-methoxybenzonitrile is a key building block in modern synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures prevalent in pharmaceutical and materials science research. Its unique arrangement of a nitrile, a methoxy group, and a bromine atom on an aromatic ring provides multiple reactive handles for diverse chemical transformations. However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and experimental integrity. We will move beyond a simple recitation of safety data sheet (SDS) information to explore the causality behind handling procedures, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: A Proactive Approach
A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe handling. This compound is classified with significant acute toxicity through multiple routes of exposure.[1]
Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
The following diagram illustrates the essential workflow for a dynamic risk assessment when handling this compound.
Caption: Risk assessment is a continuous cycle, not a one-time checklist.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All manipulations of this compound, especially those involving the solid material which can form dust, must be conducted in a properly functioning chemical fume hood.[4] The fume hood serves to contain and exhaust airborne particulates and potential vapors, protecting the researcher from inhalation exposure. The causality here is straightforward: preventing the contaminant from entering the laboratory atmosphere is inherently safer than relying solely on personal respiratory protection. Ensure that the fume hood has a certified face velocity, typically between 80-120 feet per minute (fpm), to provide adequate capture.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.
-
Eye and Face Protection: Given that this compound causes serious eye irritation, chemical safety goggles are mandatory. In situations with a higher risk of splashing, such as during quenching of a reaction or transfer of solutions, the use of a full-face shield over safety goggles is strongly recommended.[5]
-
Skin Protection: Impervious gloves, such as nitrile, are required.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin. A standard laboratory coat should be worn and buttoned to protect the arms and torso. For larger scale operations, a chemically resistant apron or coveralls may be warranted.[6]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations such as a large spill, respiratory protection is necessary. For this compound, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., a half-mask or full-face respirator) should be used.[4] For weighing out the solid, a dust mask (e.g., N95) may be appropriate within a fume hood to prevent inhalation of fine particles.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Work Area: Designate a specific area within the fume hood for handling this compound. This helps to contain any potential contamination.
-
Avoiding Dust Formation: As a solid, this compound can become airborne. Handle it gently, avoiding actions that could generate dust. Use dry clean-up procedures for minor spills within the fume hood.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Contaminated work clothing should be laundered separately from personal attire.[2]
Storage
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[4] The nitrile group can be susceptible to vigorous reaction with strong oxidizers, and the aromatic ring can also be a site for oxidative degradation.
-
Security: Due to its acute toxicity, it is prudent to store this compound in a locked cabinet or an area with restricted access.
Reactivity and Hazardous Decomposition
Understanding the chemical reactivity of this compound is key to preventing hazardous situations during its use in synthesis.
-
Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials:
-
Strong Oxidizing Agents: As mentioned, avoid contact with strong oxidizing agents.[4]
-
Strong Reducing Agents: The aryl bromide can be susceptible to reductive dehalogenation, potentially with strong reducing agents like metal hydrides.[5][8] While this is a synthetically useful reaction, unintended contact could lead to an uncontrolled reaction.
-
Strong Acids and Bases: The nitrile group can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, which can be exothermic.[7][9]
-
-
Hazardous Decomposition Products: When subjected to high heat or combustion, this compound may decompose to produce toxic and corrosive fumes, including:
The thermal decomposition of brominated aromatic compounds can be complex, potentially leading to the formation of other hazardous brominated species.[1][11]
Experimental Protocol: A Case Study in Safe Synthesis
To illustrate the practical application of these safety principles, the following is a representative protocol for a reaction involving this compound. This protocol is for illustrative purposes and should be adapted based on a specific reaction and a thorough risk assessment.
Reaction: Suzuki Coupling of this compound with Phenylboronic Acid
-
Preparation and Inerting the Reaction Vessel (in Fume Hood):
-
A round-bottom flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen). This is a critical step to prevent unwanted side reactions with atmospheric oxygen and moisture.
-
-
Charging Reagents (in Fume Hood, with appropriate PPE):
-
Wearing gloves, safety goggles, and a lab coat, weigh this compound and transfer it to the reaction flask against a positive flow of inert gas.
-
Subsequently, add the phenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and base (e.g., K2CO3) to the flask.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., a mixture of toluene and water) via cannula or syringe.
-
Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller. The reaction should be monitored for any signs of an uncontrolled exotherm.
-
-
Work-up and Extraction (in Fume Hood):
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Perform a liquid-liquid extraction, being mindful of potential pressure buildup in the separatory funnel.
-
-
Purification and Waste Disposal:
-
Purify the product via column chromatography or recrystallization in the fume hood.
-
All waste, including residual solids, solvents, and contaminated materials, must be collected in a designated, labeled hazardous waste container for disposal by trained personnel.
-
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is essential.
Emergency Response Flowchart
Sources
- 1. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. Research Portal [researchportal.murdoch.edu.au]
Solubility of 5-Bromo-2-methoxybenzonitrile in organic solvents
Initiating Data Acquisition
I'm starting a deep dive. My initial focus is on gathering hard data about 5-Bromo-2-methoxybenzonitrile solubility. I'll be hitting up Google, aiming for chemical databases and peer-reviewed journals to get the most reliable info. The goal is a broad understanding across different organic solvents.
Analyzing Solubility Factors
I've expanded my research. I'm deep into finding methods for experimental solubility determination, especially shake-flask and high-throughput techniques. Now, I'm focusing on those physicochemical properties of the nitrile that impact solubility. The plan is to create a technical guide: introduction, data tables, an experimental protocol with a Graphviz workflow, and finally, a discussion of influencing factors, supported by another Graphviz diagram.
Exploring Data Sources
I'm now zeroing in on data collection. My plan involves comprehensive Google searches to uncover solubility data for this compound, focusing on chemical databases, publications, and safety data sheets. Simultaneously, I'll be searching for experimental methods, including shake-flask and high-throughput techniques, along with the physicochemical properties that affect solubility. The aim is to create a well-structured technical guide.
Spectroscopic Characterization of 5-Bromo-2-methoxybenzonitrile: A Technical Guide
Introduction: The Analytical Imperative for Substituted Benzonitriles
Substituted benzonitriles are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique electronic properties and reactivity of the cyano group in conjunction with various aromatic substituents. 5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO, CAS No. 144649-99-0) is a prime example, offering multiple reaction sites for further molecular elaboration. The precise confirmation of its molecular structure is a non-negotiable prerequisite for its use in any research or development pipeline.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for the practicing scientist.
Molecular Identity and Physicochemical Profile
A foundational understanding of the target molecule is paramount before delving into its spectral data.
Molecular Structure
The structure of this compound features a benzene ring substituted with three key functional groups: a nitrile (-C≡N), a methoxy (-OCH₃), and a bromine (-Br) atom. The relative positions of these groups are critical to the molecule's chemical identity and are the primary determinant of its spectroscopic fingerprint.
Caption: Molecular structure of this compound with IUPAC numbering.
Physicochemical Data Summary
A summary of key physical and chemical properties provides essential context for handling and analysis.
| Property | Value | Source |
| CAS Number | 144649-99-0 | |
| Molecular Formula | C₈H₆BrNO | |
| Molecular Weight | 212.04 g/mol | |
| Appearance | White to yellow powder/crystal | Sigma-Aldrich |
| Melting Point | 91-92 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring.
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or "chemical shift" (δ), is highly sensitive to the local electronic environment, providing detailed information about atomic connectivity and chemical structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary for adequate signal intensity.[1]
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
While experimental data may vary slightly, the ¹H NMR spectrum can be reliably predicted based on established substituent effects. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.
| Predicted Signal | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |
| 2 | H-3 | ~6.9 | Doublet (d) | ~8.8 (J_ortho_) | 1H |
| 3 | H-4 | ~7.6 | Doublet of Doublets (dd) | ~8.8 (J_ortho_), ~2.4 (J_meta_) | 1H |
| 4 | H-6 | ~7.7 | Doublet (d) | ~2.4 (J_meta_) | 1H |
Interpretation:
-
Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus appearing as a sharp singlet at approximately 3.9 ppm. Its integration value of 3H confirms its presence.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-3: This proton is shifted upfield (lower ppm) due to the strong electron-donating effect of the adjacent methoxy group. It has only one ortho-neighbor (H-4), resulting in a doublet with a typical ortho coupling constant of ~8.8 Hz.
-
H-4: This proton experiences coupling from two different neighbors. It is split into a doublet by the ortho-proton H-3 (J ≈ 8.8 Hz) and further split into a doublet of doublets by the meta-proton H-6 (J ≈ 2.4 Hz).
-
H-6: This proton is adjacent to the electron-withdrawing nitrile group and is expected to be the most downfield (highest ppm) of the aromatic signals. It is split only by the meta-proton H-4, resulting in a doublet with a small meta coupling constant of ~2.4 Hz.
-
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.
| Predicted Signal | Atom | Chemical Shift (δ, ppm) |
| 1 | -OC H₃ | ~56 |
| 2 | C-5 | ~115 |
| 3 | C-3 | ~118 |
| 4 | C-1 | ~119 |
| 5 | C ≡N | ~120 |
| 6 | C-6 | ~135 |
| 7 | C-4 | ~138 |
| 8 | C-2 | ~160 |
Interpretation:
-
Aliphatic Carbon (-OCH₃): The methoxy carbon appears in the typical range for an sp³ carbon attached to an oxygen, around 56 ppm.[2]
-
Aromatic Carbons:
-
C-2 (ipso-OCH₃): This carbon, directly attached to the highly electronegative oxygen, is the most deshielded aromatic carbon, appearing far downfield around 160 ppm.[2]
-
C-4 and C-6: These carbons are adjacent to electron-withdrawing groups (Br and CN, respectively) and are expected at downfield positions (~138 and ~135 ppm).
-
C-1, C-3, C-5: These carbons bear no protons (ipso-carbons) or are shielded by the methoxy group, leading to more upfield signals. The carbon bearing the bromine (C-5) is expected around 115 ppm. The nitrile carbon itself (C≡N) typically appears in the 115-125 ppm range.[3] The ipso-carbon to the nitrile (C-1) would also be in this region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation in the analytical range.
-
Pellet Formation: Place the ground mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be run first and automatically subtracted from the sample spectrum.
IR Data and Interpretation
The IR spectrum provides a distinct "fingerprint" for this compound, with several key diagnostic peaks.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3100-3000 | C-H Aromatic Stretch | Medium | Confirms the presence of C-H bonds on the benzene ring. |
| ~2950-2850 | C-H Aliphatic Stretch | Medium-Weak | Corresponds to the stretching of C-H bonds in the methoxy group. |
| ~2230 | C≡N Nitrile Stretch | Strong, Sharp | This is a highly characteristic and diagnostic peak for the nitrile functional group. Its position indicates conjugation with the aromatic ring.[4] |
| ~1600-1450 | C=C Aromatic Ring Stretch | Medium-Strong | Multiple bands confirming the presence of the benzene skeleton. |
| ~1250 | C-O Aryl Ether Stretch | Strong | Characteristic stretching vibration for the aryl-O-CH₃ bond. |
| ~800-600 | C-Br Stretch | Medium | Confirms the presence of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to isotopic signatures.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
MS Data and Interpretation
The most critical feature in the mass spectrum of this compound is the isotopic pattern caused by bromine.
| m/z Value | Ion Identity | Interpretation |
| 212.0 / 214.0 | [M]⁺ | Molecular Ion Peak. The presence of two peaks of almost equal intensity (1:1 ratio) separated by 2 m/z units is the definitive signature of a molecule containing one bromine atom, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5][6] |
| 213.0 / 215.0 | [M+H]⁺ | Protonated Molecular Ion. Observed in ESI-MS, this will also show the characteristic 1:1 isotopic pattern. |
digraph "Analytical_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes Sample [label="Sample: 5-Bromo-2-\nmethoxybenzonitrile"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Framework [label="C-H Framework\n(Connectivity, Substitution)"]; FuncGroup [label="Functional Groups\n(C≡N, C-O, C-Br)"]; MolWeight [label="Molecular Weight\n& Bromine Isotope Pattern"]; Confirmation [label="Structure Confirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> NMR; Sample -> IR; Sample -> MS; NMR -> Framework; IR -> FuncGroup; MS -> MolWeight; Framework -> Confirmation; FuncGroup -> Confirmation; MolWeight -> Confirmation; }
Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.
Integrated Spectroscopic Analysis: A Holistic Confirmation
No single technique provides the complete picture. The definitive structural confirmation of this compound is achieved by synthesizing the data from all three spectroscopic methods:
-
Mass Spectrometry establishes the correct molecular weight (212.04 g/mol ) and unequivocally confirms the presence of a single bromine atom through the characteristic M⁺ / M⁺+2 isotopic pattern.
-
IR Spectroscopy confirms the presence of the key functional groups: the sharp, strong C≡N stretch at ~2230 cm⁻¹, the strong C-O ether linkage at ~1250 cm⁻¹, and the aromatic C-H bonds.[7]
-
NMR Spectroscopy provides the final, detailed piece of the puzzle. ¹H NMR confirms the 3H methoxy singlet and the specific 1,2,4-trisubstitution pattern on the aromatic ring through the distinct splitting patterns (d, dd, d) of the three aromatic protons. ¹³C NMR confirms the presence of eight unique carbon environments, consistent with the proposed structure.
Together, these mutually reinforcing datasets provide an unambiguous and robust confirmation of the chemical identity and structure of this compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[8]
-
Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Save My Exams. (2025). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from [Link]
-
Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
University of Durham. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
- Ganapathi Raman, R. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile.
-
University of Wisconsin-Madison. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra (Java version). Retrieved from [Link]
Sources
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
The Strategic deployment of 5-Bromo-2-methoxybenzonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted benzonitriles have emerged as privileged structures due to their versatile reactivity and inherent pharmacophoric properties. This technical guide delves into the multifaceted applications of a particularly valuable, yet often overlooked, building block: 5-Bromo-2-methoxybenzonitrile. We will explore its intrinsic chemical characteristics that render it a powerful tool in the synthesis of complex molecular architectures, with a particular focus on its role in the development of cutting-edge kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide will provide not only a conceptual framework for the strategic use of this compound but also detailed, actionable synthetic protocols and an analysis of the structure-activity relationships (SAR) that underscore its utility in medicinal chemistry.
Introduction: The Unassuming Power of a Substituted Benzonitrile
At first glance, this compound is a simple aromatic compound. However, a deeper analysis reveals a trifecta of functional groups that bestow upon it a remarkable degree of synthetic versatility and strategic importance in drug design. The benzonitrile moiety itself is a known pharmacophore, capable of participating in crucial hydrogen bonding interactions with biological targets.[1] The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2] This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling rapid library synthesis and SAR exploration. Finally, the methoxy group at the 2-position is not merely a passive substituent. Its electron-donating nature can modulate the reactivity of the aromatic ring and the nitrile group, and it can also play a direct role in target engagement through hydrogen bonding or by influencing the overall physicochemical properties of the final drug molecule, such as solubility and metabolic stability.[3][4]
This guide will illuminate the strategic advantages of incorporating this compound into drug discovery programs, transitioning from its fundamental chemical properties to its practical application in the synthesis of complex, biologically active molecules.
Physicochemical Properties and Reactivity Profile
To effectively harness the potential of this compound, a thorough understanding of its physicochemical properties and reactivity is essential.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₆BrNO | Provides the basis for molecular weight and elemental composition calculations. |
| Molecular Weight | 212.05 g/mol | Falls within the range of typical fragment-like building blocks, suitable for lead generation. |
| Melting Point | 99-102 °C | Indicates a stable, crystalline solid at room temperature, facilitating handling and storage. |
| Appearance | White to off-white crystalline powder | Standard appearance for a purified organic compound. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, THF, Dioxane) | Crucial for its use in a wide range of solution-phase chemical reactions. |
The reactivity of this compound is dominated by the interplay of its three key functional groups:
-
The Nitrile Group: The cyano group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring.[1] It can serve as a hydrogen bond acceptor in ligand-receptor interactions and can be chemically transformed into other functional groups, such as primary amines or carboxylic acids, if desired.[5]
-
The Bromo Substituent: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is the primary site for molecular diversification, allowing for the introduction of a vast array of substituents to probe the chemical space around the core scaffold.
-
The Methoxy Group: The ortho-methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions and can also have a profound impact on the conformation of the final molecule. This can be critical for optimizing binding to a biological target.[3]
Core Applications in Medicinal Chemistry: A Tale of Two Target Classes
The true potential of this compound is realized in its application as a key building block for the synthesis of inhibitors targeting two of the most important classes of drug targets: kinases and G-protein coupled receptors (GPCRs).
Crafting Precision Weapons: The Role in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[7] The 2-methoxyphenyl motif, readily accessible from this compound, is a common feature in a number of potent and selective kinase inhibitors.
Exemplar Application: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[5] The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.
A plausible synthetic strategy for a key intermediate in the synthesis of next-generation ALK inhibitors, such as those designed to overcome resistance mutations, can be envisioned starting from this compound.
Caption: Proposed workflow for the synthesis of advanced ALK inhibitors.
Key Synthetic Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the vessel via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxybenzonitrile.[8]
Structure-Activity Relationship (SAR) Insights:
The 5-bromo position is a critical vector for SAR exploration in many kinase inhibitor scaffolds. By systematically varying the aryl or heteroaryl group introduced via Suzuki coupling, medicinal chemists can probe interactions with different regions of the kinase ATP-binding pocket.
| R Group at 5-position | ALK Inhibition (IC₅₀) | Rationale for Activity |
| Phenyl | Moderate | Fills a hydrophobic pocket. |
| 4-Fluorophenyl | Potent | Fluorine can form favorable interactions and improve metabolic stability. |
| Pyridyl | Potent | Nitrogen atom can act as a hydrogen bond acceptor with hinge region residues. |
| Indazolyl | Very Potent | Bicyclic system can form extensive interactions with the protein. |
Note: The data in this table is representative and intended for illustrative purposes.
The 2-methoxy group often serves to orient the phenyl ring in a conformation that is optimal for binding to the kinase. It can also form a hydrogen bond with backbone amides in the hinge region of the kinase, further enhancing potency.
ALK Signaling Pathway
Caption: Simplified Anaplastic Lymphoma Kinase (ALK) signaling pathway.[2][9]
Modulating Cellular Communication: Application in GPCR Ligand Synthesis
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of all approved drugs.[10] They are involved in a vast array of physiological processes, making them attractive targets for a wide range of diseases. Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the endogenous ligand binding site, has emerged as a promising strategy for achieving greater selectivity and a more nuanced pharmacological response.[4][10]
Exemplar Application: Synthesis of 5-HT₂ₐ Receptor Inverse Agonists
The 5-HT₂ₐ receptor, a serotonin receptor, is a well-established target for the treatment of a variety of central nervous system disorders. Inverse agonists of this receptor have shown therapeutic potential. The synthesis of potent and selective 5-HT₂ₐ inverse agonists can be achieved using this compound as a key starting material.
Key Synthetic Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a dry reaction vessel, combine this compound, the amine, the base, the palladium pre-catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent to the vessel.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-amino-2-methoxybenzonitrile derivative.[9][11]
GPCR Allosteric Modulation Signaling Pathway
Caption: General schematic of GPCR allosteric modulation.[11]
Future Perspectives
The utility of this compound in medicinal chemistry is far from exhausted. Its strategic placement of functional groups makes it an ideal starting point for the synthesis of covalent inhibitors, where the nitrile group can act as a warhead. Furthermore, its application in the development of proteolysis-targeting chimeras (PROTACs) is an exciting avenue for future exploration, with the bromo-substituent providing a convenient attachment point for a linker to an E3 ligase-binding moiety. As our understanding of complex biological pathways continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its place in the medicinal chemist's toolbox.
References
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
-
Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach for Drug Discovery. PMC.
-
Reactome. (n.d.). Nuclear events stimulated by ALK signaling in cancer. Retrieved from [Link]
- Hallberg, B., & Palmer, R. H. (2016). ALK: a tyrosine kinase target for cancer therapy. PMC.
- Della Corte, C. M., Viscardi, G., Di Liello, R., Fasano, M., Martinelli, E., Troiani, T., Ciardiello, F., & Morgillo, F. (2018). Role and targeting of anaplastic lymphoma kinase in cancer. Molecular Cancer, 17(1), 49.
-
ResearchGate. (n.d.). Allosteric modulation of class A G protein-coupled receptors (GPCRs). [Diagram]. Retrieved from [Link]
- Lin, S., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
-
New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PMC.
- Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421.
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [PDF]. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
-
ACS Publications. (n.d.). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Retrieved from [Link]
- Cee, V. J., et al. (2013). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. PMC.
- Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
-
Wiley Online Library. (2025). Design and Development of New Generation ALK Inhibitors Driven by Structure–Activity Relationship Studies of 2,4‐Diarylaminopyrimidine Derivatives. Retrieved from [Link]
- Webb, R. R., et al. (2009). APD791, 3-methoxy-n-(3-(1-methyl-1h-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, a novel 5-hydroxytryptamine 2A receptor antagonist: pharmacological profile, pharmacokinetics, platelet activity and vascular biology. The Journal of Pharmacology and Experimental Therapeutics, 329(2), 528–537.
-
ResearchGate. (2004). Discovery and SAR of novel 5HT(2A) receptor inverse-agonists. [PDF]. Retrieved from [Link]
-
bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]
-
Cellagen Technology. (n.d.). GSK2126458 | PI3K/mTOR inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. [PDF]. Retrieved from [Link]
- Latorraca, N. R., et al. (2019).
-
ACS Publications. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Retrieved from [Link]
- Braden, M. R., et al. (2015).
-
Semantic Scholar. (n.d.). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. Retrieved from [Link]
-
News-Medical.Net. (2019, July 23). Pharmacology of Allosteric G Protein-Coupled Receptors. Retrieved from [Link]
- Johnson, T. W., et al. (2015). PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. Cancer Cell, 28(1), 70–81.
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
- Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC.
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
- Benchchem. (2025). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Benchchem.
- Benchchem. (2025). 5-Bromo-2-isobutoxybenzonitrile: A Versatile Building Block in Modern Synthetic Chemistry. Benchchem.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
- 7. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-methoxybenzonitrile as a building block in organic synthesis
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Substituted Benzonitriles
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Benzonitrile derivatives, a class of aromatic compounds characterized by a cyano group attached to a benzene ring, are indispensable building blocks for researchers in pharmaceuticals, agrochemicals, and materials science.[1] Their utility stems from the dual reactivity of the aromatic ring and the nitrile functionality, which can be transformed into a variety of other essential groups like carboxylic acids and amines.[1][2]
This guide focuses on a particularly valuable member of this class: This compound . The specific arrangement of its functional groups—a bromine atom, a methoxy group, and a nitrile on an aromatic core—provides a powerful and versatile platform for synthetic chemists. The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control. The methoxy group electronically influences the ring, while the nitrile offers a pathway to further functionalization. This unique combination makes this compound a cornerstone intermediate in the synthesis of a wide range of high-value compounds.
This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, reactivity, and application of this key building block. We will explore field-proven protocols and the chemical logic that underpins its use in constructing novel molecular entities.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory. This compound is typically a white to off-white crystalline solid.[3][4]
| Property | Value | Source |
| CAS Number | 144649-99-0 | [3][5][6] |
| Molecular Formula | C₈H₆BrNO | [5][6] |
| Molecular Weight | 212.04 g/mol | [5] |
| Melting Point | 91-92 °C | [3][5][6] |
| Boiling Point | 287.8±20.0 °C (Predicted) | [3] |
| Appearance | White to yellow to orange powder/crystal | [3][4] |
| Solubility | Soluble in Methanol | [3] |
| Storage Temperature | 2-8°C | [3][5] |
Safety and Handling: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), must be worn when handling this compound.[5] It should be used in a well-ventilated area or a chemical fume hood.[4]
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the electrophilic bromination of 2-methoxybenzonitrile. The methoxy group is an ortho-, para-director; since the ortho position to the methoxy group is sterically hindered and also occupied by the nitrile, the bromine is directed to the para position.
Detailed Experimental Protocol: Bromination of 2-Methoxybenzonitrile
This protocol is adapted from a general procedure for the synthesis of 2-methoxy-5-bromobenzonitrile.[3]
Objective: To synthesize this compound from 2-methoxybenzonitrile.
Materials:
-
2-Methoxybenzonitrile
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane (for eluent)
Procedure:
-
To a reaction tube, add N-bromosuccinimide (NBS, 1.5 equivalents) and acetonitrile (1.0 mL).
-
Add 2-methoxybenzonitrile (1.0 equivalent, e.g., 0.2 mmol) to the mixture.
-
Stir the reaction mixture for 12 hours at room temperature, ensuring it is protected from light.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on a silica gel column using a petroleum ether/dichloromethane (5:1) mixture as the eluent to afford the pure this compound.[3]
Core Reactivity: A Triumvirate of Functional Groups
The synthetic power of this compound lies in the distinct reactivity of its three functional groups. The aryl bromide is the primary site for building molecular complexity via cross-coupling, while the nitrile and methoxy groups offer avenues for subsequent modifications.
The Aryl Bromide: The Gateway to Complexity
The carbon-bromine bond is the most versatile handle on the molecule for elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science.[7][8][9]
A. Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This is arguably the most important reaction for utilizing this compound as a building block.
-
Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand (e.g., a bulky, electron-rich phosphine like XPhos) is critical.[10] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄ or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[10]
B. Buchwald-Hartwig Amination This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of medicinal chemistry for synthesizing aniline derivatives.
-
Causality: Similar to Suzuki coupling, this reaction relies on a palladium catalyst and a specialized bulky, electron-rich phosphine ligand (e.g., BINAP).[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[10]
Representative Cross-Coupling Conditions
| Reaction | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 |
| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF / Toluene | 25-80 |
Note: These are general starting conditions and require optimization for specific substrates.[10]
The Nitrile Group: A Versatile Functional Handle
While the aryl bromide is used for primary construction, the nitrile group offers opportunities for secondary transformations. Aryl nitriles are valuable intermediates that can be easily converted into other functional groups.[2]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form the corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid.[11] This introduces a new reactive site for amide couplings or other carboxylate chemistry.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a flexible linker for further derivatization.
Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated by its application in synthesizing molecules of interest, particularly those with biological activity. The structural motif derived from this compound is found in numerous compounds explored in drug discovery. Its ability to participate in predictable and high-yielding coupling reactions makes it an attractive starting material for creating libraries of compounds for screening.[12][13]
The presence of a halogen, such as bromine, in a drug candidate can enhance its biological activity.[12] By replacing the bromine atom via cross-coupling, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its properties for improved potency, selectivity, and pharmacokinetic profiles.
Beyond pharmaceuticals, benzonitrile derivatives are also used as precursors in the development of advanced polymers, dyes, and materials with specific electronic or optical properties.[1][7][11]
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its well-defined reactivity, commercial availability, and the strategic placement of its functional groups provide chemists with a reliable and versatile tool for molecular construction. From the creation of carbon-carbon bonds via Suzuki coupling to the introduction of nitrogen-containing moieties through Buchwald-Hartwig amination, this reagent serves as a pivotal intermediate. A comprehensive understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, empowers researchers to leverage its full potential in the pursuit of novel medicines, materials, and agrochemicals.
References
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality . ResearchGate. Available from: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . ResearchGate. Available from: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions . MDPI. Available from: [Link]
-
Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications . National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions . Semantic Scholar. Available from: [Link]
-
Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties . ACS Publications. Available from: [Link]
- Synthesis of benzonitriles from substituted benzoic acid. Google Patents.
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile . MDPI. Available from: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine . PubMed. Available from: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . National Institutes of Health (NIH). Available from: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF . ResearchGate. Available from: [Link]
-
Cross-Coupling Reactions of Nitroarenes . PubMed. Available from: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines . ResearchGate. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 144649-99-0 [m.chemicalbook.com]
- 4. This compound | 144649-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 5-ブロモ-2-メトキシベンゾニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. strem.com [strem.com]
- 7. nbinno.com [nbinno.com]
- 8. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 5-Bromo-2-(2-methoxyethoxy)benzonitrile [smolecule.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Synthesis of Biologically Active Molecules through Multicomponent Reactions | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Sourcing 5-Bromo-2-methoxybenzonitrile for Pharmaceutical and Chemical Research
For researchers and drug development professionals, the integrity of a starting material is the bedrock of successful synthesis. 5-Bromo-2-methoxybenzonitrile, a key intermediate in the synthesis of complex molecules, is no exception. Its utility in creating novel pharmaceutical and agrochemical compounds hinges on its purity and the reliability of its supply chain. This guide provides an in-depth technical overview of sourcing this critical reagent, focusing on supplier evaluation, quality control, and the scientific rationale behind these critical steps.
The Strategic Importance of this compound
This compound (CAS No: 144649-99-0) is a substituted benzonitrile. Its molecular structure, featuring a bromine atom, a methoxy group, and a nitrile, offers multiple reaction sites for synthetic chemists. The bromine atom is a versatile handle for cross-coupling reactions, while the nitrile group can be transformed into various functionalities, and the methoxy group influences the electronic properties of the aromatic ring. This makes it a valuable building block in medicinal chemistry and materials science. Given its role in multi-step syntheses, even minor impurities can lead to failed reactions, downstream purification challenges, and compromised final product quality.
Selecting a Commercial Supplier: A Risk-Based Approach
Choosing a supplier is not merely a procurement decision; it is the first critical step in quality control. A researcher must move beyond price and availability to scrutinize the supplier's commitment to quality and transparency. The following diagram illustrates the key decision points in this process.
Caption: Key criteria and workflow for selecting a reliable chemical supplier.
Comparative Analysis of Commercial Suppliers
A review of prominent chemical suppliers reveals differences in purity grades and available documentation. The following table summarizes the offerings for this compound from several well-known vendors. Researchers should always obtain lot-specific Certificates of Analysis (CoA) for the most accurate information.
| Supplier | Product Number (Example) | Stated Purity | Available Documentation | Key Properties Noted |
| Sigma-Aldrich | 144649 | 96% | CoA, COO, SDS | Melting Point: 91-92 °C |
| TCI America | B3123 | >98.0% (GC) | CoA, Specifications, SDS[1] | Purity confirmed by GC |
| Strem Chemicals | 07-0106 | min. 99% | CoA, SDS[2] | White solid appearance[2] |
| Apollo Scientific | OR6600 | Not explicitly stated | SDS[3] | Melting Point: 91-92 °C[3] |
Note: Product availability and specifications are subject to change. This table is for illustrative purposes. The presence of a detailed CoA is a strong positive indicator of a supplier's quality management system.
Incoming Quality Control: A Self-Validating Protocol
Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is fit for its intended use. This protocol serves as a self-validating system, confirming both identity and purity.
The following workflow diagram outlines the essential steps for incoming material validation.
Caption: A standard workflow for the quality control of incoming chemical reagents.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. This test confirms that the material is indeed this compound and can reveal the presence of structurally similar impurities.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the received material into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Dissolution: Cap the tube and gently invert until the sample is fully dissolved.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts and integration values to a reference spectrum or established literature values. The expected peaks for the aromatic protons and the methoxy group should be present and in the correct ratio.[4]
Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main component from its impurities, allowing for accurate purity determination. A reverse-phase method is suitable for this moderately polar compound.[5][6]
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm) is required.[6][7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Gradient: A gradient elution, for example, starting at 60% B and increasing to 95% B over 15 minutes, is often effective at separating early and late-eluting impurities.
-
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of a previously validated reference standard of this compound at approximately 1 mg/mL in acetonitrile. Prepare working standards by diluting with the mobile phase.
-
Sample: Prepare the sample of the newly received material at the same concentration as the standard.
-
-
Data Analysis: Run the sample and calculate the purity based on the area percent of the main peak relative to all other peaks in the chromatogram. The retention time of the main peak should match that of the reference standard.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.
-
Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[8] Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[3][10] Recommended storage temperatures are often between 2-8°C.
By implementing a rigorous supplier qualification process and a robust incoming quality control program, researchers can mitigate the risks associated with raw material variability, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Separation of 5-Bromo-2-hydroxybenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]
Sources
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. strem.com [strem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. rsc.org [rsc.org]
- 5. 5-Bromo-2-hydroxybenzonitrile | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-2-methoxybenzonitrile
Introduction: The Strategic Importance of Biaryl Nitriles and the Power of Suzuki Coupling
The synthesis of biaryl and heteroaryl nitrile compounds is of paramount importance in the fields of medicinal chemistry and materials science. These structural motifs are integral components of numerous pharmacologically active molecules and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound provides a powerful tool for constructing complex molecular architectures with high efficiency and broad functional group tolerance.[1][3]
This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-2-methoxybenzonitrile with a generic arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into troubleshooting and optimization. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize substituted 2-methoxy-biphenyl-5-carbonitriles, key intermediates for further chemical elaboration.
Understanding the Reaction: Mechanism and Key Components
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three primary steps are oxidative addition, transmetalation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[1][5] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[6] The electronic nature of the aryl halide also plays a role; electron-withdrawing groups can sometimes facilitate this step.[7]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8][9] The choice of base is critical and can significantly impact the reaction rate and yield.[9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
The Role of this compound
In this protocol, this compound serves as the electrophilic partner. The bromine atom at the 5-position is the leaving group. The electron-withdrawing nature of the nitrile group and the electron-donating methoxy group on the aromatic ring influence the electronic properties of the substrate and its reactivity in the oxidative addition step.
Catalytic System: Palladium and Ligands
A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. When using a Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species. Ligands, typically phosphines, are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[6]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a boronate complex that is more reactive towards transmetalation.[3][9][10] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[3][9] The choice of base can depend on the lability of other functional groups in the starting materials.[8]
Solvent Selection
The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently employed.[7] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[7][11] The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Example Amount (for 1 mmol scale) |
| This compound | 212.04 | 1.0 equiv | 212 mg |
| Arylboronic Acid | Varies | 1.2 equiv | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 equiv (2 mol%) | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.08 equiv (8 mol%) | 21 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 equiv | 276 mg |
| Toluene | - | - | 4 mL |
| Water (degassed) | - | - | 1 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl nitrile.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are properly degassed. Use fresh palladium catalyst and phosphine ligand.[6] |
| Insufficiently active base or incorrect base | Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[9] | |
| Low reaction temperature | Increase the reaction temperature, but be mindful of potential decomposition of starting materials or product. | |
| Side Product Formation | Protodeboronation of the boronic acid | Use freshly opened or purified boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[6] |
| Homocoupling of the boronic acid | This can occur if the oxidative addition is slow. Ensure an efficient palladium catalyst and ligand system. | |
| Difficulty in Purification | Residual palladium catalyst | Filter the crude reaction mixture through a small plug of Celite or silica gel before concentrating. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl nitriles from this compound. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of a wide array of substituted 2-methoxy-biphenyl-5-carbonitriles, enabling further advancements in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Crespo-Otero, R., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(41), 13656–13667. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Cella, R., & Stefani, H. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(4), 954-963. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
Li, J., & Wu, Y. (2009). Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile. Organic Letters, 11(16), 3574–3577. [Link]
-
ResearchGate. (2018). Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(14), 3021–3024. [Link]
-
Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1133–1143. [Link]
-
Gürbüz, N., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(5), 2824–2832. [Link]
-
Varela-Alvarenga, A. A., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 230–239. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. [Link]
-
Sandiego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Li, J.-H., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(5), 1891–1897. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxybenzonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxybenzonitrile. This versatile building block is a key intermediate in the synthesis of complex organic molecules. This document elucidates the underlying mechanistic principles and offers field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The causality behind experimental choices, including the selection of catalysts, ligands, bases, and solvents, is explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable aromatic building block in modern organic synthesis. Its structure features three key functional handles: a cyano group, a methoxy group, and a bromine atom. The bromine atom, positioned at C5, is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1]
The resulting 2-methoxy-5-substituted benzonitrile scaffolds are prevalent in a wide range of biologically active compounds and advanced materials.[2][3] The nitrile moiety itself is a key pharmacophore in numerous approved drugs, contributing to target binding and metabolic stability.[2][4] Consequently, mastering the cross-coupling chemistry of this substrate is of paramount importance for professionals in drug discovery and materials science.[5]
Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry by enabling the efficient construction of complex molecular architectures under relatively mild conditions.[6][7] These transformations are cornerstones of both academic research and industrial synthesis due to their high efficiency, functional group tolerance, and versatility.[6][8]
The Engine of Transformation: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions are driven by a common mechanistic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and converts Pd(0) to a Pd(II) complex.[10][11]
-
Transmetalation (or equivalent) : The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[8][10][12] In reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.[9][13]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8][9]
Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.
The choice of ligand (L) is crucial as it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the cycle.[14] The base is often required to activate the coupling partner (as in Suzuki coupling) or to neutralize the H-Br generated (as in Heck coupling).[13][15] The solvent must be appropriate for solubilizing reagents and sustaining the catalytic species.
Experimental Protocols & Methodologies
Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Always consult the Safety Data Sheets (SDS) for all reagents before use. Many palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).[1]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability and low toxicity of the boronic acid reagents.[7][12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Objective: To couple this compound with a variety of arylboronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.5 equivalents)
-
Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Summary: Suzuki-Miyaura Coupling Examples
| Coupling Partner | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 6 | ~95 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1), P(t-Bu)₃ (3) | K₂CO₃ (2.0) | Dioxane | 100 | 8 | ~92 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O | 90 | 12 | ~88 |
| 2-Thiopheneboronic acid | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 5 | ~90 |
Causality Insights:
-
Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for Suzuki couplings as they promote the reductive elimination step and stabilize the active Pd(0) species.[16]
-
Base Function: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10][15] K₃PO₄ is a strong base often used for challenging substrates.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing direct access to arylethynyl scaffolds.[17][18]
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling
-
Objective: To synthesize 2-methoxy-5-(alkynyl)benzonitriles.
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous THF (optional co-solvent)
-
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL, optional) and TEA or DIPA (3 mL). The amine acts as both the base and a solvent.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.
-
Monitor the reaction by TLC. Reactions are often complete within 2-6 hours.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Examples
| Coupling Partner | Catalyst System (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | 25 | 3 | ~94 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPA | 25 | 2 | ~96 |
| 1-Hexyne | Pd(PPh₃)₄ (3), CuI (5) | TEA/THF | 50 | 4 | ~89 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPA | 40 | 6 | ~85 |
Causality Insights:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system.[17] The palladium catalyst undergoes the main oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst reacts with the alkyne and base to form a copper acetylide intermediate. This copper acetylide is the species that undergoes transmetalation with the palladium center.[17][19]
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols exist to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[17][20] These often require stronger organic bases and different ligand systems.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a transformation that is otherwise challenging.[14][21] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Objective: To synthesize N-aryl derivatives from this compound.
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Step-by-Step Methodology:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, setting up this reaction in a glovebox is highly recommended.
-
In a reaction vial inside a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.035 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add the amine (1.2 mmol).
-
Seal the vial, remove it from the glovebox, and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Examples
| Coupling Partner | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5), Xantphos (3.5) | NaOtBu (1.4) | Toluene | 110 | 12 | ~93 |
| Aniline | Pd(OAc)₂ (2), BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | ~85 |
| Benzylamine | Pd₂(dba)₃ (1.5), RuPhos (3.5) | LHMDS (1.5) | Dioxane | 100 | 8 | ~90 |
| Pyrrolidine | Pd₂(dba)₃ (1.5), Xantphos (3.5) | NaOtBu (1.4) | Toluene | 110 | 6 | ~96 |
Causality Insights:
-
Ligand Role: Bidentate ligands like Xantphos and BINAP are often used to promote the C-N reductive elimination, which can be a difficult step in the catalytic cycle.[14][22] The wide bite angle of Xantphos is particularly effective.
-
Base Strength: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[14][23]
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation and molecular elaboration.[13][24]
Caption: Experimental workflow for a typical Heck Reaction.
Protocol 4: General Procedure for the Heck Reaction
-
Objective: To synthesize substituted styrenes from this compound.
-
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF or Acetonitrile
-
Step-by-Step Methodology:
-
To a Schlenk tube, add this compound (1.0 mmol) and Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Cool the mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the substituted alkene. The reaction is highly selective for the trans isomer.[24]
Data Summary: Heck Reaction Examples
| Coupling Partner | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 16 | ~85 |
| n-Butyl acrylate | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ (2.0) | Acetonitrile | 100 | 12 | ~90 |
| 4-Vinylpyridine | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 20 | ~78 |
Causality Insights:
-
Mechanism: Unlike the previous examples, the Heck reaction involves migratory insertion of the alkene into the Ar-Pd bond, followed by a β-hydride elimination step to release the product and form a palladium-hydride species.[13][25] The base is required to regenerate the Pd(0) catalyst from this palladium-hydride intermediate.[9][13]
-
Regioselectivity: For alkenes substituted with electron-withdrawing groups, coupling occurs at the unsubstituted carbon.[26]
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Result.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). NROChemistry.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing.
- Buchwald-Hartwig Amin
- Heck reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. (n.d.). Benchchem.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). NIH.
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2021). MDPI.
- Sonogashira coupling. (n.d.). Wikipedia.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI.
- Mizoroki-Heck Reaction. (2014).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (2015). PMC.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). PMC - NIH.
- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (n.d.). Benchchem.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Suzuki Coupling Mechanism. (2022). YouTube.
- Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2015).
- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl) acetonitrile as the Cyano Source. (2022).
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing.
- Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2019).
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
- Application of benzonitrile compound in preparation of antitumor drugs. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. jmcct.com [jmcct.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. Heck Reaction [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Nucleophilic aromatic substitution reactions of 5-Bromo-2-methoxybenzonitrile
An In-Depth Guide to Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-methoxybenzonitrile
Introduction: Strategic Importance of this compound
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its strategic importance stems from the specific arrangement of its functional groups: a bromine atom, which serves as an excellent leaving group; a nitrile group (-C≡N), which is a strong electron-withdrawing group; and a methoxy group (-OCH₃), which influences the electronic properties of the aromatic ring. This unique combination makes the molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the straightforward introduction of diverse functionalities at the C5 position. The resulting 5-substituted-2-methoxybenzonitrile scaffolds are prevalent in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2][3] This guide provides a detailed exploration of the underlying reaction mechanisms and offers robust, field-proven protocols for researchers engaged in the synthesis of novel chemical entities.
Pillar 1: The Addition-Elimination Mechanism
Nucleophilic aromatic substitution reactions on aryl halides like this compound do not proceed via SN1 or SN2 pathways, which are common for aliphatic halides.[4][5] Instead, they follow a distinct two-step addition-elimination mechanism .[6][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5][6]
-
Stabilization: The stability of the Meisenheimer complex is the key to a successful SNAr reaction. The strong electron-withdrawing nitrile group, located para to the site of substitution, is crucial for stabilizing the negative charge of the intermediate through resonance.[6][8] This delocalization of electron density significantly lowers the activation energy of the initial attack.
-
Elimination & Aromatization: In the second, typically faster step, the leaving group (bromide ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring and yields the final substituted product.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Validated Protocol for the Hydrolysis of 5-Bromo-2-methoxybenzonitrile
Introduction: The Synthetic Utility of 5-Bromo-2-methoxybenzoic Acid
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing access to a critical functional group for further molecular elaboration. 5-Bromo-2-methoxybenzonitrile is a valuable starting material, and its hydrolysis product, 5-Bromo-2-methoxybenzoic acid, serves as a key building block in the development of various high-value compounds, including pharmaceutical intermediates and materials for organic electronics. For instance, substituted benzoic acids are pivotal in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs used in diabetes therapy[1].
This document provides a comprehensive, field-tested protocol for the efficient hydrolysis of this compound. As a self-validating system, this guide details not only the procedural steps but also the underlying chemical principles, safety mandates, and analytical checkpoints necessary for researchers, scientists, and drug development professionals to achieve reliable and reproducible outcomes.
Principle and Mechanism of Alkaline Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid under alkaline conditions is a robust and widely-used synthetic method. The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism[2][3].
Stage 1: Formation of the Amide Intermediate The process is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of the nitrile group. This forms a negatively charged intermediate, which is subsequently protonated by water to yield an imidic acid. The imidic acid rapidly tautomerizes to the more stable amide intermediate.
Stage 2: Hydrolysis of the Amide The newly formed amide undergoes further hydrolysis. A second hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, eliminating ammonia (NH₃) and forming the carboxylate salt.
Final Step: Protonation The final product, 5-Bromo-2-methoxybenzoic acid, is obtained by acidifying the reaction mixture, which protonates the carboxylate salt, causing the free carboxylic acid to precipitate.
The mechanism is illustrated below.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of this compound.
-
Reagent Addition: Add 100 mL of ethanol, followed by a solution of 10.0 g of sodium hydroxide dissolved in 20 mL of deionized water. The addition of the NaOH solution is exothermic and should be done carefully.
-
Hydrolysis Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot has disappeared. This typically requires 12-18 hours.[4]
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Initial Wash: Dilute the remaining aqueous residue with 100 mL of deionized water. Transfer the solution to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.[4] Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.[4] A white precipitate of 5-Bromo-2-methoxybenzoic acid will form.
-
Product Isolation: Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 30 mL) to remove any residual salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Characterization and Expected Results
The final product should be a white to off-white solid. Proper characterization is essential to confirm purity and identity.
| Parameter | Expected Value |
| Product Name | 5-Bromo-2-methoxybenzoic acid |
| CAS Number | 22921-68-2 [5] |
| Molecular Formula | C₈H₇BrO₃ [5] |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% |
| Melting Point | 154-156 °C [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (s, 1H, COOH), ~7.7 (d, 1H), ~7.6 (dd, 1H), ~6.9 (d, 1H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~163.0, ~156.6, ~134.2, ~124.9, ~121.7, ~115.5, ~110.6, ~56.6 [7] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue refluxing and monitor by TLC. If stalled, consider adding a small amount of additional NaOH solution. |
| Low Yield | Incomplete precipitation; product loss during transfers or washes. | Ensure pH is <3 during acidification. Use minimal amounts of cold water for washing the precipitate. |
| Oily Product / Fails to Solidify | Presence of impurities. | Re-dissolve the product in a minimal amount of hot ethanol or acetic acid and allow it to recrystallize slowly.[8][9] |
| Product is Colored | Impurities from starting material or side reactions. | Purify by recrystallization, potentially with the addition of activated charcoal. |
References
- TCI EUROPE N.V. (2025). B3123 - this compound - SAFETY DATA SHEET.
- Apollo Scientific. This compound - Safety Data Sheet.
- ECHEMI. This compound SDS, 144649-99-0 Safety Data Sheets.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Acros Organics. (2025). SAFETY DATA SHEET.
- Organic Synthesis. Hydrolysis of Nitriles.
- Google Patents. (CN115974678A). Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Kridahl, G. L., & Tarbell, D. S. (1949). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 71(11), 3742–3744.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Google Patents. (CN112250562A). Synthetic method of 2-bromo-5-methoxybenzoic acid.
- ChemicalBook. 5-Bromo-2-methylbenzoic acid synthesis.
- Guidechem. What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
- Google Patents. (JP2021127332A). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Clark, J. (2015). Hydrolysing Nitriles.
- Wang, A., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid.
- PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 9. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Utilization of 5-Bromo-2-methoxybenzonitrile in Pharmaceutical Intermediate Synthesis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Bromo-2-methoxybenzonitrile has emerged as a cornerstone building block in modern medicinal chemistry. Its strategically positioned functional groups—a reactive bromine atom, an electron-donating methoxy group, and a versatile nitrile moiety—make it an exceptionally valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application in constructing pharmaceutical intermediates, focusing on pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. We will delve into the mechanistic rationale behind protocol design, provide detailed, field-proven experimental procedures, and discuss the synthesis of scaffolds relevant to contemporary drug discovery, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Value of this compound
In the intricate landscape of pharmaceutical synthesis, the efficiency and success of a drug development program often hinge on the quality and versatility of key starting materials.[1][2] this compound (C₈H₆BrNO) is a prime example of such a critical intermediate.[3] Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.
-
The Aryl Bromide: The carbon-bromine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions. It is more reactive than a C-Cl bond but offers greater stability and cost-effectiveness than a C-I bond, striking an optimal balance for industrial applications.[4] This site is the linchpin for building molecular complexity through the formation of new C-C and C-N bonds.
-
The Nitrile Group: The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring.[5][6] Furthermore, the nitrile itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other heterocycles, providing numerous pathways for downstream molecular elaboration.[7]
-
The Methoxy Group: The ortho-methoxy group electronically activates the ring and can play a crucial role in directing metallation or influencing the conformation of the final molecule, potentially forming key hydrogen bond interactions within a biological target's active site.[8]
This combination of features makes this compound an ideal starting point for creating libraries of compounds for high-throughput screening and for the scaled-up synthesis of promising drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 144649-99-0 | [3] |
| Molecular Formula | C₈H₆BrNO | [3] |
| Molecular Weight | 212.04 g/mol | [3] |
| Appearance | White to off-white powder/crystalline solid | [3][9] |
| Melting Point | 91-92 °C | [3] |
| Purity | Typically ≥96% |[3][9] |
Core Synthetic Applications & Protocols
The true synthetic power of this compound is realized through its application in robust and scalable cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are paramount in this context, having revolutionized the way medicinal chemists approach the synthesis of biaryl and N-arylated compounds, respectively.[10][11]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, the biaryl motif being a privileged scaffold in many approved drugs.[4][12] The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[12][13] For this compound, the reaction selectively occurs at the C-Br bond, allowing for the precise introduction of a new aryl or heteroaryl substituent.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a pre-formed complex like Pd(dppf)Cl₂. The choice of ligand (e.g., SPhos, XPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[10]
-
Base: A base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[14]
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the reaction.[14] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: Synthesis of a 4-Aryl-2-methoxybenzonitrile Intermediate
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 equiv.).
-
Solvent Addition: Add degassed solvents, such as a 4:1 mixture of Dioxane and Water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[14]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl intermediate.
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Palladium Catalyst | Pd(dppf)Cl₂, XPhos G2 | Efficient for coupling aryl bromides; G2 precatalysts are air-stable and highly active.[10] |
| Ligand | (Included in precatalyst) | Bulky phosphine ligands accelerate the reaction and improve yields.[10] |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Good solubility for reactants; water aids in dissolving the base.[14] |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Typical Yield | 75 - 95% | Highly efficient and high-yielding transformation. |
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-溴-2-甲氧基苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Bromo-2-(2-methoxyethoxy)benzonitrile [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. strem.com [strem.com]
- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of 5-Bromo-2-methoxybenzonitrile
An Application Note for the Large-Scale Synthesis of 5-Bromo-2-methoxybenzonitrile
Abstract: this compound is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals.[1] This document provides a comprehensive guide for its large-scale synthesis, tailored for researchers, scientists, and drug development professionals. The protocol detailed herein focuses on the robust and scalable Sandmeyer reaction, offering in-depth explanations of experimental choices, process controls, and safety considerations to ensure a reproducible and safe manufacturing process.
Introduction and Strategic Overview
The synthesis of substituted benzonitriles is a cornerstone of modern organic chemistry, providing versatile precursors for a wide array of functional group transformations.[2] this compound, in particular, features a substitution pattern that makes it a valuable building block. The presence of the nitrile, bromo, and methoxy groups offers multiple reaction sites for further molecular elaboration.
For the large-scale production of this intermediate, several synthetic strategies can be considered:
-
Direct Bromination of 2-methoxybenzonitrile: An electrophilic aromatic substitution. While seemingly direct, this route often poses significant challenges in achieving high regioselectivity, leading to the formation of isomeric byproducts that are difficult to separate at scale.
-
Cyanation of 5-bromo-2-methoxyanisole: This involves converting a bromo-anisole derivative, which can be achieved through various modern cross-coupling methods. However, these often require expensive catalysts and ligands, making them less economically viable for large-scale production.
-
The Sandmeyer Reaction: This classic transformation converts an aromatic amine into a nitrile via a diazonium salt intermediate.[3][4] It is a cost-effective, reliable, and well-established method that is highly amenable to scale-up.[5] The starting material, 5-bromo-2-methoxyaniline, is readily accessible, and the reaction conditions are well-documented.
Considering the pillars of scalability, cost-effectiveness, and reliability, this guide will focus exclusively on the Sandmeyer reaction, providing a detailed protocol from diazotization to final product purification.
The Sandmeyer Reaction: Mechanism and Rationale
The Sandmeyer reaction proceeds in two fundamental stages:
-
Diazotization: The primary aromatic amine (5-bromo-2-methoxyaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.
-
Copper(I)-Catalyzed Cyanation: The diazonium salt is then introduced to a solution of a copper(I) salt, in this case, copper(I) cyanide. The reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the concomitant loss of nitrogen gas (N₂).[6] The aryl radical then reacts with the cyanide bound to the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[6]
Caption: Mechanism of the Sandmeyer Reaction.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the final product. Quantities should be adjusted proportionally for larger batches, with careful consideration of heat transfer and mixing efficiency.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 5-Bromo-2-methoxyaniline | ≥98% | TCI, Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Copper(I) Cyanide (CuCN) | Technical, ≥98% | Strem Chemicals |
| Sodium Cyanide (NaCN) | ACS Reagent, ≥95% | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 48% aq. solution | VWR, Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Toluene | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Any major supplier |
| Deionized Water | N/A | In-house |
| Starch-Iodide Paper | N/A | Laboratory supply |
Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and addition funnel.
-
Chilling unit capable of maintaining -5 °C to 5 °C.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable receiving flask.
-
Buchner funnel and filtration flask.
-
Standard laboratory glassware.
Experimental Workflow
Caption: Overall Experimental Workflow.
Step-by-Step Procedure
PART A: Preparation of the Diazonium Salt Solution
-
Reactor Setup: Charge the 5 L jacketed reactor with 5-bromo-2-methoxyaniline (101 g, 0.5 mol).
-
Acidification: Add hydrobromic acid (48%, 350 mL) to the reactor. Stir the mixture to form a slurry.
-
Cooling: Cool the reactor jacket to -5 °C. Continue stirring until the internal temperature of the slurry reaches 0–2 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (38 g, 0.55 mol) in deionized water (100 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline slurry via the addition funnel over 60-90 minutes. Causality: A slow addition rate is paramount to control the exotherm of the reaction and prevent the formation of unwanted side products. The internal temperature must be rigorously maintained below 5 °C.
-
Completion Check: After the addition is complete, continue stirring for an additional 30 minutes at 0–5 °C. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates completion. If the test is negative, add a small amount of additional sodium nitrite solution.
PART B: The Sandmeyer Reaction
-
Catalyst Preparation: In a separate 5 L beaker equipped with a mechanical stirrer, prepare a slurry of copper(I) cyanide (54 g, 0.6 mol) and sodium cyanide (30 g, 0.61 mol) in deionized water (400 mL). Trustworthiness: Using a slight excess of both copper and sodium cyanide ensures the diazonium salt is the limiting reagent and drives the reaction to completion.
-
Reaction: Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide slurry over approximately 1 hour. Causality: This addition is often accompanied by vigorous nitrogen gas evolution and is exothermic. The rate of addition should be controlled to manage foaming and maintain the reaction temperature below 40 °C.
-
Digestion: Once the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour to ensure all the diazonium salt has reacted.
PART C: Work-up and Purification
-
Isolation: Cool the reaction mixture to room temperature. The crude product often precipitates as a dark solid.
-
Extraction: Transfer the mixture to a 5 L separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 500 mL) and saturated brine (1 x 500 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Recrystallization: Transfer the crude solid to a beaker and add toluene (approx. 200-300 mL). Heat the mixture with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 40 °C. The expected yield is 75-85% of a white to off-white crystalline solid.[7]
Product Characterization
| Analysis | Specification |
| Appearance | White to pale yellow crystalline powder |
| Purity (HPLC) | ≥98.5% |
| Melting Point | 91-92 °C[7] |
| ¹H NMR (CDCl₃) | Consistent with the structure of this compound |
| ¹³C NMR (CDCl₃) | Consistent with the structure of this compound |
Safety and Hazard Management
The large-scale synthesis of this compound involves several significant hazards that must be managed through strict adherence to safety protocols.
-
Toxicity of Reagents and Product:
-
Cyanides (CuCN, NaCN): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a well-ventilated fume hood. A dedicated cyanide antidote kit should be available.
-
This compound: This product is toxic if swallowed, inhaled, or in contact with skin.[8] It causes skin and serious eye irritation.[8]
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage.
-
-
Instability of Intermediates:
-
Arenediazonium Salts: Are thermally unstable and can decompose explosively, especially when dry. Never isolate the diazonium salt. Always use it as a cold aqueous solution immediately after preparation.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles at all times.[9] A face shield is recommended during large-scale transfers.
-
-
Engineering Controls:
-
Waste Disposal:
-
Aqueous cyanide waste must be quenched before disposal. This is typically done by treating the waste with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the less toxic cyanate. Follow all local and institutional regulations for hazardous waste disposal.
-
References
- TCI Europe N.V. (2025). This compound - Safety Data Sheet (B3123).
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102746185B - Preparation process of aromatic nitrile compound.
-
Chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid.
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 2. Page loading... [guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer_reaction [chemeurope.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Application Note & Protocol: Selective Reduction of the Nitrile Moiety in 5-Bromo-2-methoxybenzonitrile
Executive Summary & Strategic Overview
The transformation of a nitrile group into a primary amine is a cornerstone of organic synthesis, providing a gateway to a vast array of more complex molecular architectures. 5-Bromo-2-methoxybenzonitrile is a readily available starting material, and its reduction product, (5-Bromo-2-methoxyphenyl)methanamine, serves as a critical intermediate. The presence of both a nitrile and an aryl bromide functionality demands a carefully selected reduction strategy to ensure chemoselectivity and high yield.
This document provides an in-depth analysis and detailed, field-proven protocols for two primary methods for this transformation: reduction using the powerful Lithium Aluminum Hydride (LAH) and a milder approach using a Borane-Tetrahydrofuran (BH3-THF) complex. We will dissect the causality behind procedural steps, emphasize critical safety protocols, and offer insights into reaction monitoring and product isolation.
Foundational Principles: Choosing the Optimal Reduction Pathway
The reduction of a nitrile to a primary amine requires the formal addition of four hydrogen atoms and is a thermodynamically favorable process that necessitates kinetic activation via a potent reducing agent or a catalyst.[1] The choice of reagent is paramount and is dictated by factors such as substrate tolerance, safety, scale, and available equipment.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): A highly reactive, non-selective hydride reagent capable of reducing a wide array of functional groups, including nitriles, esters, and amides.[2] Its immense reactivity necessitates stringent safety measures, including the use of anhydrous solvents and an inert atmosphere, as it reacts violently with protic sources like water.[3][4]
-
Borane Complexes (e.g., BH₃·THF): Borane is a milder reducing agent than LAH. It readily forms stable complexes with ethers like tetrahydrofuran (THF) and is highly effective for the reduction of nitriles and carboxylic acids.[5][6] While still requiring anhydrous conditions, the workup procedure is generally less hazardous than that for LAH.
-
Catalytic Hydrogenation (e.g., Raney® Nickel): This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[7] It is often considered a "greener" and more scalable option. However, for a substrate like this compound, there is a significant risk of competitive hydrodebromination (cleavage of the C-Br bond), which would lead to an undesired side product.[8] Therefore, while viable, it requires careful catalyst selection and optimization.
For the purposes of this guide, we will focus on the widely accessible and reliable hydride-based methods.
Protocol I: Reduction via Lithium Aluminum Hydride (LAH)
This protocol leverages the high reactivity of LAH for a rapid and complete conversion of the nitrile. The primary challenge lies in the safe handling of the reagent and the meticulous execution of the reaction quench.
Mechanistic Rationale
The reduction proceeds via a two-step nucleophilic addition of hydride (H⁻) ions from the AlH₄⁻ complex. The first hydride attacks the electrophilic carbon of the nitrile, breaking the π-bond and forming an intermediate imine-aluminum complex.[9] This intermediate is then rapidly attacked by a second hydride equivalent to form a diamidoaluminate complex.[10] An aqueous workup is required to hydrolyze the N-Al and N-Li bonds to furnish the final primary amine.[9]
Critical Safety Mandates
Lithium Aluminum Hydride is a pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3][11] All operations must be conducted with extreme caution.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and heavy-duty, impervious gloves are mandatory.[12]
-
Environment: All manipulations must occur within a certified chemical fume hood under an inert atmosphere (dry Nitrogen or Argon).[12] Ensure all glassware is flame-dried or oven-dried immediately before use to remove all traces of moisture.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. NEVER use water or a CO₂ extinguisher on an LAH fire. [3][13]
-
Quenching: The quenching (workup) procedure is highly exothermic. The reaction vessel must be cooled in an ice-water bath during the slow, dropwise addition of quenching agents.[14]
Experimental Protocol
Table 1: Reagents and Materials for LAH Reduction
| Reagent/Material | Grade | Quantity (Example Scale) | Purpose |
| This compound | ≥98% | 5.00 g (23.6 mmol) | Starting Material |
| Lithium Aluminum Hydride (LAH) | 95% powder or 1.0 M solution | 1.34 g (35.4 mmol, 1.5 eq.) | Reducing Agent |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 125 mL | Reaction Solvent |
| Deionized Water (H₂O) | N/A | ~25 mL | Quenching Agent |
| 15% (w/v) Sodium Hydroxide (NaOH) | Reagent | ~1.5 mL | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | As needed | Drying Agent |
| Celite® 545 | N/A | As needed | Filter Aid |
| Ethyl Acetate | ACS Grade | ~150 mL | Extraction Solvent |
| Flame-dried 250 mL 3-neck RBF | N/A | 1 | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | N/A | 1 | Agitation |
| Addition Funnel, Condenser, N₂ Inlet | N/A | 1 set | Inert Atmosphere Setup |
-
Setup: Assemble the flame-dried 3-neck round-bottom flask with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum. Purge the entire system with inert gas for 10-15 minutes.
-
Reagent Preparation: In the inert atmosphere, carefully add Lithium Aluminum Hydride (1.34 g) to the reaction flask, followed by 75 mL of anhydrous THF. Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (5.00 g) in 50 mL of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirring LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the disappearance of the starting material spot.
-
Workup (Fieser Method): This is the most critical step. Cool the reaction flask back down to 0 °C. Following the "1-1-3" rule for x grams of LAH used, proceed with extreme caution[12][15]:
-
Slowly and dropwise, add 1.34 mL of deionized water. Vigorous hydrogen gas evolution will occur. Ensure the addition rate is slow enough to control the exotherm.
-
Next, slowly add 1.34 mL of 15% (w/v) aqueous NaOH solution. The slurry will become thick and white.
-
Finally, slowly add 4.02 mL (3 x 1.34) of deionized water.
-
-
Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. The inorganic salts should precipitate as a granular, white solid. Add a small amount of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (5-Bromo-2-methoxyphenyl)methanamine. Further purification can be achieved by column chromatography if necessary.
Workflow Visualization
Caption: Workflow for the LAH reduction of this compound.
Protocol II: Reduction via Borane-Tetrahydrofuran (BH₃·THF)
This protocol offers a milder alternative to LAH, with a less hazardous workup procedure. It is particularly useful when LAH's extreme reactivity is a concern. A synthetic route using borane-tetrahydrofuran complex to reduce 2-Bromo-5-methoxybenzonitrile has been reported.[16]
Mechanistic Rationale
Borane (BH₃) is an electrophilic reducing agent. The reaction is believed to initiate with the coordination of the Lewis acidic boron atom to the nitrile's nitrogen lone pair. This is followed by the intramolecular transfer of a hydride to the nitrile carbon. This process repeats until a stable borazine-like intermediate or an amine-borane complex is formed.[17] Acidic workup is then required to hydrolyze the B-N bonds and liberate the free amine.
Safety Precautions
-
BH₃·THF is a flammable liquid and is moisture-sensitive. Handle under an inert atmosphere.
-
The reagent releases flammable hydrogen gas upon contact with water or acids. The quenching step should be performed slowly and in a cooled bath.
-
Use appropriate PPE, including safety glasses, gloves, and a lab coat.
Experimental Protocol
Table 2: Reagents and Materials for Borane Reduction
| Reagent/Material | Grade | Quantity (Example Scale) | Purpose |
| This compound | ≥98% | 5.00 g (23.6 mmol) | Starting Material |
| Borane-THF complex | 1.0 M solution in THF | 47.2 mL (47.2 mmol, 2.0 eq.) | Reducing Agent |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 50 mL | Reaction Solvent |
| Methanol (MeOH) | ACS Grade | ~20 mL | Quenching Agent |
| 2M Hydrochloric Acid (HCl) | Reagent | As needed | Hydrolysis/Salt Formation |
| 6M Sodium Hydroxide (NaOH) | Reagent | As needed | Amine Liberation |
| Diethyl Ether or Ethyl Acetate | ACS Grade | ~200 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | As needed | Drying Agent |
| Flame-dried 250 mL RBF | N/A | 1 | Reaction Vessel |
| Magnetic Stirrer, Condenser, etc. | N/A | 1 set | Inert Atmosphere Setup |
-
Setup: In a flame-dried 250 mL round-bottom flask purged with nitrogen, dissolve this compound (5.00 g) in 50 mL of anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add the 1.0 M solution of BH₃·THF (47.2 mL) via syringe or addition funnel over 30 minutes.
-
Reaction: After addition, remove the ice bath and attach a condenser. Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-8 hours, or stir overnight at room temperature.[16]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting nitrile is consumed.
-
Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Hydrolysis: Slowly add 2M HCl to the mixture. The solution may warm and evolve more gas. Continue adding acid until the solution is acidic (pH ~1-2). Stir at room temperature for 1 hour to ensure complete hydrolysis of the amine-borane complex.
-
Isolation (Acid-Base Extraction):
-
Remove the THF and methanol under reduced pressure.
-
Add water (50 mL) to the residue. The product, as its hydrochloride salt, will be in the aqueous layer.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-basic organic impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the solution is strongly basic (pH >12). The free amine will precipitate or form an oil.
-
Extract the liberated amine with ethyl acetate or dichloromethane (3 x 75 mL).
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target amine.
Workflow Visualization
Caption: Workflow for the Borane-THF reduction of this compound.
Conclusion & Comparative Analysis
Both Lithium Aluminum Hydride and Borane-THF are highly effective reagents for the reduction of this compound to its corresponding primary amine.
-
The LAH protocol is generally faster and more forceful, ensuring complete reaction. However, its use is governed by stringent safety requirements, and the workup can be challenging.
-
The Borane-THF protocol provides a milder and often safer alternative. The acid-base extraction in the workup is a powerful purification tool, often yielding a cleaner crude product than the LAH method.
The choice between these methods will depend on the researcher's experience, available facilities, and the specific requirements of the synthetic route. In all cases, a thorough understanding of the reaction mechanism and unwavering adherence to safety protocols are essential for a successful and safe outcome.
References
-
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from Princeton EHS.[3]
-
Benchchem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. Retrieved from Benchchem.[12]
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from BYJU'S.[2]
-
Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet. Retrieved from Sigma-Aldrich.[11]
-
Oxford Lab Chem. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride. Retrieved from oxfordlabchem.com.[4]
-
American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.[14]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps.[9]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry.[10]
-
New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary. Retrieved from NJ.gov.[13]
-
Royal Society of Chemistry. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology.[18]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from Organic Synthesis.[5]
-
National Institutes of Health. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC - NIH.[6]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from University of Rochester.[15]
-
ResearchGate. (n.d.). Reduction of activated aromatic nitriles with ammonia borane. Retrieved from ResearchGate.[19]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from Organic Chemistry Portal.[20]
-
ResearchGate. (2008). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Research on Chemical Intermediates.[21]
-
Reddit. (2019). Mechanism of reduction of nitrile with Borane-THF. r/chemhelp.[17]
-
Wiley Online Library. (n.d.). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. Retrieved from Wiley Online Library.[22]
-
NCERT. (n.d.). Amines. Retrieved from NCERT.
-
Taylor & Francis Online. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications.[23]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from Wikipedia.[7]
-
ResearchGate. (n.d.). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Retrieved from ResearchGate.[24]
-
National Institutes of Health. (n.d.). Structural Basis of Biological Nitrile Reduction. PMC - PubMed Central.[1]
-
ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZYLAMINE synthesis. Retrieved from ChemicalBook.[16]
-
Benchchem. (2025). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile. Retrieved from Benchchem.[8]
Sources
- 1. Structural Basis of Biological Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. westliberty.edu [westliberty.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nj.gov [nj.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Workup [chem.rochester.edu]
- 16. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 17. reddit.com [reddit.com]
- 18. Manganese catalysed reduction of nitriles with amine boranes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00813H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Bromo-2-methoxybenzonitrile as a Strategic Precursor for the Synthesis of Novel Bioactive Ligands
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-Bromo-2-methoxybenzonitrile, a versatile and highly valuable precursor for the synthesis of novel ligands. We delve into the strategic importance of its unique trifunctional architecture—the reactive bromide, the electronically-influential methoxy group, and the synthetically malleable nitrile. This document offers detailed, field-proven protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explaining the causality behind experimental choices to ensure reproducible success. By grounding these protocols in mechanistic principles and providing a practical application workflow for the synthesis of a Poly(ADP-ribose) polymerase (PARP) inhibitor scaffold, this guide serves as both a theoretical and a practical resource for leveraging this powerful building block in modern drug discovery.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound (CAS No: 144649-99-0) has emerged as a superior scaffold due to its trifecta of functional groups, each offering a distinct handle for molecular elaboration.[1][2]
-
Aryl Bromide: The bromine atom at the 5-position serves as a prime reactive site for transition metal-catalyzed cross-coupling reactions. Its reactivity is generally higher than that of a corresponding chloride, allowing for selective functionalization.[3] This site is the primary gateway for introducing new carbon-carbon and carbon-heteroatom bonds, forming the core of many complex molecular architectures.[4][5]
-
Methoxy Group: Positioned ortho to the nitrile, the electron-donating methoxy group modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups. It can also serve as a potential point for demethylation to reveal a phenol, offering another layer of synthetic possibility.
-
Nitrile Group: The cyano moiety is a remarkably versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions to form various heterocycles.[6] This versatility allows for late-stage diversification of ligand scaffolds.
This combination makes this compound an ideal starting point for constructing libraries of compounds, particularly in the pursuit of inhibitors for therapeutic targets such as PARP, where substituted benzonitriles are common motifs.[7][8]
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Compound Data
| Property | Value | Reference |
| CAS Number | 144649-99-0 | [2] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1][9] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 91-92 °C | [1][2] |
| Purity | Typically ≥96% | [1][2] |
| SMILES | COc1ccc(Br)cc1C#N | [1] |
| InChI Key | LOASAXVECBZCRJ-UHFFFAOYSA-N | [1] |
Safety & Handling Protocol
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Strict adherence to safety protocols is essential.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust.[11] Ensure adequate ventilation and consider a closed system for larger-scale transfers.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[12]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected prior to use. For prolonged contact, gloves with a higher protection class are recommended.[12][11]
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[10][12]
-
-
Handling Procedures: Avoid dust formation. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][13] Store locked up and away from incompatible materials.[10][11]
-
Emergency Procedures:
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[10][12]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call for immediate medical attention.[10][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[10][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][13]
-
Core Synthetic Methodologies & Protocols
The strategic utility of this compound is best demonstrated through its application in robust and versatile cross-coupling reactions.
Caption: Key synthetic routes using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4][14] This protocol details the coupling of this compound with a generic arylboronic acid.
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) species is essential for the initial oxidative addition into the aryl-bromide bond, the rate-limiting step of the catalytic cycle.[4] Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available precatalyst.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[14] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.[14]
-
Solvent System (e.g., Toluene/H₂O or Dioxane/H₂O): A biphasic solvent system is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Detailed Experimental Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v, to achieve a 0.1 M concentration of the limiting reagent).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For microwave-assisted reactions, heating for 25-40 minutes at 100 °C is often sufficient.[14]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15][16] This reaction couples an aryl halide with a primary or secondary amine.[15]
Causality Behind Component Selection:
-
Palladium Precatalyst & Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos, BINAP) are required to promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[3][17] The ligand stabilizes the palladium center and facilitates the challenging bond-forming step.
-
Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is needed to deprotonate the amine, making it a more potent nucleophile to displace the halide from the palladium complex. Sodium tert-butoxide is a common choice but is incompatible with some functional groups; weaker bases like potassium phosphate can be used in such cases.[3]
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are necessary as the reaction is sensitive to moisture and protic sources that can quench the strong base.
Detailed Experimental Protocol:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., X-Phos, 0.08 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) to the tube.
-
Solvent and Amine: Remove the tube from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq.).
-
Reaction: Seal the Schlenk tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Application Workflow: Synthesis of a PARP Inhibitor Scaffold
To illustrate the practical application of these protocols, the following section outlines a synthetic workflow starting from this compound to produce a key scaffold found in certain PARP inhibitors.[7][8][18] PARP inhibitors are a critical class of anticancer drugs that exploit deficiencies in DNA damage repair pathways.[8]
Caption: Synthetic workflow from the precursor to a PARP inhibitor scaffold.
Step 1: Suzuki Coupling to Install Aldehyde Moiety
-
Following Protocol 1 , this compound is coupled with 4-formylphenylboronic acid.
-
This step efficiently constructs the core biaryl system, a common feature in many PARP inhibitors. The aldehyde serves as a handle for the next transformation.
Step 2: Reductive Amination with Piperazine
-
The resulting biaryl aldehyde (Intermediate 1) is reacted with a cyclic amine like piperazine under standard reductive amination conditions (e.g., using sodium triacetoxyborohydride).
-
This introduces a key basic nitrogen center, often crucial for interacting with the target protein and improving pharmacokinetic properties.
Step 3: Nitrile Conversion and Lactamization
-
The nitrile group of Intermediate 2 is first hydrolyzed to a carboxylic acid (e.g., using strong base or acid). The adjacent methoxy group can be simultaneously or subsequently demethylated to a phenol.
-
The resulting amino-acid is then subjected to intramolecular cyclization (lactamization), often promoted by coupling agents (e.g., HATU, EDCI), to form a fused lactam ring system. This rigidified structure is a hallmark of many potent PARP inhibitors, mimicking the nicotinamide ribose moiety of the natural NAD+ substrate.[8][18]
This workflow demonstrates how the distinct functional handles of this compound can be addressed in a logical sequence to rapidly assemble complex, biologically relevant scaffolds.
References
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2023). International Journal of Advanced Chemistry Research. [Link]
- Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija.
- Amé, J. C., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry.
- Ammazzoul, A., et al. (2021). On the Way to Selective PARP-2 Inhibitors.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2022). Future Medicinal Chemistry.
- Wang, D., & Sun, H. (2013).
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2022). Molecules.
- Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate. [Link]
- Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). Chemical Reviews.
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. ResearchGate. [Link]
- RECENT ADVANCES IN CYAN
Sources
- 1. This compound 96 144649-99-0 [sigmaaldrich.com]
- 2. strem.com [strem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to the Regioselective Bromination of 2-Methoxybenzonitrile
Introduction and Strategic Importance
The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Brominated aromatic compounds are highly versatile synthetic intermediates, serving as key building blocks for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. 2-Methoxybenzonitrile is a disubstituted benzene derivative whose bromination presents an interesting case of regiochemical control dictated by the interplay of its substituent groups.
This document provides a comprehensive, field-tested guide for the regioselective bromination of 2-methoxybenzonitrile. We will delve into the mechanistic principles governing the reaction's selectivity, provide a detailed, step-by-step experimental protocol from reaction setup to product purification, and outline the critical safety measures required for handling the hazardous materials involved. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing 5-bromo-2-methoxybenzonitrile, a valuable precursor for more complex molecular architectures.
Reaction Principle: Understanding Regioselectivity in Electrophilic Aromatic Substitution
The bromination of 2-methoxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction—specifically, the position at which the bromine atom is introduced—is governed by the electronic effects of the two substituents already present on the aromatic ring: the methoxy (-OCH₃) group and the cyano (-CN) group.
-
The Methoxy (-OCH₃) Group: The oxygen atom in the methoxy group possesses lone pairs of electrons that it can donate to the aromatic ring through resonance. This effect, known as a positive mesomeric effect (+M), significantly increases the electron density of the ring, particularly at the ortho and para positions.[1][2] Consequently, the methoxy group is a powerful activating group and an ortho, para-director .[3][4]
-
The Cyano (-CN) Group: The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and its ability to pull electron density from the ring via both induction and resonance (a negative mesomeric effect, -M). This withdrawal of electron density deactivates the ring towards electrophilic attack. The positions most affected by this deactivation are the ortho and para positions, leaving the meta position as the least electron-poor site for an incoming electrophile. Therefore, the cyano group is a deactivating group and a meta-director .[5]
Predicting the Outcome:
When both an activating ortho, para-director and a deactivating meta-director are present, the more powerful activating group dictates the position of substitution.[6] In the case of 2-methoxybenzonitrile, the potent activating and directing effect of the methoxy group overwhelmingly controls the regioselectivity. The electrophile (Br⁺) will be directed to the positions ortho and para to the methoxy group.
-
Position 5 (para to -OCH₃): This position is also meta to the -CN group. It is sterically accessible and electronically activated.
-
Position 3 (ortho to -OCH₃): This position is also meta to the -CN group. While electronically activated, it is sterically hindered by the adjacent methoxy group.
Therefore, the reaction is highly regioselective, with the incoming bromine atom preferentially attacking the position para to the methoxy group, yielding This compound as the major product.[4][7]
Caption: Logical flow of directing effects in the bromination reaction.
Detailed Experimental Protocol
This protocol details a reliable method for the synthesis of this compound. All operations involving bromine must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Recommended Purity |
| 2-Methoxybenzonitrile | 6609-56-9 | 133.15 | ≥98% |
| Bromine (Br₂) | 7726-95-6 | 159.81 | ≥99.5% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
25 mL Dropping funnel
-
Ice-water bath
-
250 mL Beaker
-
250 mL Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 2-methoxybenzonitrile (5.00 g, 37.5 mmol) to the flask.
-
Add 20 mL of glacial acetic acid to dissolve the starting material.
-
Place the flask in an ice-water bath and begin stirring.
-
In a separate beaker, carefully prepare a solution of bromine (2.1 mL, 6.6 g, 41.3 mmol, 1.1 eq) in 10 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic.[8] Perform this step in the fume hood.
-
Transfer the bromine solution to a 25 mL dropping funnel and place it on the reaction flask.
Reaction Execution: 7. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Slow addition is critical to prevent side reactions and control the exothermic nature of the reaction.[9] 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Continue stirring at room temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed.
Work-up and Isolation: 10. Once the reaction is complete, carefully pour the reddish-brown mixture into a 250 mL beaker containing ~100 g of crushed ice. 11. While stirring, slowly add a 10% aqueous solution of sodium thiosulfate until the red color of excess bromine disappears and the solution becomes pale yellow or colorless.[10] This step quenches unreacted bromine. 12. Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake well. 13. Allow the layers to separate and collect the lower organic layer. Extract the aqueous layer with another 25 mL of DCM. 14. Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate (to neutralize acetic acid), 50 mL of water, and 50 mL of brine. 15. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: 16. The crude product, a light-colored solid, can be purified by recrystallization.[11] 17. Dissolve the crude solid in a minimum amount of hot ethanol. 18. Slowly add water dropwise until the solution becomes slightly cloudy. 19. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation. 20. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-Methoxybenzonitrile | 133.15 | 37.5 | 1.0 | 5.00 g |
| Bromine (Br₂) | 159.81 | 41.3 | 1.1 | 2.1 mL (6.6 g) |
| Glacial Acetic Acid | 60.05 | - | Solvent | ~30 mL |
| Product: this compound | 212.05 | - | - | Theoretical Yield: 7.95 g |
| Typical Experimental Yield | 80-90% |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum will show characteristic shifts for the three remaining aromatic protons, confirming the 1,2,4-substitution pattern.
-
¹³C NMR: The number of signals will correspond to the eight unique carbon atoms in the molecule.[12][13]
-
FT-IR: Expect to see strong absorbances corresponding to the C≡N stretch (~2230 cm⁻¹), C-O-C stretches, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum will display a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is indicative of a monobrominated compound.
Critical Safety Precautions
Adherence to strict safety protocols is mandatory for this procedure due to the hazardous nature of the reagents.
-
General Precautions: Conduct the entire experiment in a well-ventilated chemical fume hood.[14] An emergency eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber) at all times.[15]
-
Reagent-Specific Hazards:
-
Bromine (Br₂): Is extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic and can be fatal if inhaled.[8][14] Handle with extreme care, avoiding any direct contact or inhalation of vapors.
-
Glacial Acetic Acid: Is a corrosive liquid that can cause severe skin and eye burns.[16] Its vapors are irritating to the respiratory system.
-
-
Emergency Procedures:
-
Skin Contact: In case of contact with bromine or acetic acid, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][16]
-
Inhalation: If vapors are inhaled, move the individual to fresh air immediately and seek medical attention.[14]
-
-
Waste Disposal: All liquid and solid waste containing bromine must be collected in a designated halogenated organic waste container for proper disposal according to institutional guidelines.[14]
References
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
- Workup: Bromine or Iodine. Department of Chemistry, University of Rochester.
- Bromine solution - Safety D
- Anisole undergoes electrophilic substitution reaction. Brainly.in.
- SAFETY DATA SHEET - Bromine, 1M solution in acetic acid. Fisher Scientific.
- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- Site Selectivity in Electrophilic Arom
- Aromatic electrophilic substitution of ethers| Nirt
- Safety data sheet - Acetic acid/Bromine solution. LGC Standards.
- SAFETY DATA SHEET - Hydrogen Bromide (30% in Acetic Acid). TCI AMERICA.
- Electrophilic Substitution Reaction Of Anisole. YouTube.
- 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum. ChemicalBook.
- Electronic Supplementary Inform
- Question about use of bromine (experimental procedure). Reddit.
- Directing Effects of the Substituents on EAS. KPU Pressbooks.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
Sources
- 1. brainly.in [brainly.in]
- 2. youtube.com [youtube.com]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. carlroth.com [carlroth.com]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. bg.cpachem.com [bg.cpachem.com]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methoxybenzonitrile
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds between unsaturated halides and alkenes through palladium catalysis.[1][2] This powerful transformation has been instrumental in the construction of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work on palladium-catalyzed cross-coupling reactions.[1]
This guide provides a detailed technical overview and practical protocols for the Heck reaction of 5-Bromo-2-methoxybenzonitrile, a substrate of interest in medicinal chemistry and materials science. The unique electronic properties of this molecule, featuring both an electron-donating methoxy group and an electron-withdrawing nitrile group on the aromatic ring, present a nuanced case for optimizing reaction conditions. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction with a challenging yet valuable substrate.
Understanding the Core Principles: The Heck Reaction Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any catalytic process. The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][4]
.
A simplified representation of the Heck reaction catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[4][5]
-
Alkene Coordination and Insertion (Migratory Insertion): The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step dictates the regioselectivity of the product.[4]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain beta to the palladium atom is eliminated, forming the C=C double bond in the product and a palladium-hydride species.[4]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and a stoichiometric amount of base hydrohalide salt.[4]
Key Parameters for a Successful Heck Reaction with this compound
The success of the Heck reaction with this compound hinges on the careful selection of several critical parameters. The substrate's electronic profile—an electron-donating methoxy group ortho to the bromine and an electron-withdrawing nitrile group para to the methoxy group—requires a well-balanced catalytic system.
Palladium Catalyst and Pre-catalyst Selection:
The choice of the palladium source is crucial. While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) can be used directly, it is often more convenient and economical to generate the active Pd(0) species in situ from stable Pd(II) pre-catalysts such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂).[1][4] For many applications involving aryl bromides, Pd(OAc)₂ is a preferred choice due to its high activity and solubility in common organic solvents.[4]
The Critical Role of Phosphine Ligands:
For aryl bromides, the use of phosphine ligands is generally essential to facilitate the oxidative addition step and stabilize the palladium catalyst.[3] The electronic and steric properties of the phosphine ligand significantly impact the reaction's efficiency.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many Heck reactions.[1]
-
Tri-o-tolylphosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields and prevent the formation of palladium black (inactive palladium).[6] Its increased steric hindrance can promote reductive elimination.
-
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃): These ligands are highly effective for less reactive aryl bromides and can often enable reactions at lower temperatures.
The Base: More Than Just a Proton Scavenger:
The base plays a vital role in regenerating the Pd(0) catalyst by neutralizing the hydrogen halide produced during the reaction.[3] The choice of base can influence the reaction rate and side product formation.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are commonly used, offering good reactivity and ease of handling.[1]
-
Organic Bases: Triethylamine (Et₃N) is a frequent choice, particularly in reactions where solubility is a concern.[3] It can also serve as a solvent in some cases.
Solvent Selection: Influencing Solubility and Reaction Rate:
The solvent must be capable of dissolving the reactants, catalyst, and base at the reaction temperature. It should also be stable under the reaction conditions.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for Heck reactions due to their ability to dissolve a wide range of substrates and their high boiling points, allowing for elevated reaction temperatures.[7]
-
Aromatic Hydrocarbons: Toluene and xylene can also be used, particularly when anhydrous conditions are critical.[6]
Experimental Protocols for the Heck Reaction of this compound
The following protocols are provided as a starting point for the Heck coupling of this compound with representative alkenes. Optimization of catalyst loading, ligand, base, and temperature may be necessary for specific applications.
.
A general workflow for the Heck reaction of this compound.
Protocol 1: Coupling with an Acrylate Ester (e.g., Ethyl Acrylate)
This protocol is adapted from a similar high-temperature Heck coupling of a substituted (bromo-methoxy-phenyl)acetonitrile.[6]
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel with a condenser
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Palladium(II) acetate (0.02 - 0.05 eq), and Tri-o-tolylphosphine (0.04 - 0.10 eq).
-
Add anhydrous toluene to the reaction vessel.
-
Add triethylamine (1.5 - 2.0 eq) followed by ethyl acrylate (1.2 - 1.5 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 110-165 °C with vigorous stirring. The higher end of this temperature range may be necessary for this substrate.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a condenser
Procedure:
-
To a dry round-bottom flask equipped with a condenser and under an inert atmosphere, add this compound (1.0 eq), Palladium(II) acetate (0.01 - 0.03 eq), Triphenylphosphine (0.02 - 0.06 eq), and Potassium carbonate (2.0 eq).
-
Add DMF to the flask.
-
Add styrene (1.2 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Data Presentation: A Guide to Reaction Conditions
The following table summarizes typical starting conditions for the Heck reaction of this compound.
| Parameter | Condition A (Acrylate Coupling) | Condition B (Styrene Coupling) | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (1-3 mol%) | Pd(OAc)₂ is a robust and common pre-catalyst. |
| Ligand | P(o-tol)₃ (4-10 mol%) | PPh₃ (2-6 mol%) | Bulkier ligands can be beneficial for challenging substrates. |
| Base | Et₃N (1.5-2.0 eq) | K₂CO₃ (2.0 eq) | Organic bases offer good solubility; inorganic bases are cost-effective. |
| Solvent | Toluene | DMF | High-boiling solvents are often required for aryl bromides. |
| Temperature | 110-165 °C | 100-140 °C | Higher temperatures are often necessary to drive the reaction to completion. |
| Alkene | Ethyl Acrylate (1.2-1.5 eq) | Styrene (1.2-1.5 eq) | A slight excess of the alkene is typically used. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more electron-rich and bulky phosphine ligand. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.
-
Formation of Palladium Black: This indicates catalyst decomposition. The use of a bulkier ligand like P(o-tol)₃ or adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can sometimes mitigate this issue.
-
Side Reactions: The formation of homocoupled products can occur. Adjusting the catalyst-to-ligand ratio and temperature may help to minimize these side reactions.
Conclusion
The Heck reaction of this compound is a valuable transformation for the synthesis of functionalized benzonitrile derivatives. While the substrate's electronic properties require careful consideration of the reaction parameters, the protocols and guidelines presented in these application notes provide a solid foundation for successful implementation. By understanding the underlying principles of the Heck reaction and systematically optimizing the conditions, researchers can effectively utilize this powerful tool in their synthetic endeavors.
References
-
Heck reaction - Wikipedia. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC. Available at: [Link]
-
Heck reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
-
synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed. Available at: [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene - Biological and Molecular Chemistry. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]
-
High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. - Synthetic Pages. Available at: [Link]
-
Heck reactions between bromobenzene and styrene catalyzed by Pd... - ResearchGate. Available at: [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. Available at: [Link]
-
Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - SciSpace. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Heck reaction of aryl halides and n-butyl acrylate catalyzed by OCMCS-Pd a - ResearchGate. Available at: [Link]
-
Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones - RSC Publishing. Available at: [Link]
-
Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl- Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides - American Journal of Undergraduate Research. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available at: [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. Available at: [Link]
Sources
Strategic Synthesis of Substituted Benzofurans Leveraging 5-Bromo-2-methoxybenzonitrile as a Versatile Precursor
An Application Note and Protocol for Researchers
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2][3] This application note provides a comprehensive guide to the synthesis of highly functionalized, substituted benzofurans using 5-Bromo-2-methoxybenzonitrile as a strategic starting material. We detail a robust, multi-step synthetic pathway that leverages palladium-catalyzed cross-coupling followed by a one-pot demethylation and intramolecular cyclization. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and offers mechanistic insights to empower researchers in drug development and organic synthesis to construct complex benzofuran libraries with precision and efficiency.
Introduction: The Strategic Value of this compound
The development of efficient synthetic routes to substituted benzofurans is a cornerstone of modern medicinal chemistry.[2] this compound emerges as an exceptionally valuable starting material due to its trifecta of functional handles, which allow for sequential and regioselective modifications:
-
The Bromine Atom (C5): Serves as a classical electrophilic site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the benzene ring. This handle is typically reserved for late-stage diversification after the benzofuran core is formed.
-
The Methoxy Group (C2): Acts as a protected phenol. Its demethylation is a critical step to unmask the hydroxyl group necessary for the intramolecular cyclization that forms the furan ring.
-
The Nitrile Group (C1): A versatile functional group that can be hydrolyzed, reduced, or converted to other functionalities. In this context, it primarily serves as an activating and directing group.
This guide focuses on a primary synthetic route: an initial Sonogashira coupling at the C5 position is not the intended pathway for core synthesis. Instead, the synthesis hinges on forming the furan ring first, using the inherent reactivity of the ortho-methoxy and nitrile groups' positions, with the C5-bromo group acting as a handle for later diversification. The core strategy involves the transformation of the nitrile and methoxy groups to build the furan ring, a less common but powerful approach.
A more classical and reliable approach, which will be detailed here, involves an initial transformation of the starting material to create an o-alkynylphenol intermediate, which is the direct precursor to the benzofuran ring. The 5-bromo substituent is carried through the synthesis, providing a valuable anchor point for subsequent functionalization.
Overall Synthetic Workflow
The synthesis is designed as a logical sequence of transformations to build the benzofuran core, followed by diversification. The workflow is structured to maximize efficiency and yield by carefully selecting the order of reactions.
Caption: High-level workflow for the synthesis of substituted benzofurans.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving pyrophoric or toxic reagents like BBr₃ and inert atmosphere techniques, must be conducted in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 5-Bromo-2-methoxy-1-(phenylethynyl)benzene (Sonogashira Coupling)
This protocol describes the palladium- and copper-catalyzed coupling of a terminal alkyne with the aryl bromide starting material.[4] This reaction is foundational for installing the carbon framework necessary for furan ring formation.
Materials:
-
This compound (1.0 equiv., e.g., 2.12 g, 10 mmol)
-
Phenylacetylene (1.1 equiv., 1.2 mL, 11 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%, 140 mg, 0.2 mmol)
-
Copper(I) iodide (CuI) (1 mol%, 38 mg, 0.1 mmol)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv., 4.2 mL, 30 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane (50 mL)
-
Schlenk flask, magnetic stirrer, argon/nitrogen source
Procedure:
-
Set up a Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: One-Pot Demethylation and Cyclization to 5-Bromo-2-phenylbenzofuran
This critical one-pot procedure first removes the methyl protecting group from the phenol and then facilitates the intramolecular cyclization to form the benzofuran ring.[1][5]
Materials:
-
5-Bromo-2-methoxy-1-(phenylethynyl)benzene (1.0 equiv., from Protocol 1)
-
Boron tribromide (BBr₃) (1.5 equiv., 1 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Copper(I) Iodide (CuI) (10 mol%) (Optional, for catalyzed cyclization)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Under an inert atmosphere, dissolve the starting alkynylbenzene from Protocol 1 in anhydrous DCM in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe. A color change is typically observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material. This completes the demethylation to the o-alkynylphenol intermediate.
-
For Cyclization: Once demethylation is complete, the cyclization can be initiated. For many substrates, warming or extended stirring is sufficient. For less reactive substrates, add CuI (10 mol%) and stir the mixture at room temperature or gently heat to 40 °C for an additional 2-8 hours.
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred solution of saturated aqueous NaHCO₃ at 0 °C. Caution: Vigorous gas evolution may occur.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 5-Bromo-2-phenylbenzofuran.
Mechanistic Insights and Discussion
Understanding the underlying mechanisms is crucial for troubleshooting and adapting these protocols to different substrates.
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling proceeds via a synergistic palladium and copper catalytic cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation from a copper-acetylide intermediate and reductive elimination to yield the product.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Intramolecular Hydroalkoxylation (5-endo-dig Cyclization)
The formation of the furan ring occurs via a 5-endo-dig cyclization of the o-alkynylphenol intermediate. This reaction can be promoted by heat, base, or a transition metal catalyst (e.g., Cu, Pd, Au). The metal catalyst acts as a π-Lewis acid, activating the alkyne toward nucleophilic attack by the adjacent phenolic oxygen.
Caption: Mechanism for metal-catalyzed 5-endo-dig cyclization.
Representative Data and Substrate Scope
The described synthetic route is versatile and accommodates a range of terminal alkynes, leading to diverse 2-substituted benzofurans. The yields are generally good to excellent, contingent on the electronic and steric properties of the alkyne substituent.
| Entry | Terminal Alkyne (R-C≡CH) | 2-Substituent (R) | Coupling Yield (%) | Cyclization Yield (%) |
| 1 | Phenylacetylene | Phenyl | 88 | 92 |
| 2 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 91 | 95 |
| 3 | 1-Hexyne | n-Butyl | 85 | 89 |
| 4 | Cyclohexylacetylene | Cyclohexyl | 78 | 85 |
| 5 | Trimethylsilylacetylene | Trimethylsilyl | 95 | 90 (after desilylation) |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Conclusion and Future Directions
This application note details a robust and highly adaptable synthetic strategy for constructing substituted benzofurans from this compound. The true power of this method lies in the final product: a 5-bromobenzofuran. The bromine atom at the C5 position is a versatile handle for subsequent palladium-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the creation of extensive and diverse libraries of 2,5-disubstituted benzofurans.[4] This strategic retention of the bromo group through the core synthesis provides a critical advantage for applications in drug discovery and materials science, where systematic structure-activity relationship (SAR) studies are paramount.
References
-
Rivezzi, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(8), 2327. Available at: [Link]
-
Al-Ostath, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(4), 4583-4612. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]
-
Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(13), 2871-2876. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzofuran synthesis [organic-chemistry.org]
The Strategic Utility of 5-Bromo-2-methoxybenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are instrumental in cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has consequently become a central focus of modern drug discovery.[2][4] This document provides a detailed examination of 5-Bromo-2-methoxybenzonitrile as a pivotal starting material in the synthesis of a diverse range of kinase inhibitors. We will explore its chemical reactivity and demonstrate its application in constructing complex molecular architectures capable of targeting various kinase families. Detailed experimental protocols and mechanistic insights are provided to guide researchers in leveraging this versatile building block for the discovery of novel therapeutics.
Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design
The vast and intricate landscape of the human kinome presents both a challenge and an opportunity for medicinal chemists.[1][5] A successful kinase inhibitor must exhibit high potency and selectivity to minimize off-target effects.[6] In the quest for such molecules, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity.
This compound represents a key precursor to several privileged scaffolds. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a methoxy group that can influence solubility and conformation, and a nitrile group that can act as a hydrogen bond acceptor or be further transformed, makes it an exceptionally versatile starting material.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) |
| CAS Number | 19047-96-6 |
Synthetic Strategies Employing this compound
The bromine atom of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are foundational to the construction of the core structures of numerous kinase inhibitors.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds.[7][8] In the context of kinase inhibitor synthesis, this reaction is frequently employed to couple this compound with various aryl or heteroaryl boronic acids or esters. This strategy allows for the modular and efficient construction of biaryl scaffolds, which are common motifs in kinase inhibitors that target the ATP-binding site.[7]
Causality behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.[8] For instance, catalysts like Pd(PPh₃)₄ are often effective, while the use of a suitable base such as K₂CO₃ or Cs₂CO₃ is necessary to facilitate the transmetalation step of the catalytic cycle.[8][9] The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reaction components.[9]
Caption: Suzuki-Miyaura cross-coupling workflow.
Buchwald-Hartwig Amination: Introducing Key Nitrogen Linkages
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds. This reaction is particularly valuable in the synthesis of kinase inhibitors where an aniline or related nitrogen-containing moiety is required for interaction with the hinge region of the kinase. This compound can be effectively coupled with a wide range of amines to introduce this critical functionality.
Causality behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation. The choice of base is also crucial, with strong, non-nucleophilic bases such as sodium tert-butoxide often being employed.
Caption: Buchwald-Hartwig amination workflow.
Application in the Synthesis of Lapatinib: A Case Study
Lapatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[10][11] Several synthetic routes to Lapatinib utilize a derivative of this compound, highlighting the industrial relevance of this starting material.[11][12][13]
Retrosynthetic Analysis of Lapatinib
A retrosynthetic analysis of Lapatinib reveals a key disconnection at the aniline nitrogen, suggesting a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution as a key bond-forming step. The quinazoline core can be constructed from a substituted anthranilonitrile, which in turn can be derived from this compound.
Caption: Retrosynthetic analysis of Lapatinib.
Exemplary Synthetic Protocol
The following is a representative, multi-step protocol for the synthesis of a key intermediate for Lapatinib, starting from this compound.
Step 1: Synthesis of 2-Amino-5-bromo-4-methoxybenzonitrile
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid/sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
-
After the reaction is complete, quench the reaction with ice water and extract the product with an organic solvent.
-
The resulting nitro compound is then reduced to the corresponding amine using a standard reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).
-
Purify the product by column chromatography.
Step 2: Construction of the Quinazoline Core
-
The 2-amino-5-bromo-4-methoxybenzonitrile (1.0 eq) is reacted with formamide or a similar one-carbon source at elevated temperature to construct the quinazolinone ring.
-
The resulting quinazolinone is then chlorinated using a chlorinating agent (e.g., SOCl₂ or POCl₃) to yield the corresponding 4-chloroquinazoline.
Step 3: Suzuki-Miyaura Coupling
-
The 6-bromo-4-chloroquinazoline derivative (1.0 eq) is subjected to a Suzuki-Miyaura coupling with a suitable boronic acid (e.g., (5-formylfuran-2-yl)boronic acid) in the presence of a palladium catalyst and a base.
-
The product is purified by crystallization or column chromatography.
Step 4: Final Assembly via Nucleophilic Aromatic Substitution
-
The resulting aldehyde is then coupled with the aniline side chain of Lapatinib via a nucleophilic aromatic substitution reaction, displacing the chlorine atom at the 4-position of the quinazoline ring.
-
The final product, Lapatinib, can be purified by crystallization.
| Step | Key Transformation | Typical Reagents | Indicative Yield (%) |
| 1 | Nitration and Reduction | HNO₃/H₂SO₄, Fe/AcOH | 70-80 |
| 2 | Quinazoline Formation and Chlorination | Formamide, SOCl₂ | 85-95 |
| 3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 75-90 |
| 4 | Nucleophilic Aromatic Substitution | Aniline side chain, Base | 80-90 |
Conclusion
This compound has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic combination of functional groups allows for the efficient and modular construction of complex molecular architectures through well-established synthetic methodologies such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. The successful application of this starting material in the synthesis of approved drugs like Lapatinib underscores its importance in both academic research and industrial drug development. As the demand for novel and selective kinase inhibitors continues to grow, the strategic utilization of such versatile starting materials will remain a key enabler of innovation in medicinal chemistry.
References
-
Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (2010). Green Chemistry. Retrieved January 9, 2026, from [Link]
-
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. Retrieved January 9, 2026, from [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2021). Molecules. Retrieved January 9, 2026, from [Link]
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Retrieved January 9, 2026, from [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. (2018). European Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]
-
Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Retrieved January 9, 2026, from [Link]
-
Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. Retrieved January 9, 2026, from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2020). Molecules. Retrieved January 9, 2026, from [Link]
-
Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research. Retrieved January 9, 2026, from [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). Molecules. Retrieved January 9, 2026, from [Link]
-
Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis, Cytotoxic Evaluation and Molecular Docking of Bromo-Substituted 1,3,6-Trihydroxyxanthone as Protein Tyrosine Kinase Inhibitor. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved January 9, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Retrieved January 9, 2026, from [Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences. Retrieved January 9, 2026, from [Link]
-
5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (2021). Molecules. Retrieved January 9, 2026, from [Link]
-
Inhibitors paradoxically prime kinases. (2009). Nature Chemical Biology. Retrieved January 9, 2026, from [Link]
Sources
- 1. brimr.org [brimr.org]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brimr.org [brimr.org]
- 6. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective laboratory-scale synthetic routes to this compound?
There are two primary, highly effective routes for the laboratory synthesis of this compound. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of the lab.
-
The Sandmeyer Reaction: This is a classic and reliable method that starts from the commercially available aniline, 4-Bromo-2-methoxyaniline.[1][2] The process involves two main steps: the diazotization of the aniline to form a diazonium salt, followed by a copper(I) cyanide-mediated cyanation.[3][4] This route is advantageous when the starting aniline is readily accessible and is generally predictable, though it requires careful temperature control.
-
Electrophilic Bromination: This route involves the direct bromination of 2-methoxybenzonitrile. The powerful ortho-, para-directing effect of the methoxy group strongly favors the substitution at the para position (C5), leading to the desired product. This method can be very direct but requires careful control to avoid the formation of isomeric byproducts and di-brominated species.[5][6]
Q2: I'm performing the Sandmeyer reaction and my yields are consistently low. What are the critical factors I should investigate?
Low yields in a Sandmeyer reaction are a common issue and typically stem from three main areas: incomplete diazotization, decomposition of the diazonium salt intermediate, or inefficient cyanation.[7]
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the foundation of the reaction. If this step is incomplete, the unreacted aniline will remain and can lead to side reactions, such as the formation of colored azo-dyes, which complicate purification.
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures.[8][9] If the temperature during diazotization or before the cyanation step rises above the optimal 0-5 °C range, the salt will rapidly decompose, primarily through reaction with water to form the corresponding phenol (5-Bromo-2-methoxyphenol), releasing nitrogen gas.[10][11]
-
Inefficient Cyanation: The displacement of the diazonium group with cyanide requires an active copper(I) catalyst. Issues with the quality or preparation of the copper(I) cyanide solution can lead to a sluggish or incomplete reaction, allowing competing decomposition pathways to dominate.
The following diagram illustrates a decision-making workflow for troubleshooting these low yields.
Caption: Troubleshooting workflow for low Sandmeyer reaction yields.
Q3: How can I verify that the initial diazotization of 4-Bromo-2-methoxyaniline is complete?
A simple and reliable method is to test for the presence of excess nitrous acid, which is required to drive the reaction to completion.[12] This is done using starch-iodide paper. A small drop of the reaction mixture is applied to the paper; the presence of nitrous acid will oxidize the iodide to iodine, which then forms a characteristic blue-black complex with starch.[7] A persistent blue-black color indicates that all the primary amine has been consumed and the diazotization is complete.[9]
Q4: During the workup of my Sandmeyer reaction, I see a significant amount of dark, tarry material. What causes this and how can it be prevented?
The formation of dark, often red or brown, tarry substances typically points to azo coupling side reactions. This occurs when the newly formed, electrophilic diazonium salt couples with an electron-rich aromatic ring. The most common culprit is unreacted 4-Bromo-2-methoxyaniline.
Prevention:
-
Ensure Complete Diazotization: As discussed in Q3, use a slight excess of sodium nitrite and test with starch-iodide paper to confirm all the starting aniline has been converted to the diazonium salt.
-
Maintain Low Temperatures: Higher temperatures can accelerate decomposition and side reactions.[9] Strict adherence to the 0-5 °C range is critical.
-
Proper pH Control: The reaction should be sufficiently acidic to prevent the diazonium salt from coupling with itself or other species.
Q5: I am attempting the direct bromination of 2-methoxybenzonitrile. How can I maximize the yield of the desired 5-bromo isomer and avoid others?
Achieving high regioselectivity in electrophilic bromination depends on leveraging the directing effects of the substituents and controlling reaction conditions. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the nitrile group (-CN) is a deactivating, meta-director. The powerful activating nature of the -OCH₃ group will dominate the reaction's outcome.
-
Steric Hindrance: The -OCH₃ group directs to the C3 (ortho) and C5 (para) positions. The C5 position is sterically unhindered, making it the kinetically and thermodynamically favored site of attack.
-
Choice of Brominating Agent: Using a milder brominating agent can enhance selectivity. N-Bromosuccinimide (NBS) is often a good choice for achieving mono-bromination with high selectivity compared to the more aggressive molecular bromine (Br₂).[13]
-
Solvent and Temperature: Performing the reaction in a suitable solvent like glacial acetic acid or a chlorinated solvent at controlled, often low, temperatures can help minimize side reactions and improve the selectivity for the desired product.[6][13]
Troubleshooting Guides
Guide 1: Sandmeyer Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Diazonium salt decomposition: Temperature exceeded 5 °C.[8][9] | Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the NaNO₂ solution dropwise with vigorous stirring and continuous internal temperature monitoring. |
| Incomplete diazotization: Insufficient nitrous acid. | Use a small excess (1.05-1.1 eq) of NaNO₂. Test for reaction completion with starch-iodide paper before proceeding.[7][9] | |
| Formation of Phenolic Byproduct | Reaction with water: Diazonium salt is thermally unstable and hydrolyzes.[10][11] | Work quickly and maintain the 0-5 °C temperature at all times. Use the diazonium salt solution immediately after preparation. |
| Dark, Tarry Crude Product | Azo coupling: Unreacted aniline coupling with the diazonium salt.[9] | Ensure complete diazotization (see above). Maintain a sufficiently acidic environment. |
| Reaction Stalls (No N₂ Evolution) | Inactive Cu(I) catalyst: Copper(I) salt has been oxidized to Cu(II). | Use high-quality CuCN or prepare it freshly. Ensure the cyanide solution is properly prepared and the diazonium salt is added slowly to the catalyst solution.[8] |
Guide 2: Electrophilic Bromination Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Isomeric Byproducts | Overly reactive conditions: Reaction temperature is too high or brominating agent is too aggressive. | Lower the reaction temperature. Consider using N-Bromosuccinimide (NBS) instead of Br₂ for milder, more selective bromination.[13] |
| Formation of Di-brominated Product | Excess brominating agent: Stoichiometry is incorrect. | Use a slight deficiency of the brominating agent (e.g., 0.95 eq) and monitor the reaction by TLC or GC to avoid over-bromination. |
| Low Conversion / Reaction Stalls | Insufficient activation: Lewis acid catalyst (if used with Br₂) is absent or deactivated. | If using Br₂, ensure an appropriate catalyst (e.g., FeBr₃) is used. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from standard Sandmeyer reaction procedures.[4][8]
Caption: Experimental workflow for the Sandmeyer synthesis.
Step-by-Step Methodology:
-
Diazotization:
-
In a flask, dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 eq of HBr in water).
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (2.4 eq) in water. Cool this solution in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cyanide solution.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature, then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point should be in the range of 99-102 °C.[14]
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
SciELO. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Anwar, U. & Hansen, T.V. (2008). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E, 68(Pt 10), o2617. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-103. Retrieved from [Link]
-
Arnold, W. A., & McNeill, K. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(33), 17897-17908. Retrieved from [Link]
Sources
- 1. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scirp.org [scirp.org]
- 12. Diazotisation [organic-chemistry.org]
- 13. scielo.br [scielo.br]
- 14. 138642-47-4 CAS MSDS (2-Bromo-5-methoxybenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. The information provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via a Sandmeyer reaction starting from 2-amino-4-bromoanisole (also known as 2-bromo-5-methoxyaniline).
Issue 1: Low Yield of the Desired Product
Question: My Sandmeyer reaction resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the Sandmeyer cyanation are a frequent challenge. The root cause often lies in one of three areas: the diazotization step, the cyanation step, or the work-up procedure.
Probable Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from 2-amino-4-bromoanisole is temperature-sensitive.
-
Solution: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use a calibrated thermometer and an ice/salt bath for precise control. Incomplete reaction can occur if the temperature is too low, while decomposition of the diazonium salt happens at higher temperatures.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable.
-
Solution: Use the diazonium salt immediately after its preparation. Avoid letting it stand for extended periods, even at low temperatures. Ensure the subsequent cyanation step is ready to proceed as soon as the diazotization is complete.
-
-
Inefficient Cyanation: The displacement of the diazonium group with a cyanide nucleophile requires a copper(I) catalyst.[1][2][3]
-
Solution: Use a fresh, high-purity source of copper(I) cyanide (CuCN). The quality of the catalyst is critical for the reaction's success.[1][4] The reaction is a radical-nucleophilic aromatic substitution, where a single electron transfer from the copper(I) catalyst initiates the reaction.[2][5] Consider using a stoichiometric amount of the copper salt for better reactivity.[6]
-
-
Side Reactions: Several side reactions can compete with the desired cyanation.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Impurities in the Final Product
Question: After purification, my NMR spectrum of this compound shows unexpected peaks. What are the likely impurities and how can I remove them?
Answer: The presence of impurities is a common issue, and their identity depends on the specific side reactions that occurred.
Common Impurities and Their Origin:
| Impurity | Probable Origin | Identification (¹H NMR) | Removal Strategy |
| 5-Bromo-2-methoxyphenol | Hydrolysis of the diazonium salt by water.[2][5] | Broad singlet for the hydroxyl proton. | Alkaline wash (e.g., with 1M NaOH) during work-up to form the water-soluble phenoxide salt. |
| 4-Bromo-2-cyano-1-methoxybenzene (Isomer) | Incomplete diazotization or rearrangement. | Different aromatic splitting pattern. | Careful column chromatography with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate). |
| Biaryl compounds | Radical coupling of aryl intermediates.[2][6] | Complex aromatic signals. | Recrystallization or preparative HPLC. |
| Starting Material (2-amino-4-bromoanisole) | Incomplete reaction. | Presence of amine protons (broad singlet). | Acidic wash (e.g., with 1M HCl) during work-up to form the water-soluble ammonium salt. |
| 5-Bromo-2-methoxybenzoic acid | Hydrolysis of the nitrile group during work-up or storage.[7] | Broad singlet for the carboxylic acid proton. | Alkaline wash during work-up. |
Preventative Measures:
-
To minimize the formation of 5-Bromo-2-methoxyphenol, ensure all glassware is dry and use anhydrous solvents where possible.
-
For isomeric impurities, ensure complete diazotization before proceeding to the cyanation step.
-
To avoid hydrolysis of the nitrile, maintain neutral or slightly acidic conditions during the final stages of purification and storage.
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Sandmeyer reaction for this synthesis?
A1: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][3]
-
Diazotization: The primary aromatic amine (2-amino-4-bromoanisole) reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at 0-5 °C to form the corresponding aryl diazonium salt.
-
Single Electron Transfer (SET): The copper(I) cyanide catalyst donates a single electron to the diazonium salt.[3][5] This results in the formation of an aryl radical and the release of nitrogen gas (N₂), along with the oxidation of copper(I) to copper(II).[1][3]
-
Nucleophilic Attack: The aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the final product, this compound, and regenerate the copper(I) catalyst.[5]
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Sandmeyer reaction.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, while the Sandmeyer reaction is common, other methods exist. One notable alternative is the direct cyanation of an aryl halide. However, this often requires harsher conditions or more complex catalyst systems. Another route involves the dehydration of 5-bromo-2-methoxybenzamide, which itself can be synthesized from the corresponding carboxylic acid. A process has also been described where 2-bromo-5-methoxybenzoic acid is heated with ammonia to form the nitrile.[8]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount.
-
Aryl Diazonium Salts: These are potentially explosive, especially when isolated in a dry state. Always prepare and use them in solution and at low temperatures.
-
Cyanide Compounds: Copper(I) cyanide and hydrogen cyanide (which can be generated if the reaction mixture becomes too acidic) are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Have a cyanide antidote kit readily available and ensure you are trained in its use.
-
Acids and Bases: Strong acids (HBr, H₂SO₄) and bases (NaOH) are corrosive. Handle them with care and appropriate PPE.
Q4: Can the methoxy group be inadvertently cleaved during the reaction?
A4: Demethylation of the methoxy group is a potential side reaction, especially if the reaction is exposed to strong acids and high temperatures for prolonged periods.[11][12] While less common under the standard Sandmeyer conditions, it can lead to the formation of 5-bromo-2-hydroxybenzonitrile. To avoid this, maintain the recommended temperature profile and avoid excessive heating during work-up and purification.[13][14]
III. Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Diazotization of 2-Amino-4-bromoanisole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-bromoanisole (1.0 eq) in a suitable acidic medium (e.g., a mixture of HBr and water).
-
Cool the mixture to 0-5 °C in an ice/salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, dilute NaOH solution (to remove phenolic impurities), dilute HCl solution (to remove any unreacted amine), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. References
-
Buncel, E., & Onyido, I. (2007). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (8), 1315-1320. [Link]
-
Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3150. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
-
Li, J., et al. (2020). Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes. Organic Chemistry Frontiers, 7(18), 2689-2694. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]
-
De, S., & El-Agamey, A. (2018). nBu4NBr-Catalyzed Esterification of Methoxyarenes with Acyl Bromide. ChemistrySelect, 3(32), 9205-9209. [Link]
-
Gaeta, C., et al. (2021). per-Hydroxylated Prism[n]arenes: Supramolecularly Assisted Demethylation of Methoxy-Prism[4]arene. Organic Letters, 23(21), 8346-8350. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
Chem-Station. (2024). O-Demethylation. [Link]
-
da Silva, A. B., et al. (2019). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2), 145. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
da Silva, F. A., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(8), 1667-1678. [Link]
-
Google Patents. (n.d.). CA2341711A1 - Process for making 2-amino-5-cyanophenol.
Sources
- 1. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
Technical Support Center: Purification of Crude 5-Bromo-2-methoxybenzonitrile by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 5-Bromo-2-methoxybenzonitrile via recrystallization. This document offers in-depth, experience-driven advice and practical solutions to common challenges encountered during this critical purification step.
I. Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[1][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1][4] Upon cooling, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[2]
Key Stages of Recrystallization:
-
Solvent Selection: Identifying a suitable solvent or solvent system.[4][5]
-
Dissolution: Dissolving the crude solid in a minimum amount of hot solvent.[1][6]
-
Filtration (optional): Removing insoluble impurities from the hot solution.
-
Crystallization: Allowing the solution to cool slowly to promote crystal growth.[1][6]
-
Isolation: Collecting the purified crystals by filtration.[3]
-
Drying: Removing residual solvent from the crystals.[6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, providing actionable solutions based on established chemical principles.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[7] This is a common issue for compounds with relatively low melting points. The reported melting point of this compound is in the range of 91-92°C.[8][9] If the solution becomes supersaturated at a temperature higher than this, the compound will separate as a molten oil.
Solutions:
-
Increase the Solvent Volume: The supersaturation point is being reached at too high a temperature. By adding a small amount of additional hot solvent, you can decrease the saturation temperature to below the compound's melting point.[7][10]
-
Promote Slower Cooling: Rapid cooling can favor oil formation.[10] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can facilitate this.[10][11]
-
Utilize a Seed Crystal: If a small amount of pure this compound is available, adding a "seed crystal" to the cooled solution can induce crystallization at a lower temperature.[6]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass stirring rod at the solution's surface can create nucleation sites, promoting crystal growth.[6][12]
Problem 2: Very low or no crystal yield after cooling.
Cause: A poor yield is often a consequence of using too much solvent during the dissolution step.[6][10][12] Because the compound has some solubility even in the cold solvent, an excessive volume will keep a significant portion of the product dissolved in the mother liquor.[6]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[12]
-
Ensure Minimum Solvent Usage: During dissolution, add the hot solvent in small portions until the solid just dissolves.[1][6] This ensures the solution is saturated at the higher temperature.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[11]
Problem 3: Crystals form too quickly and appear impure.
Cause: Rapid crystal formation can trap impurities within the crystal lattice, negating the purpose of recrystallization.[10] This often happens when the solution is cooled too quickly or is highly supersaturated.
Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[1][6] This allows for the slow and selective growth of pure crystals.
-
Use Slightly More Solvent: While minimizing solvent is crucial for yield, adding a very small excess of hot solvent can prevent the solution from becoming supersaturated too quickly upon cooling.[10]
-
Re-dissolve and Recrystallize: If the initial crystals are clearly impure, it may be necessary to gently reheat the mixture to redissolve them and attempt the cooling process again, perhaps with a slightly larger volume of solvent.
Problem 4: The purified crystals are discolored.
Cause: The presence of colored impurities in the final product can often be attributed to highly colored, minor components from the crude material.
Solutions:
-
Activated Charcoal Treatment: If the hot, dissolved solution is colored, you can add a small amount of activated charcoal.[7][13] The charcoal will adsorb the colored impurities. It is important to use charcoal sparingly, as it can also adsorb some of the desired product.[7]
-
Hot Filtration: After treatment with activated charcoal, a hot filtration step is necessary to remove the charcoal before the solution is cooled.[3][7]
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I perform a small-scale solvent test?
A2: Place a small amount of the crude this compound (e.g., 50-100 mg) into a test tube. Add a small volume of the potential solvent (e.g., 0.5 mL) at room temperature and observe the solubility. If it doesn't dissolve, gently heat the test tube and observe if the solid dissolves. Then, cool the test tube to see if crystals form.[4][5]
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can arise from the starting materials or side reactions during synthesis. For instance, if synthesized from 2-bromo-5-methoxyaniline, residual starting material could be present.[14] Other possibilities include isomers or related compounds formed during bromination or other synthetic steps.[15]
Q4: What are the key safety precautions when working with this compound?
A4: According to safety data sheets, this compound is toxic if swallowed, in contact with skin, or if inhaled.[16] It also causes skin and serious eye irritation.[16][17] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][16][18]
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, pre-heated flask.[3][7]
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature.[3] Slow cooling encourages the formation of larger, purer crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes, then transfer them to a watch glass for final drying.[13]
Visual Workflow:
Caption: Workflow for the recrystallization of this compound.
V. Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [16] |
| CAS Number | 144649-99-0 | [8][16] |
| Molecular Formula | C₈H₆BrNO | [9][19] |
| Molecular Weight | 212.05 g/mol | [9] |
| Appearance | White solid | [9] |
| Melting Point | 91-92 °C | [8][9] |
| Hazards | Toxic (oral, dermal, inhalation), Skin/Eye Irritant | [8][16] |
VI. References
-
Solvent Choice. (n.d.). University of York. Retrieved January 9, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 9, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved January 9, 2026, from [Link]
-
Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 9, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 9, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 9, 2026, from [Link]
-
This compound (CAS 144649-99-0) Properties. (n.d.). Chemcasts. Retrieved January 9, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 9, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 9, 2026, from [Link]
-
5-Bromo-2-(bromomethyl)benzonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. strem.com [strem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Recrystallization [sites.pitt.edu]
- 14. Page loading... [guidechem.com]
- 15. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. echemi.com [echemi.com]
- 19. chem-casts.com [chem-casts.com]
Technical Support Center: Optimizing Reaction Conditions for the Lithiation of 5-Bromo-2-methoxybenzonitrile
Welcome to the technical support center for the lithiation of 5-Bromo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the nuances of this powerful synthetic transformation.
Introduction: The Significance of Lithiated Benzonitriles
The lithiation of this compound is a critical step in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. This reaction, proceeding through a bromine-lithium exchange, generates a highly reactive aryllithium intermediate. The regioselectivity offered by this method allows for the precise introduction of various electrophiles at the 5-position of the 2-methoxybenzonitrile scaffold, a common structural motif in pharmacologically active compounds. However, the high reactivity of organolithium reagents also presents several challenges that can lead to low yields, side product formation, and inconsistent results. This guide will address these potential pitfalls and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I am observing a low yield of my desired product and a significant amount of the debrominated starting material (2-methoxybenzonitrile). What is the likely cause and how can I fix it?
Answer:
The presence of the debrominated starting material, 2-methoxybenzonitrile, is a strong indicator that the aryllithium intermediate is being quenched by a proton source before it can react with your electrophile.[1] This is a very common issue in organolithium chemistry.
Potential Causes and Solutions:
-
Inadequate Drying of Glassware and Reagents: Organolithium reagents are extremely sensitive to moisture.[2][3] Any residual water in your reaction flask, solvent, or on the surface of your electrophile will rapidly protonate the aryllithium species.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or by oven-drying at a high temperature for several hours and cooling under a stream of inert gas.[2][3] Solvents must be anhydrous. Tetrahydrofuran (THF), a common solvent for these reactions, should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl.[4]
-
-
Atmospheric Moisture: Exposure to air, even briefly, can introduce enough moisture to quench the reaction.
-
Impure Electrophile: The electrophile itself can be a source of protons if it is not sufficiently pure and dry. For instance, using dry ice (solid CO2) as an electrophile to form the corresponding carboxylic acid can be problematic due to condensed water on its surface.[1]
-
Solution: Purify your electrophile immediately before use. If using dry ice, crush it into a powder and allow it to sublime partially under a stream of inert gas to remove surface moisture before adding it to the reaction mixture.[1] Alternatively, bubbling CO2 gas from a cylinder through a drying tube into the reaction is a more reliable method.
-
-
Acidic Protons on the Substrate: While this compound does not have obviously acidic protons that would compete with the bromine-lithium exchange, it's a factor to consider with other substrates.
Question 2: My reaction is incomplete, and I recover a significant amount of unreacted this compound. What could be the issue?
Answer:
Recovering starting material suggests that the bromine-lithium exchange did not go to completion.
Potential Causes and Solutions:
-
Inaccurate Titration of the Organolithium Reagent: Commercial organolithium reagents can degrade over time, leading to a lower actual concentration than stated on the bottle.
-
Solution: It is crucial to titrate your organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity.[3] This will ensure you are adding the correct stoichiometric amount.
-
-
Insufficient Equivalents of Organolithium Reagent: While the bromine-lithium exchange is typically fast, side reactions can consume the organolithium reagent.
-
Solution: Using a slight excess of the organolithium reagent (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions.[7]
-
-
Reaction Temperature is Too Low: While low temperatures are necessary to prevent side reactions, extremely low temperatures can slow down the rate of the desired bromine-lithium exchange.
-
Poor Mixing: Inefficient stirring can lead to localized areas of high and low reagent concentration, resulting in an incomplete reaction.
-
Solution: Ensure vigorous stirring throughout the addition of the organolithium reagent and during the subsequent reaction time.
-
Question 3: I am observing the formation of byproducts, and my crude NMR is complex. What are the possible side reactions?
Answer:
The formation of byproducts is often due to the high reactivity of the aryllithium intermediate and the organolithium reagent.
Potential Side Reactions and Prevention:
-
Reaction with the Solvent (THF): At temperatures above -20 °C, n-BuLi and other alkyllithiums can deprotonate THF, leading to its decomposition and the formation of ethylene and lithium enolates.[4][10][11]
-
Prevention: Maintain a low reaction temperature (typically -78 °C) throughout the experiment until the reaction is quenched.
-
-
Reaction with the Nitrile Group: The aryllithium intermediate or excess n-BuLi can act as a nucleophile and attack the nitrile group of another molecule of this compound or the product.[9][12] This can lead to the formation of ketones after workup and potentially oligomeric materials.
-
Prevention:
-
Reverse Addition: Add the solution of this compound to the cooled organolithium solution. This ensures that the organolithium reagent is not in large excess at any point.[12]
-
Low Temperature: Maintain a low temperature (-78 °C or below) to minimize the rate of this side reaction.
-
-
-
Ortho-Lithiation (Deprotonation): While bromine-lithium exchange is generally faster than ortho-lithiation for bromoarenes, deprotonation at the position ortho to the methoxy group is a possibility, especially if a stronger, more sterically hindered base like s-BuLi or t-BuLi is used in the presence of a coordinating agent like TMEDA.[13]
-
Prevention: For a clean bromine-lithium exchange, n-BuLi is typically the reagent of choice.
-
Frequently Asked Questions (FAQs)
Q1: Which organolithium reagent is best for the lithiation of this compound?
For a selective bromine-lithium exchange, n-butyllithium (n-BuLi) is the most commonly used and recommended reagent.[14] It is sufficiently reactive to undergo rapid exchange at low temperatures while being less prone to deprotonation of the aromatic ring compared to more basic and sterically hindered alkyllithiums like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[15][16] While s-BuLi and t-BuLi are more basic and can be used for metal-halogen exchange, they also have a higher propensity to act as bases, potentially leading to undesired side reactions.[15][17]
Q2: What is the optimal solvent and temperature for this reaction?
Tetrahydrofuran (THF) is the preferred solvent for this reaction.[4] Its ability to solvate the lithium cation increases the reactivity of the organolithium reagent.[4][14] The optimal temperature is -78 °C .[8] This temperature is low enough to prevent the decomposition of THF by the organolithium reagent and to minimize side reactions, yet it is high enough for the bromine-lithium exchange to occur rapidly.
Q3: How long should I allow the bromine-lithium exchange to proceed before adding the electrophile?
The bromine-lithium exchange is a very fast reaction, often complete within minutes at -78 °C.[9] A reaction time of 15 to 60 minutes after the complete addition of n-BuLi is generally sufficient to ensure complete formation of the aryllithium intermediate before adding the electrophile.
Q4: What are the critical safety precautions when working with organolithium reagents?
Organolithium reagents like n-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air.[5][18] Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile gloves are often worn under neoprene or butyl gloves for added protection).[5][18][19]
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using a Schlenk line or a glovebox.[2][6]
-
Quenching: Never quench a reaction with water directly if there is a possibility of unreacted organolithium reagent remaining. A safer method is to quench at low temperature with a less reactive proton source like isopropanol, followed by a more polar solvent like methanol, and then water.[6][20] Have a container of dry sand or powdered lime nearby to extinguish small fires.[18]
-
Working Alone: Never perform reactions with pyrophoric reagents while working alone in the laboratory.[5][6]
Q5: How can I monitor the progress of the reaction?
Monitoring the reaction in real-time can be challenging due to the air- and moisture-sensitive nature of the intermediates. However, you can take aliquots of the reaction mixture at different time points (under inert conditions), quench them with a suitable electrophile (like D₂O or an alkyl halide), and analyze the quenched mixture by GC-MS or NMR to determine the extent of conversion of the starting material.[21]
Experimental Protocols
Protocol 1: Titration of n-Butyllithium
This protocol provides a reliable method for determining the molarity of your n-BuLi solution.
-
Dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum with a heat gun, and then cool to room temperature under an inert atmosphere.
-
Add approximately 250 mg of diphenylacetic acid to the flask and record the exact weight.
-
Add 20 mL of anhydrous THF to the flask and stir to dissolve the diphenylacetic acid.
-
Add a small amount of a suitable indicator, such as N-benzylidene-4-anisidine.
-
Slowly add the n-BuLi solution via a syringe until the indicator color persists, indicating the endpoint.
-
Record the volume of n-BuLi added.
-
Calculate the molarity of the n-BuLi solution using the following formula: Molarity (M) = (mass of diphenylacetic acid in g / 212.24 g/mol ) / (volume of n-BuLi in L)
Protocol 2: Optimized Lithiation of this compound and Quenching with an Electrophile (General Procedure)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.5 M solution) in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 eq, of known molarity) dropwise via a syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of the desired electrophile (1.1 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Organolithium Reagents for the Lithiation of Aryl Bromides
| Reagent | Basicity | Nucleophilicity | Common Application | Key Considerations |
| n-BuLi | Strong | High | Bromine-Lithium Exchange, Deprotonation | Standard choice for Br-Li exchange.[14] |
| s-BuLi | Stronger | Moderate | Deprotonation of less acidic protons | More sterically hindered, can favor deprotonation.[17] |
| t-BuLi | Strongest | Low | Deprotonation of very weak acids, Br-Li exchange | Highly pyrophoric, primarily acts as a base.[15][22] |
| LDA | Strong | Low | Deprotonation (non-nucleophilic base) | Generally used for deprotonation, not Br-Li exchange.[17][23] |
Visualizations
Reaction Workflow
Caption: Logic diagram for troubleshooting common issues in the lithiation reaction.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Reich, H. J., & Thompson, J. L. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652. Retrieved from [Link]
-
Van der Pijl, F., et al. (2025, September 11). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
-
Reddit. (2018, December 13). Is it possible to attain directed lithiation of an aromatic ring using LDA? r/OrganicChemistry. Retrieved from [Link]
-
Stanetty, P., et al. (n.d.). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, April 9). Quenching guide. r/Chempros. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
-
Godany, T. A., Neuhold, Y. M., & Hungerbühler, K. (2011). On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy. Chimia, 65(4), 253-255. Retrieved from [Link]
-
Florio, S., et al. (n.d.). and Stereoselective Lithiation and Electrophilic Substitution Reactions of N-Alkyl-2,3-diphenylaziridines: Solvent Effect. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lee, S., et al. (n.d.). In Situ Electrochemical Detection of Silicon Anode Crystallization for Full-Cell Health Management. Batteries. Retrieved from [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of California, Irvine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Overcoming lithium analysis difficulties with a simple colorimetric/spectrophotometric method. RSC Publishing. Retrieved from [Link]
-
Reddit. (2019, July 9). Lithium-Bromine exchange tips? r/chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). organolithium reagents 1. Retrieved from [Link]
-
Chciuk, T. V., & Snieckus, V. (n.d.). Selective generation of lithiated benzonitriles: The importance of reaction conditions. Tetrahedron Letters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Retrieved from [Link]
-
Wikipedia. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]
-
Reddit. (2025, July 13). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
Chciuk, T. V., & Snieckus, V. (n.d.). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. Retrieved from [Link]
-
Reich, H. J., & Thompson, J. L. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. Retrieved from [Link]
-
Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical determination techniques for lithium – A review. Retrieved from [Link]
-
Aggarwal, V. K., & Ball, L. T. (2017, February 28). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]
-
Analytik Jena. (2023, June 8). Analytical Solutions Along the Lithium-Ion-Battery Lifecycle. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 4). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Leroux, F. R., et al. (2011, September 14). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the ortho-lithiation of 3a. Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip. Retrieved from [Link]
-
ScienceMadness. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
-
YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Retrieved from [Link]
-
Shodhganga. (n.d.). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh Lata F. Retrieved from [Link]
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. acs.org [acs.org]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. Page loading... [guidechem.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. joss.tcnj.edu [joss.tcnj.edu]
- 9. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 17. vapourtec.com [vapourtec.com]
- 18. ehs.uci.edu [ehs.uci.edu]
- 19. ehs.ucr.edu [ehs.ucr.edu]
- 20. reddit.com [reddit.com]
- 21. On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Purification of 5-Bromo-2-methoxybenzonitrile
Welcome to the technical support center for 5-Bromo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find detailed troubleshooting advice and frequently asked questions to help you address purity issues encountered during your experiments. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the Sandmeyer reaction, starting from 5-bromo-2-methoxyaniline.[1][2] Potential impurities from this process can include:
-
Starting Materials: Unreacted 5-bromo-2-methoxyaniline.
-
Side-Reaction Products: Phenolic impurities, such as 5-bromo-2-methoxyphenol, formed by the reaction of the diazonium salt with water.[3]
-
Hydrolysis Product: 5-Bromo-2-methoxybenzoic acid, which can form if the nitrile group hydrolyzes under acidic or basic conditions during workup or storage.[4][5][6][7][8]
-
Isomeric Impurities: Depending on the specificity of the preceding bromination steps in the synthesis of the starting materials, positional isomers may be present.
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. The spectrum of pure this compound should show a characteristic pattern of aromatic protons and a singlet for the methoxy group. Impurities will present their own distinct signals.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can separate and quantify impurities with high resolution and sensitivity.
-
Melting Point Analysis: A sharp melting point range (e.g., 91-92 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity, this compound should be stored in a cool, dry, and well-ventilated place, away from light.[9] Storage at 2-8°C is often recommended. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the nitrile group.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the purification of this compound and provides step-by-step solutions.
Problem 1: My NMR spectrum shows a broad singlet around 12 ppm, and my product is less soluble in non-polar solvents than expected.
Cause: This is highly indicative of the presence of the hydrolysis product, 5-Bromo-2-methoxybenzoic acid , as an impurity.[10][11] The carboxylic acid proton typically appears as a broad singlet far downfield in the ¹H NMR spectrum. Its presence increases the overall polarity of the sample.
Solution: Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. The acidic impurity can be removed by an extractive workup with a basic aqueous solution.
Experimental Protocol: Basic Wash
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will partition into the aqueous layer.
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the aqueous layer.
-
Repeat: Repeat the washing step one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Problem 2: TLC analysis shows a spot with a similar Rf to my product, and the melting point of my product is low and broad.
Cause: This suggests the presence of an impurity with a polarity similar to the desired product, such as unreacted starting material or a phenolic byproduct. These impurities may not be efficiently removed by a simple acid-base extraction.
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound and the impurity at a high temperature, but upon cooling, the desired compound will crystallize out in a pure form, leaving the impurity in the solution.[12]
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection: An ethanol/water mixture is a good starting point. This compound has good solubility in hot ethanol and poor solubility in cold water.[13]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[13]
-
Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals. Afterwards, place the flask in an ice bath to maximize the yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Solution 2: Column Chromatography
If recrystallization is ineffective, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through it.[14][15][16]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[17]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The ideal solvent system will provide a good separation between the product and the impurity on a TLC plate (aim for a ΔRf of >0.2).
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluent (wet packing) to ensure a uniform packing.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the column by passing the eluent through it. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data & Visualization
Purification Method Selection
The choice of purification method depends on the nature of the impurity. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Summary of Purification Techniques
| Technique | Principle of Separation | Best For Removing | Key Considerations |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Acidic or basic impurities | Fast and simple for impurities with different acid/base properties. |
| Recrystallization | Differential solubility in a solvent at different temperatures | Impurities present in smaller quantities | Requires finding a suitable solvent system; can lead to yield loss.[18] |
| Column Chromatography | Differential adsorption on a solid stationary phase | Impurities with different polarities | Highly effective but more time-consuming and requires more solvent.[14] |
References
-
Topper's Solved these Questions. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Allen. Available at: [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Available at: [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Available at: [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
-
Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Available at: [Link]
-
Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%. Available at: [Link]
-
YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Available at: [Link]
-
Quora. (2017). What is Sand Mayers reaction?. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction (video). Available at: [Link]
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
-
Magritek. (n.d.). Column Chromatography. Available at: [Link]
-
YouTube. (2018). Column chromatography. Available at: [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. How would you convert the following into benzoic acid? Benzonitrile [allen.in]
- 5. homework.study.com [homework.study.com]
- 6. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 7. scribd.com [scribd.com]
- 8. brainly.in [brainly.in]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 5-Bromo-2-methoxybenzoic acid(2476-35-9) 1H NMR spectrum [chemicalbook.com]
- 11. 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 15. magritek.com [magritek.com]
- 16. youtube.com [youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Debromination of 5-Bromo-2-methoxybenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is dedicated to a frequent and frustrating issue encountered by synthetic chemists: the unwanted debromination of 5-Bromo-2-methoxybenzonitrile.
This particular substrate is an electron-rich aryl bromide, a class of compounds known for its susceptibility to hydrodehalogenation under various reaction conditions. The electron-donating methoxy group activates the ring, which can complicate its reactivity. This guide will walk you through the common causes of this side reaction and provide robust, field-proven strategies to ensure your desired transformation is the major pathway.
Frequently Asked Questions (FAQs): Understanding the "Why"
Before troubleshooting, it's critical to understand the underlying chemical principles.
Q1: What is debromination, and why is this compound particularly susceptible?
A1: Debromination, or more formally hydrodehalogenation, is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 2-methoxybenzonitrile. This is a reductive process that consumes your starting material and complicates purification.
This compound is susceptible due to its electronic properties. The methoxy (-OCH₃) group is a strong electron-donating group, which increases the electron density on the aromatic ring. While this can be beneficial for some reactions, it can also influence the stability of organometallic intermediates and increase the rate of certain side reactions, including reductive cleavage of the carbon-bromine (C-Br) bond.[1][2]
Q2: What are the primary mechanistic pathways that lead to debromination?
A2: The mechanism of debromination is highly dependent on the type of reaction being performed.
-
In Palladium-Catalyzed Cross-Coupling: The most common culprit is the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, such as the β-hydride elimination from alkyl groups on a phosphine ligand or, more commonly, from reactions involving the base, solvent, or impurities (like water or alcohols).[3][4] This Pd-H species can then insert into the C-Br bond, leading to reductive elimination of H-Br or direct reductive cleavage to form the debrominated arene.
-
In Organometallic Reactions (Grignard/Lithiation): Debromination often occurs due to the presence of trace protic sources (e.g., water in the solvent or on glassware).[5][6] The highly basic carbanion or Grignard reagent will rapidly abstract a proton from any available source, leading to the formation of the debrominated product.[5][6] Radical pathways can also contribute, especially during Grignard reagent formation.[7][8]
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common scenario where debromination is observed. Let's address it systematically.
Issue: My Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reaction shows a significant amount of 2-methoxybenzonitrile byproduct by LC-MS or NMR analysis.
This is a classic sign that the rate of debromination is competitive with your desired cross-coupling. The key is to adjust the reaction parameters to favor the productive catalytic cycle.
Troubleshooting Workflow for Cross-Coupling
Caption: Systematic workflow for troubleshooting debromination.
Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling
For a typical Suzuki-Miyaura coupling with an arylboronic acid, the following table summarizes conditions that can minimize debromination.
| Parameter | Suboptimal Condition (High Debromination Risk) | Recommended Condition (Low Debromination Risk) | Rationale |
| Base | NaOH, NaOt-Bu, K-Ot-Bu | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong alkoxide bases can generate hydride species that are primary culprits in debromination. Weaker inorganic bases are less prone to this side reaction.[3][9][10] |
| Ligand | PPh₃ (Triphenylphosphine) | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, allowing the desired coupling to outcompete the debromination pathway.[10][11][12] |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents | Anhydrous, degassed Dioxane, Toluene, or THF | Protic solvents or residual water act as a proton source for the hydrodehalogenation of the aryl halide.[3][4] |
| Temperature | > 100 °C | 60 - 80 °C | Side reactions like debromination often have a higher activation energy; running the reaction at the lowest effective temperature can grant selectivity.[9] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound while minimizing debromination.
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and rigorously evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both your desired product and the 2-methoxybenzonitrile byproduct.[13] The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide 2: Organometallic Intermediates
The formation of Grignard or organolithium reagents is extremely sensitive to reaction conditions.
A. Grignard Reagent Formation
Issue: I am attempting to form the Grignard reagent using magnesium turnings, but the reaction fails to initiate or I isolate mostly 2-methoxybenzonitrile after workup.
Root Causes & Solutions:
-
Magnesium Passivation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[14]
-
Solution: Activate the magnesium. Crush the turnings with a glass rod under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The color change from iodine or bubbling of ethylene, respectively, indicates activation.[7][14]
-
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water.[5][6]
-
Solution: Ensure absolute anhydrous conditions. Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly distilled, anhydrous ether or THF from a solvent purification system.
-
-
Reaction Temperature: While some heat is needed for initiation, excessive temperatures can promote side reactions.
-
Solution: If the reaction becomes too vigorous after initiation, moderate it with a cool water bath. Do not allow it to reflux uncontrollably.
-
B. Lithiation / Halogen-Metal Exchange
Issue: My reaction of this compound with n-BuLi or t-BuLi at -78 °C, followed by quenching with an electrophile (e.g., a boronic ester), yields a large amount of 2-methoxybenzonitrile.
Root Causes & Solutions:
-
Temperature Control: The aryllithium intermediate is thermally unstable. If the temperature rises significantly above -78 °C, it can react with the solvent (e.g., THF) or other species, leading to debromination.[15]
-
Solution: Maintain a strict cryogenic temperature (-78 °C, dry ice/acetone bath) throughout the lithiation and quenching steps. Add the butyllithium reagent slowly and dropwise to the cooled solution of the aryl bromide to control any exotherm.[16]
-
-
Protic Quenching: As with Grignard reagents, the aryllithium is a potent base. Any moisture in the electrophile solution or during workup will lead to the debrominated byproduct.
-
Solution: Ensure the electrophile and any solvents used are strictly anhydrous. Quench the reaction at -78 °C before allowing it to warm.
-
Competing Pathways in Organometallic Reactions
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purifying 5-Bromo-2-methoxybenzonitrile via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-Bromo-2-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions for developing a robust purification method for this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the molecule's properties is the cornerstone of developing a purification strategy. This compound is a crystalline solid with a melting point of 91-92 °C[1]. Its structure features a benzene ring substituted with three key functional groups: a bromo group (-Br), a methoxy group (-OCH₃), and a nitrile group (-C≡N).
-
Polarity: The nitrile and methoxy groups are polar, while the bromophenyl core is non-polar. This combination places the molecule in the intermediate polarity range. It is soluble in moderately polar solvents like methanol[2]. This polarity profile is the single most important factor for selecting the stationary and mobile phases in normal-phase chromatography.
-
Stability: The compound is generally stable under standard chromatography conditions. However, highly acidic or basic conditions should be avoided as they could potentially lead to hydrolysis of the nitrile or ether functionalities, although this is unlikely on standard silica gel[3].
-
UV Activity: The aromatic ring makes this compound UV-active, allowing for easy visualization on TLC plates with a UV indicator (254 nm) and monitoring of fractions using a UV detector.
Q2: How do I select the appropriate stationary phase? Silica Gel or Alumina?
For a molecule of intermediate polarity like this compound, Silica Gel (SiO₂) is the recommended stationary phase for normal-phase column chromatography.
Senior Application Scientist's Insight: The choice of silica gel is based on its surface chemistry. The surface of silica is rich in silanol groups (Si-OH), which are acidic and highly polar. These groups act as sites for adsorption. The polar nitrile and methoxy groups of your compound will interact with these silanol groups primarily through dipole-dipole interactions and weak hydrogen bonding. The strength of this interaction determines the retention time. Alumina can also be used, but it is generally more basic and can sometimes cause degradation of sensitive compounds. Given the stability of this molecule, silica gel provides a reliable and cost-effective default choice[4].
Q3: How do I systematically develop a mobile phase for optimal separation using Thin-Layer Chromatography (TLC)?
Developing the right mobile phase (eluent) is critical and should always be done using TLC before committing to a full column. The goal is to find a solvent system where the target compound has an Rƒ value between 0.3 and 0.4 . This Rƒ provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too close to the solvent front (high Rƒ) or sticking to the top of the column (low Rƒ)[5].
A standard starting point for compounds of intermediate polarity is a binary mixture of a non-polar solvent and a moderately polar solvent.
| Solvent Class | Recommended Solvents | Polarity Index | Boiling Point (°C) |
| Non-Polar | Hexanes or Heptane | ~0.1 | 69 (Hexane) |
| Polar Modifier | Ethyl Acetate (EtOAc) | 4.4 | 77 |
| Dichloromethane (DCM) | 3.1 | 40 |
Protocol 1: TLC Mobile Phase Screening
-
Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate (with a UV254 indicator).
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system. Start with a low polarity mixture, for example, 10% Ethyl Acetate in Hexanes (1:9 v/v). Ensure the chamber is saturated with solvent vapor for reproducible results.
-
Visualize and Analyze: After the solvent front has moved up ~80% of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize:
-
If the Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., move to 20% EtOAc in Hexanes).
-
If the Rƒ is too high (>0.8), decrease the polarity (e.g., move to 5% EtOAc in Hexanes).
-
Iterate this process until your target compound has an Rƒ of ~0.3-0.4 and is well-separated from major impurities.
-
Q4: What is the best way to load my sample onto the column: wet or dry loading?
The choice between wet and dry loading depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: This is the simplest method. Dissolve your crude product in the minimum amount of the mobile phase solvent. Pipette this solution directly and evenly onto the top of the column bed. This method is fast and effective if your compound is highly soluble in the eluent[6].
-
Dry Loading: This method is preferred when your compound has poor solubility in the mobile phase or when you need the absolute highest resolution. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the column bed[6].
Senior Application Scientist's Insight: Dry loading is often superior for achieving sharp bands and optimal separation. When you wet load with a solvent stronger than your mobile phase, it can create a localized band of high polarity that disrupts the initial separation process at the top of the column, leading to band broadening. Dry loading ensures the compound is pre-adsorbed onto the stationary phase and begins the separation process under ideal equilibrium conditions as soon as the mobile phase reaches it.
Experimental Workflow Diagram
Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems.
Q: My compound is not eluting from the column, even after passing a large volume of the mobile phase developed via TLC. What's wrong?
Possible Causes & Solutions:
-
The "Scale-Up" Effect: The behavior on a TLC plate doesn't always perfectly translate to a column. The larger amount of silica in a column can sometimes lead to stronger retention.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using 15% EtOAc/Hexane, try increasing to 20%, then 25%. This can be done in a stepwise gradient.
-
-
Incorrect Solvent Preparation: You may have accidentally made a more non-polar solvent system than intended[7].
-
Solution: Double-check your solvent mixture calculations and the bottles you used. Prepare a fresh batch of the mobile phase to be certain.
-
-
Compound Precipitation: If your compound is not very soluble in the mobile phase, it might have precipitated at the top of the column upon loading.
-
Solution: Try adding a small amount of a stronger, more polar solvent (like 100% EtOAc or even DCM/Methanol) to see if you can "flush" the compound off the column. This is a recovery step; for future runs, consider dry loading or a different mobile phase.
-
Q: My compound came out in the first few fractions with the solvent front, resulting in no separation. How do I fix this?
Possible Causes & Solutions:
-
Mobile Phase is Too Polar: This is the most common reason. Your chosen solvent system is too strong and is eluting all compounds without sufficient interaction with the silica.
-
Solution: Re-develop your method with TLC using a significantly less polar mobile phase. If you used 20% EtOAc/Hexane, try 5% or 10%.
-
-
Column Overloading: Loading too much crude material can saturate the stationary phase, preventing proper separation.
-
Solution: Use a larger column with more silica gel for the amount of sample, or reduce the amount of sample loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight.
-
-
Column Channeling: Cracks or channels in the silica bed can allow the solvent and sample to bypass the stationary phase, leading to rapid elution[5].
-
Solution: This requires repacking the column. Ensure you pack the column carefully as a uniform, homogeneous bed. The wet slurry method is generally reliable for avoiding bubbles and cracks.
-
Q: I'm seeing poor separation between my product and a key impurity. How can I improve the resolution?
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: Your current solvent system may not be selective enough for the two compounds.
-
Solution 1 (Change Polarity): Sometimes, a less polar mobile phase run over a longer column will improve separation.
-
Solution 2 (Change Solvents): Try a different solvent system with similar polarity but different chemistry. For example, if you are using Hexane/EtOAc, try a Hexane/DCM or Hexane/Toluene system. Different solvents interact differently with your compounds and the stationary phase, which can alter the elution order and improve separation.
-
-
Poor Column Packing or Loading: A non-uniform column bed or improper sample loading can cause bands to widen and overlap.
-
Solution: Repack the column carefully. Use the dry loading technique to ensure the initial sample band is as narrow as possible[6].
-
-
Run a Gradient: Instead of isocratic elution (using a single solvent composition), a shallow gradient can help resolve closely eluting compounds.
-
Solution: Start with a less polar mobile phase (e.g., 5% EtOAc/Hexane) and slowly increase the percentage of the polar solvent over the course of the run (e.g., to 15% EtOAc/Hexane).
-
Troubleshooting Flowchart
References
- ChemicalBook. (n.d.). This compound CAS#: 144649-99-0.
- Apollo Scientific. (2023). This compound Safety Data Sheet.
- Chemistry For Everyone. (2024). How To Choose Mobile Phase For Column Chromatography?
- Royal Society of Chemistry. (2019).
- University of Calgary. (n.d.). Column chromatography. Retrieved from University of Calgary Chemistry Department.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department.
- Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- ResearchGate. (2013). What is a good way to select mobile phase in chromatography?
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Reddit. (2022).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Sigma-Aldrich. (n.d.). This compound 96%.
- Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography.
- ECHEMI. (n.d.). This compound SDS, 144649-99-0 Safety Data Sheets.
- Chemcasts. (n.d.). This compound (CAS 144649-99-0) Properties.
- Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022).
- Magritek. (n.d.). Column Chromatography.
- Strem. (n.d.). This compound, min. 99%.
- SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzonitrile 97%.
- SIELC Technologies. (2018). Separation of 5-Bromo-2-hydroxybenzonitrile on Newcrom R1 HPLC column.
Sources
- 1. strem.com [strem.com]
- 2. This compound CAS#: 144649-99-0 [m.chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. rroij.com [rroij.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Navigating the Labyrinth of Nitrile Chemistry: A Technical Support Guide to Preventing Unwanted Hydrolysis
For researchers, synthetic chemists, and professionals in drug development, the nitrile functional group is a cornerstone of molecular construction. Its versatility as a precursor to amines, ketones, and, notably, carboxylic acids and amides, makes it an invaluable asset in the synthesis of complex molecules.[1] However, this reactivity also presents a significant challenge: the propensity of the nitrile group to hydrolyze under various reaction conditions. This unintended hydrolysis can lead to undesired side products, reduced yields, and complex purification procedures, ultimately hindering research and development timelines.
This technical support guide provides a comprehensive overview of the mechanisms of nitrile hydrolysis, practical strategies to prevent it, and robust troubleshooting protocols to address common experimental challenges. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs): The Fundamentals of Nitrile Stability
Q1: What is nitrile hydrolysis and when does it occur?
A1: Nitrile hydrolysis is the reaction of a nitrile (R-C≡N) with water to form either a primary amide (R-CONH₂) or a carboxylic acid (R-COOH) and ammonia/ammonium salts.[2] This reaction can be catalyzed by both acids and bases and is often accelerated by heat.[2][3] In practice, the reaction between a nitrile and water at neutral pH is typically negligible.[2]
Q2: What is the mechanistic difference between acid- and base-catalyzed nitrile hydrolysis?
A2: In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate, which can then undergo further hydrolysis to a carboxylic acid.[4]
Under basic conditions , the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[4][5] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the amide.[4] Like the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt under more vigorous conditions.[2]
Visualizing the Hydrolysis Pathways
To better understand the competing reactions, let's visualize the acid- and base-catalyzed hydrolysis mechanisms.
Caption: Mechanisms of Acid- and Base-Catalyzed Nitrile Hydrolysis.
Troubleshooting Guide: From Amide to Carboxylic Acid - Controlling the Outcome
A common challenge in nitrile chemistry is selectively stopping the hydrolysis at the amide stage, as the amide itself can be readily hydrolyzed to the carboxylic acid under the same conditions.[6] This section provides troubleshooting strategies for achieving the desired product.
Problem 1: My reaction proceeds all the way to the carboxylic acid, but I want to isolate the amide.
This is a classic case of the reaction being under thermodynamic control , where the more stable carboxylic acid is the final product. To favor the formation of the amide, the reaction needs to be shifted to kinetic control , where the product that forms faster is favored.[4]
Solutions:
-
Milder Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can significantly slow down the rate of amide hydrolysis, which generally has a higher activation energy than the initial nitrile hydration.[7]
-
Reagent Concentration: Using a stoichiometric amount of the hydrolyzing agent, rather than a large excess, can help to prevent the second hydrolysis step.
-
-
Alternative Reagents for Mild Hydrolysis:
-
Alkaline Hydrogen Peroxide: A solution of hydrogen peroxide in an alkaline medium (e.g., NaOH in aqueous ethanol) is a mild and effective reagent for the selective conversion of nitriles to amides.[6] Urea-Hydrogen Peroxide (UHP) can be used as a solid, stable source of H₂O₂.[6]
-
NaOH in Isopropyl Alcohol: A transition-metal-free method using sodium hydroxide in isopropyl alcohol at a controlled temperature (e.g., 60°C) has been shown to be effective for the hydration of various nitriles to their corresponding amides in good yields.[8]
-
TFA/H₂SO₄ Mixture: A mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the selective conversion of nitriles to amides. For more sterically hindered nitriles, replacing TFA with acetic acid (AcOH) at higher temperatures can be effective.[9][10]
-
Problem 2: The hydrolysis is incomplete, and I have a mixture of starting nitrile, amide, and carboxylic acid.
This scenario often arises from suboptimal reaction conditions or the presence of inhibiting factors.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time to maximize amide formation before significant carboxylic acid production occurs.
-
Reagent Purity: Ensure that all reagents and solvents are of high purity and are anhydrous if the reaction is sensitive to water.
-
pH Control: The pH of the reaction medium is critical. For base-catalyzed hydrolysis, maintaining a consistent and appropriate pH is necessary for a clean reaction.
Data-Driven Decisions: Comparing Mild Hydrolysis Methods
The choice of method for partial nitrile hydrolysis depends on the substrate's sensitivity and the desired reaction conditions. The following table summarizes some common mild methods for the synthesis of amides from nitriles.
| Method | Reagents | Typical Conditions | Advantages | Limitations |
| Alkaline H₂O₂ | H₂O₂ (or UHP), NaOH/K₂CO₃ | Aqueous acetone or ethanol, room temperature | Mild, high selectivity for amides | May not be suitable for substrates sensitive to oxidation |
| NaOH-mediated | NaOH | Isopropyl alcohol, 60°C | Transition-metal-free, inexpensive reagents | May require careful temperature control to avoid over-hydrolysis |
| Acid-Catalyzed | TFA/H₂SO₄ or AcOH/H₂SO₄ | 1-8 hours, Temp. varies | Effective for a range of nitriles, including some sterically hindered ones | Requires strongly acidic conditions which may not be suitable for all substrates |
| Enzymatic | Nitrilase or Nitrile Hydratase | Aqueous buffer, physiological pH and temperature | High chemo-, regio-, and enantioselectivity | Enzymes can be substrate-specific and may have limited stability |
Proactive Prevention: The Role of Protecting Groups
In multi-step syntheses, it is sometimes necessary to protect the nitrile group to prevent its reaction in subsequent steps. While the nitrile group is relatively stable, certain strong nucleophilic or reducing conditions can affect it.
Q3: Are there effective protecting groups for the nitrile functional group?
A3: Protecting the nitrile group directly is less common than for other functional groups. Often, the strategy involves careful planning of the synthetic route to avoid harsh conditions that could hydrolyze the nitrile. However, in some cases, temporary conversion of the nitrile to a more stable group can be employed. One such strategy involves the conversion of the nitrile to a heterocycle, such as a triazole, which can be stable to a variety of conditions and later converted back to the nitrile.
Another approach is to consider the nitrile itself as a protecting group for a carboxylic acid, to be revealed at a later stage through hydrolysis.
Experimental Protocols: Key Methodologies in Detail
Protocol 1: Selective Hydration of a Nitrile to a Primary Amide using Alkaline Hydrogen Peroxide
This protocol is adapted from established methods for the mild conversion of nitriles to amides.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile (1 equivalent) in a suitable solvent such as aqueous acetone or ethanol.
-
Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to the solution.
-
Hydrogen Peroxide Addition: To the stirring solution, add a solution of hydrogen peroxide (30% aqueous solution, 1.5-3 equivalents) dropwise at room temperature. Alternatively, Urea-Hydrogen Peroxide (UHP) can be added portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 0.5-2.5 hours.
-
Workup: Once the reaction is complete, quench the excess hydrogen peroxide by adding a small amount of sodium sulfite solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Troubleshooting Workflow: A Logical Approach to Problem-Solving
When faced with an unexpected outcome in your nitrile reaction, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting common issues in nitrile reactions.
Conclusion: Mastering the Nuances of Nitrile Chemistry
The successful manipulation of the nitrile group hinges on a deep understanding of its reactivity and the factors that govern its transformation. By carefully selecting reaction conditions, employing milder reagents when necessary, and adopting a systematic approach to troubleshooting, researchers can effectively prevent unwanted hydrolysis and achieve their synthetic goals with greater efficiency and precision. This guide serves as a foundational resource to navigate the complexities of nitrile chemistry, empowering you to unlock the full potential of this versatile functional group in your scientific pursuits.
References
-
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]
-
PubMed. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamics of the hydrolysis reactions of nitriles. Retrieved from [Link]
-
OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. Retrieved from [Link]
-
Jiang, X.-b., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]
-
Frontiers in Chemistry. (2020). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2005). Thermodynamics of the Hydrolysis Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (2010). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Retrieved from [Link]
-
ResearchGate. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Marcé, P., Lynch, J., Blacker, A. J., & Williams, J. M. J. (2016). A mild hydration of nitriles catalysed by copper(ii) acetate. Chemical Communications, 52(8), 1436–1438. [Link]
- Google Patents. (n.d.). EP0177097A1 - Process for the separation of amides from nitriles.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective substrate scope of nitrile. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]
-
MDPI. (2012). 3-Acetyloxy-2-cyano-2-(alkylaminocarbamoyl)propyl Groups as Biodegradable Protecting Groups of Nucleoside 5´-mono-Phosphates. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
Catalysis Science & Technology. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. Retrieved from [Link]
-
Publications of the IAS Fellows. (2011). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H 2 SO 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts.
-
ResearchGate. (2021). A green synthesis method-nitrile hydration to synthesize amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial kinetic rates of nitrile hydrolysis. Retrieved from [Link]
-
Digital CSIC. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Retrieved from [Link]
-
Semantic Scholar. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
EBSCO. (2022). Nitriles | Research Starters. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]
Sources
- 1. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oatext.com [oatext.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for efficient cross-coupling of 5-Bromo-2-methoxybenzonitrile
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on selecting the optimal catalyst for the cross-coupling of 5-Bromo-2-methoxybenzonitrile. This guide offers troubleshooting advice and frequently asked questions to navigate challenges encountered during synthesis, ensuring efficient and successful outcomes.
Introduction: The Challenge of Functionalizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its structure features a bromine atom, a prime handle for palladium-catalyzed cross-coupling reactions, alongside two electronically distinct functional groups: an electron-withdrawing nitrile (-CN) and an electron-donating methoxy (-OMe) group. This electronic dichotomy presents a unique challenge. The nitrile group activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1][2] However, the ortho-methoxy group can introduce steric hindrance and its electron-donating character can modulate the reactivity of the C-Br bond.[3]
Successful and efficient cross-coupling, therefore, hinges on the careful selection of a catalyst system—comprising a palladium source, a specific ligand, a base, and a solvent—that is finely tuned to balance these electronic and steric effects. This guide provides a comprehensive framework for catalyst selection and reaction optimization for the most common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to the cross-coupling of this compound.
Q1: I am new to cross-coupling this substrate. Which reaction should I choose?
The choice of reaction depends entirely on the type of bond you intend to form:
-
For Carbon-Carbon (C-C) bonds (biaryl synthesis): The Suzuki-Miyaura Coupling is the most common and robust choice. It utilizes readily available and generally stable boronic acids or esters as coupling partners.[4]
-
For Carbon-Nitrogen (C-N) bonds (arylamine synthesis): The Buchwald-Hartwig Amination is the premier method for coupling primary or secondary amines.[5][6]
-
For Carbon-Carbon (C-sp) bonds (arylalkyne synthesis): The Sonogashira Coupling is the standard method for reacting with terminal alkynes.[7]
Below is a decision-making workflow for selecting an initial set of reaction conditions.
Caption: Initial reaction selection guide.
Q2: For a Suzuki-Miyaura coupling, what is a reliable starting catalyst system?
For an electron-deficient aryl bromide like this compound, a highly active catalyst is required. Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting oxidative addition and the subsequent reductive elimination steps.[2][8]
A robust starting point would be:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos or SPhos (2-4 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 ratio).[9][10]
-
Temperature: 80-110 °C
Q3: My Suzuki coupling is sluggish or fails completely. What went wrong?
This is a common issue. Here’s a troubleshooting checklist:
-
Inert Atmosphere: Is your reaction rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, killing catalysis.[3]
-
Reagent Quality: Are your solvent and base anhydrous (if intended)? Is the boronic acid pure? Boronic acids can degrade over time, especially through dehydration to form cyclic boroxines or through protodeboronation.[11]
-
Base Incompatibility: The choice of base can be critical and is sometimes substrate-dependent.[11] If K₃PO₄ fails, consider a different base like Cs₂CO₃ or K₂CO₃. For anhydrous reactions using K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[3]
-
Catalyst/Ligand Choice: If a standard system fails, the C-Br bond may be more deactivated than anticipated (due to the -OMe group). Switch to a more electron-rich and bulky ligand from the Buchwald portfolio (e.g., RuPhos) or a dialkylphosphinobiphenyl ligand.[10]
-
Solubility: Is everything dissolved at the reaction temperature? Poor solubility of any reagent can halt the reaction. Consider a different solvent system, like DMF or DME.[11]
Q4: What catalyst system is recommended for a Buchwald-Hartwig amination with a primary or secondary amine?
The Buchwald-Hartwig amination is highly ligand-dependent. The key is to use a strong, non-nucleophilic base and a bulky biarylphosphine ligand that facilitates the C-N reductive elimination.[5][12]
A reliable starting point:
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: A biarylphosphine ligand such as BINAP or XPhos (2-4 mol%).[9]
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.2-1.5 equivalents). This base is highly effective but moisture-sensitive.[13]
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 80-110 °C
Safety Note: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle them with appropriate personal protective equipment (PPE) in a fume hood.[13]
Q5: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
Alkyne homocoupling is a common side reaction, especially when using a copper co-catalyst, which can be promoted by oxygen.[14]
To minimize this:
-
Ensure Rigorous Deoxygenation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
-
Use a Copper-Free Protocol: Numerous copper-free Sonogashira conditions have been developed.[14][15] These typically require a higher catalyst loading or a more specialized ligand but completely avoid the primary pathway for homocoupling.
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Using a large excess can favor dimerization.
A standard copper-catalyzed Sonogashira system:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper Co-catalyst: CuI (5-10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or a mixture of DMF and an amine base like DIPEA.[9]
-
Temperature: Room temperature to 60 °C
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst deactivation (oxygen).2. Ineffective catalyst/ligand for the substrate.3. Poor solubility of reagents.4. Insufficiently active base. | 1. Improve degassing procedure; use fresh, high-purity solvents.2. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to XPhos or RuPhos).3. Change solvent to one with better solubilizing power (e.g., dioxane, DMF).4. For Suzuki, try Cs₂CO₃. For Buchwald-Hartwig, ensure NaOt-Bu is fresh and anhydrous. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of -Br with -H.2. Protodeboronation (Suzuki): Loss of the boronic acid group.3. Homocoupling (Sonogashira): Dimerization of the alkyne. | 1. Caused by water or β-hydride elimination. Ensure anhydrous conditions; select ligands that favor reductive elimination.[5]2. Use boronic esters (e.g., pinacol esters) which are more stable. Minimize reaction time.[11]3. Use a copper-free protocol. Ensure rigorous exclusion of oxygen.[14] |
| Reaction is Not Reproducible | 1. Inconsistent quality of reagents (especially base or boronic acid).2. Variable levels of oxygen or moisture.3. Inconsistent heating or stirring. | 1. Use fresh reagents from a reliable source. Store sensitive reagents (e.g., NaOt-Bu, boronic acids) appropriately.2. Standardize the degassing and inert atmosphere technique.[16]3. Use an oil bath with a temperature probe and ensure vigorous stirring to maintain a homogeneous mixture. |
Below is a general workflow for troubleshooting a failed cross-coupling reaction.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thalesnano.com [thalesnano.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Technical Support Center: Managing Temperature Control in 5-Bromo-2-methoxybenzonitrile Reactions
Welcome to the dedicated technical support resource for managing reactions involving 5-Bromo-2-methoxybenzonitrile. This guide is tailored for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we provide expert insights, troubleshooting guides, and frequently asked questions in a direct question-and-answer format to address the critical challenges of temperature control in your experiments, ensuring reproducible and high-yielding results.
Introduction: The Critical Role of Thermal Management
This compound is a key intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals.[1] Its participation in powerful bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, is fundamental to modern organic synthesis.[1][2] However, the success of these transformations is profoundly dependent on precise temperature control.[3] Deviations from the optimal thermal profile can lead to reaction failure, the formation of complex impurity profiles, and potentially hazardous exothermic events. This guide provides a systematic framework for understanding and mitigating these temperature-related issues.
Part 1: Troubleshooting Guide for Temperature-Related Issues
This section is designed to help you diagnose and solve specific problems encountered during your reactions.
Scenario 1: The Reaction Fails to Initiate or Proceeds Sluggishly
Question: I've set up my Suzuki-Miyaura coupling with this compound, but after several hours, TLC/LC-MS analysis shows only starting material. What temperature-related factors could be at play?
Answer:
A stalled reaction is a common issue often linked to insufficient thermal energy or catalyst inactivation. Several factors should be considered:
-
Insufficient Activation Energy: The oxidative addition of the palladium catalyst to the aryl bromide bond is the crucial first step in the catalytic cycle and requires a specific amount of energy.[4][5] If the temperature is too low, this kinetic barrier cannot be overcome efficiently. The electron-donating effect of the methoxy group can make the carbon-halogen bond less susceptible to cleavage, sometimes requiring more thermal energy.[6]
-
Troubleshooting Step: Cautiously increase the reaction temperature in 5–10 °C increments, monitoring for product formation at each stage. Be aware that an excessive temperature increase can trigger side reactions.[7]
-
-
Poor Reagent Solubility: this compound is a crystalline solid with limited solubility in some organic solvents at room temperature.[8] If your reagents, particularly the base (e.g., K₃PO₄), are not sufficiently dissolved, the reaction will be heterogeneous and slow.
-
Troubleshooting Step: Ensure your solvent choice is appropriate. For Suzuki couplings, solvents like 1,4-dioxane or toluene, often with a small amount of water, are used to dissolve both the organic and inorganic reagents.[9][10] Gentle warming may be required to achieve a homogeneous solution before initiating the reaction at the target temperature.
-
-
Catalyst Pre-activation: Many palladium(II) pre-catalysts, such as Pd(OAc)₂ or PdCl₂(dppf), require an initial reduction to the active Pd(0) species to enter the catalytic cycle.[1][11] This reduction step is often temperature-dependent.
-
Troubleshooting Step: Review the literature for your specific catalyst system. Some protocols require heating the mixture to the target temperature (e.g., 80-110 °C) to ensure the formation of the active Pd(0) catalyst before catalysis can begin efficiently.[4]
-
Workflow for a Stalled Reaction
Caption: Decision tree for diagnosing and resolving a stalled reaction.
Scenario 2: Low Yield and Significant Impurity Formation
Question: My Buchwald-Hartwig amination is working, but the yield is poor, and my crude NMR shows several unidentified peaks. How can temperature contribute to this?
Answer:
An incorrect thermal profile is a leading cause of side-product formation in cross-coupling reactions.
-
Promotion of Side Reactions: Elevated temperatures can provide the necessary energy to overcome the activation barriers for undesired reaction pathways.
-
Protodeboronation (in Suzuki reactions): At high temperatures, the boronic acid can be replaced by a proton from the solvent, leading to a deboronated byproduct and consuming your nucleophile.[9]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen and high temperatures.[9]
-
β-Hydride Elimination (in couplings with alkylamines/alcohols): In C-N or C-O couplings involving partners with β-hydrogens, higher temperatures can favor β-hydride elimination over the desired reductive elimination, leading to byproducts.[12]
-
-
Thermal Decomposition: The starting material, product, or catalyst complex may not be stable at the reaction temperature, leading to degradation. While this compound itself is relatively stable, complex phosphine ligands or the final aminated products can be heat-sensitive.[13]
Troubleshooting Steps & Data Summary
-
Perform a Temperature Optimization Screen: Run the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.[2]
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) to minimize oxygen-driven side reactions like homocoupling.[4]
-
Select the Right Ligand: For challenging couplings, bulky, electron-rich ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) can promote the desired reductive elimination at lower temperatures, thereby minimizing side reactions.[2][4]
Table 1: Temperature Effects on Common Side Reactions
| Side Reaction | Favored by | Key Indicator | Mitigation Strategy |
| Protodeboronation | High Temp, Excess Water/Base | Formation of arene from boronic acid | Use anhydrous conditions, optimize base, lower temp[4] |
| Homocoupling | High Temp, Oxygen | Formation of biaryl from boronic acid | Thoroughly degas, maintain inert atmosphere, lower temp[9] |
| β-Hydride Elimination | High Temp | Formation of alkene/reduced arene | Use ligands promoting reductive elimination, lower temp[12] |
| Thermal Degradation | Excessively High Temp | Complex mixture, charring | Run reaction at the lowest effective temperature |
Scenario 3: A Sudden, Uncontrolled Exotherm
Question: After adding my base/reagent, the reaction temperature spiked dramatically, and the solvent began to boil vigorously. How can I prevent this thermal runaway?
Answer:
A rapid exotherm indicates that the rate of heat generation is exceeding the rate of heat removal. This is a serious safety concern that must be managed proactively.
-
Rate of Reaction: The initiation of many cross-coupling reactions is highly exothermic. Adding a key reagent (like a strong base or a reactive coupling partner) too quickly to a prepared mixture can trigger a very rapid reaction, releasing a large amount of energy in a short time.
-
Inadequate Cooling and Heat Transfer: A simple room temperature water bath may not have the capacity to absorb the heat from a rapid exotherm, especially on a larger scale. Poor stirring can also create localized hot spots within the flask.
Protocol for Managing Potential Exotherms
-
Pre-cool the Reaction Vessel: Before adding the final, reaction-initiating reagent, cool the reaction mixture below the target temperature. For reactions expected to be exothermic, an ice/water bath (0 °C) is a standard precaution.[14]
-
Controlled Reagent Addition: Add the most reactive component (often the base, like NaOtBu, or an organometallic reagent) slowly and portion-wise or via a syringe pump.[15]
-
Vigilant Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal reaction temperature, not the bath temperature.
-
Pause Addition if Necessary: If you observe a rapid rise in the internal temperature, immediately stop the addition and allow the cooling system to bring the temperature back under control before resuming.
-
Consider Dilution: Running the reaction at a lower concentration increases the total thermal mass of the solvent, which can help absorb the heat generated.
Logical Flow for Exotherm Prevention
Caption: Workflow for the safe execution of potentially exothermic reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling of this compound? A1: A typical starting point for Suzuki couplings of aryl bromides is in the 80–100 °C range.[10] However, the optimal temperature is highly dependent on the catalyst, ligand, base, and solvent used.[5] Always consult literature precedents for similar substrates as a starting point.
Q2: How can I ensure my temperature reading is accurate? A2: Always measure the internal temperature of the reaction mixture. Place a calibrated thermometer or thermocouple probe directly into the solution, ensuring it does not touch the flask walls, which would reflect the heating bath temperature. For precise control, especially for sensitive reactions, a PID controller connected to the heating mantle or cooling system is recommended.[15][16]
Q3: Is it better to use an oil bath or a heating mantle? A3: Both can be effective. Oil baths provide very uniform heating but can be messy and have temperature limitations (mineral oil polymerizes around 150 °C).[14] Heating mantles, especially when used with sand and a temperature controller, can reach higher temperatures and are cleaner, but care must be taken to avoid creating hot spots.[14] For maximum safety and precision, a jacketed reactor with a circulating fluid is the gold standard.
Q4: Can I use microwave heating for these reactions? A4: Yes, microwave-assisted synthesis is an excellent technique for rapidly and uniformly heating reactions, often leading to dramatically reduced reaction times.[17] It is crucial to use a dedicated scientific microwave reactor with built-in temperature and pressure sensors to ensure safety and reproducibility.
References
-
Title: this compound (CAS 144649-99-0) Properties | Density, Cp, Viscosity Source: Chemcasts URL: [Link]
-
Title: Tips & Tricks: Heating and Cooling Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Temperature‐controlled Suzuki–Miyaura coupling Source: ResearchGate URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed Source: University of Nottingham URL: [Link]
-
Title: New Experimental Techniques for Organic Synthesis Source: Mettler Toledo URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit r/Chempros URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: The effect of various temperatures on the Suzuki coupling reaction Source: ResearchGate URL: [Link]
-
Title: this compound Properties vs Temperature Source: Chemcasts URL: [Link]
-
Title: Microwave-Assisted Buchwald–Hartwig Double Amination Source: ACS Publications URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: ACS Publications URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-catalyzed C-N and C-O cross-coupling reactions Source: DSpace@MIT URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]
-
Title: Failed suzuki coupling, any suggenstions? Source: Reddit r/Chempros URL: [Link]
-
Title: Solutions for low temperature synthesis Source: Interchim URL: [Link]
-
Title: Aryl Halide Reactions: Mechanisms & Key Examples Explained Source: Vedantu URL: [Link]
-
Title: Scope of the room‐temperature Buchwald‐Hartwig reaction Source: ResearchGate URL: [Link]
-
Title: What's the problem of Suzuki-Miyuara coupling reaction conditions? Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Effect of Temperature on Reactions of Chemical Organic Synthesis Source: Lneya URL: [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. lneya.com [lneya.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 144649-99-0 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safely Scaling Up Reactions with 5-Bromo-2-methoxybenzonitrile
Welcome to the technical support center for 5-Bromo-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are planning to transition reactions involving this versatile intermediate from bench-scale to larger, pilot-plant, or manufacturing scales. Our focus is on anticipating challenges, troubleshooting common issues, and, most importantly, ensuring operational safety through a deep understanding of the molecule's reactivity and hazards.
This compound is a valuable building block in pharmaceutical and agrochemical synthesis. However, its structure presents a dual-hazard profile: the inherent toxicity of an organic nitrile and the reactive potential of an activated aryl halide. Scaling up reactions requires more than simply multiplying reagent quantities; it demands a thorough process safety assessment and a well-designed experimental plan. This guide provides field-proven insights to navigate this process safely and efficiently.
Section 1: Hazard Assessment and Risk Mitigation
A robust understanding of the starting material's hazards is the bedrock of any safe scale-up operation. This section addresses the fundamental safety questions you should ask before proceeding with any large-scale reaction.
Q1: What are the primary toxicological hazards of this compound?
A1: this compound is classified as an acutely toxic substance. The primary routes of exposure are ingestion, skin contact, and inhalation.[1] According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes significant skin and eye irritation.[1][2] The core hazard stems from its benzonitrile structure. Organic nitriles can metabolize in the body to release cyanide, which inhibits cellular respiration.[3] Therefore, all handling must be performed with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent any direct contact.
Q2: Beyond its own toxicity, what are the reaction-specific hazards associated with the nitrile group?
A2: The nitrile (-C≡N) group is a precursor to hydrogen cyanide (HCN) gas, which is extremely toxic and flammable.[4] This is the most critical reaction-specific hazard to consider. HCN can be generated if the compound comes into contact with strong acids.[3][5] When planning a large-scale reaction, you must rigorously exclude the possibility of accidental mixing with acids. Storage areas must be segregated, and reaction protocols must be carefully reviewed to ensure acidic conditions are not created unintentionally.[3][4][5]
Q3: How should I decontaminate equipment and manage waste streams containing this compound?
A3: Decontamination and waste management must be handled with the same level of care as the reaction itself.
-
Decontamination: All glassware and reactor surfaces should first be rinsed with a suitable organic solvent to remove residual compound. Subsequently, a two-step cleaning process is recommended: first, wash with a high-pH buffer solution (pH 10), followed by a rinse with a freshly prepared 10% bleach solution.[3][4] This procedure helps hydrolyze and oxidize any trace cyanide-containing residues. All cleaning should be performed in a well-ventilated area, preferably within a fume hood.[4]
-
Waste Management: All waste containing this compound or cyanide salts is considered hazardous waste (P-listed waste in some jurisdictions).[6] It must be collected in clearly labeled, sealed containers and must not be mixed with acidic waste streams to prevent HCN evolution.[5] Treat empty containers as hazardous waste.[5]
| Hazard Summary & Recommended PPE | |
| Toxicological Hazards | Acute toxicity (Oral, Dermal, Inhalation)[1][7][8], Causes serious skin and eye irritation[1][2]. |
| Engineering Controls | All operations must be conducted in a properly functioning chemical fume hood or a closed system with appropriate exhaust ventilation.[1][4][5] |
| Personal Protective Equipment (PPE) | Body: Chemical-resistant lab coat.[6] Hands: Double-gloving with nitrile or neoprene gloves is recommended.[4][6] Eyes/Face: Tightly fitting safety goggles and a face shield, especially where splashing is possible.[4][8] Respiratory: For spills or situations exceeding exposure limits, a full-face respirator is required.[8] |
| Key Incompatibilities | Strong acids (risk of HCN gas evolution)[3][5], Strong oxidizing agents[1][2]. |
Section 2: Troubleshooting Common Synthetic Routes
Scaling up often magnifies minor issues observed at the bench. This section troubleshoots common problems for the key reaction classes involving this compound.
2.1 Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrile group and activating methoxy group make the aromatic ring susceptible to nucleophilic attack, making SNAr a common transformation.
Q1: My large-scale SNAr reaction is slow and gives poor conversion. What factors should I investigate?
A1: Several factors can cause a sluggish SNAr reaction at scale:
-
Solvent Choice & Purity: SNAr reactions are highly sensitive to the solvent. Aprotic polar solvents like DMSO, DMF, or NMP are typically required to solvate the nucleophile effectively. Ensure the solvent is anhydrous, as water can protonate the nucleophile and reduce its reactivity.
-
Insufficient Mixing: In a large reactor, inadequate agitation can create localized concentration gradients, starving the reaction. Ensure the impeller design and stirring speed are sufficient for the reactor volume and viscosity of the mixture.
-
Temperature Control: These reactions often require elevated temperatures to proceed at a reasonable rate. Verify that the internal reactor temperature is reaching the target setpoint. A temperature gradient between the reactor wall and the bulk solution can be an issue in large vessels.
-
Nucleophile Strength: The rate of reaction is directly tied to the strength of the nucleophile. If using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base may be necessary to generate the more reactive anionic form in situ.
Q2: I'm observing a new, colored byproduct in my scaled-up SNAr reaction that wasn't present in the lab. What could it be?
A2: The appearance of colored byproducts often points to degradation or side reactions exacerbated by longer reaction times or higher temperatures at scale. A likely culprit is the formation of a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring.[9] While transient, these complexes are often highly colored. If they are stable enough, they may participate in side reactions. Another possibility is a reaction with the solvent (e.g., hydrolysis of DMF at high temperatures) or decomposition of the starting material under prolonged thermal stress. Analytical investigation (LC-MS, NMR) of the impurity is crucial.
2.2 Grignard Reagent Formation
The aryl bromide functionality allows for the formation of a Grignard reagent, a powerful tool for C-C bond formation.
Q1: My large-scale Grignard reaction is difficult to initiate. What troubleshooting steps can I take?
A1: Grignard initiation is a common scale-up challenge. The key is activating the surface of the magnesium metal.
-
Magnesium Quality: Use fresh, finely divided magnesium turnings. Avoid old, oxidized stock.
-
Anhydrous Conditions: This is non-negotiable. Any moisture will quench the Grignard reagent as it forms.[10] Ensure all glassware/reactors and solvents are scrupulously dried. Purging the reactor with an inert gas (Argon or Nitrogen) is mandatory.
-
Initiation Methods: At scale, you cannot simply use a heat gun. Common methods include adding a small crystal of iodine (which etches the Mg surface) or a few drops of 1,2-dibromoethane.[10] A "seed" amount of a previously successful Grignard reaction can also be used.
-
Concentrated Addition: Add a small amount of your ethereal solution of this compound directly to the magnesium without stirring to create a localized high-concentration area, which often aids initiation.[10] Once the exotherm begins, start the stirrer and begin the slow, controlled addition of the remaining solution.
Q2: How do I safely manage the workup of a multi-liter Grignard reaction?
A2: Quenching a large-scale Grignard reaction is a highly hazardous operation due to the large exotherm and evolution of flammable gases (from the ether solvent).
-
Reverse Addition: The safest method is a "reverse quench." Cool the quenching solution (e.g., saturated aqueous ammonium chloride) in a separate, appropriately sized reactor equipped with an efficient overhead stirrer and condenser.[11] Then, slowly transfer the completed Grignard reaction mixture into the quenching solution via cannula or a pressure-equalizing dropping funnel. This ensures the Grignard reagent is always the limiting reagent during the quench, preventing a runaway reaction.
-
Temperature Control: The quenching vessel must be maintained at low temperature (0-10 °C) throughout the addition using an external cooling bath or jacket.[11]
-
Adequate Headspace & Ventilation: Ensure the quenching reactor has sufficient headspace and is well-ventilated to handle the vaporization of the low-boiling ether solvent.
Section 3: Scale-Up Protocols & Process Safety
This section provides a logical workflow for assessing scale-up safety and a general protocol for a critical operation.
Scale-Up Safety Decision Workflow
Before any scale-up, this decision process should be followed to identify and mitigate potential thermal hazards.
Caption: A decision tree for thermal hazard assessment during scale-up.
Protocol 3.1: Controlled Quenching of Large-Scale Organometallic Reactions (e.g., Grignard)
This protocol describes a safe and controlled workup procedure for reactions involving highly reactive organometallic reagents.
WARNING: This procedure must be performed under an inert atmosphere and behind a blast shield. All personnel must be wearing full PPE.
-
Prepare the Quenching Vessel: In a separate reactor (the "Quenching Vessel") appropriately sized to hold at least three times the total volume of the reaction mixture and quenching solution, add a saturated aqueous solution of ammonium chloride (NH₄Cl). Begin aggressive stirring and cool the solution to 0 °C using an external cooling bath.
-
Inert the System: Ensure both the Reaction Vessel (containing the Grignard reagent) and the Quenching Vessel are under a positive pressure of an inert gas (e.g., Nitrogen).
-
Initiate Transfer: Using a wide-bore cannula or a suitable pump compatible with organic solvents, begin the slow, dropwise transfer of the Grignard solution from the Reaction Vessel into the vigorously stirred, cold quenching solution.
-
Monitor Temperature: Carefully monitor the internal temperature of the Quenching Vessel. The rate of addition should be controlled to maintain the internal temperature below 15 °C. If the temperature rises rapidly, immediately stop the addition.
-
Observe for Reaction Cessation: Continue the slow addition. The initial bubbling and exotherm will subside as the Grignard reagent is consumed.
-
Complete the Transfer & Stir-out: Once the transfer is complete, rinse the Reaction Vessel with a small amount of anhydrous ether and transfer the rinsing to the Quenching Vessel. Allow the mixture to stir at 0-10 °C for an additional 30-60 minutes to ensure all reactive species are fully quenched.
-
Proceed with Extraction: Once the quench is complete and the mixture has reached a stable temperature, agitation can be stopped, and the mixture can be transferred to a separatory funnel for standard liquid-liquid extraction.
Section 4: FAQs on General Handling, Storage, and Waste
Q1: What are the proper long-term storage conditions for this compound?
A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are often between 2-8°C.[12] It must be stored in a locked cabinet or area with restricted access, kept separate from incompatible materials, especially acids.[3][4]
Q2: I spilled a small amount of the solid powder in the fume hood. What is the correct cleanup procedure?
A2: For small, dry spills within a fume hood:
-
Ensure you are wearing appropriate PPE, including a respirator.[7]
-
Gently sweep or vacuum the material to avoid generating dust.[7] Use spark-proof tools if a flammable solvent is present.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the area using the procedure described in Section 1 (pH 10 buffer wash followed by a 10% bleach solution rinse).[3][4]
-
Dispose of all cleaning materials (wipes, gloves) as hazardous waste.
Q3: Can I work alone when handling this compound, especially at a larger scale?
A3: No. A strict "no working alone" policy must be enforced when handling acutely toxic substances like this, especially during scale-up operations or non-routine procedures.[3][4] Ensure a colleague is aware of the work being performed and is available to assist in an emergency.
References
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology. [Link]
-
LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. [Link]
-
Dartmouth College Environmental Health and Safety. Cyanide Salts Safety Guideline. [Link]
-
Northwestern University Office for Research Safety. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
Occupational Health and Safety Authority. (n.d.). The Safe Use of Chemicals at Work: Cyanide. [Link]
-
Zhang, T., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. uthsc.edu [uthsc.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound CAS#: 144649-99-0 [m.chemicalbook.com]
Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzonitrile Derivatives
Welcome to the technical support center for the synthesis of 5-bromo-2-methoxybenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other high-value compounds.[1][2] Its synthesis, most commonly achieved via a Sandmeyer reaction of 2-amino-4-bromoanisole, can present several challenges.[3][4][5] This guide aims to provide practical, experience-based solutions to overcome these hurdles, ensuring a successful and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Part 1: The Sandmeyer Reaction - From Aniline to Benzonitrile
The Sandmeyer reaction is a cornerstone for converting aryl amines into a variety of functional groups, including nitriles.[3][4][5] However, its success hinges on careful control of reaction conditions.
Q1: My Sandmeyer reaction yield is consistently low. What are the likely causes?
A1: Low yields in Sandmeyer reactions often stem from three primary sources: incomplete diazotization, premature decomposition of the diazonium salt, and issues with the copper(I) cyanide catalyst.[6]
-
Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is critical and must be complete. To verify this, you can use starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, signaling that the aniline has been fully consumed.[6]
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent decomposition.[6]
-
Catalyst Issues: The copper(I) cyanide (CuCN) should be of high quality. Old or improperly stored CuCN can lead to reduced catalytic activity.
Q2: I'm observing the formation of a significant amount of a phenolic byproduct. How can I prevent this?
A2: The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[3][6] To minimize this:
-
Maintain Low Temperatures: As mentioned, keeping the reaction temperature at 0-5°C during diazotization and the initial stages of the cyanation is crucial.
-
Control Addition Rate: Add the diazonium salt solution to the copper(I) cyanide solution slowly. This prevents a localized buildup of the diazonium salt, which can increase the likelihood of side reactions.
Q3: The reaction mixture turns dark and tarry. What's happening and how can I fix it?
A3: A dark, tarry mixture often indicates decomposition and polymerization side reactions. This can be caused by:
-
Elevated Temperatures: Strict temperature control is paramount.
-
Presence of Impurities: Ensure the starting 2-amino-4-bromoanisole is pure. Impurities can initiate unwanted side reactions. Purification of the starting material can be achieved through recrystallization.[7]
-
Incorrect Stoichiometry: Use the correct molar ratios of reagents as specified in a validated protocol.
Part 2: Potential Side Reactions on the Aromatic Ring
Beyond the Sandmeyer reaction itself, the substituents on the benzonitrile ring can undergo unintended transformations under certain conditions.
Q4: I'm concerned about the potential for hydrolysis of the nitrile group. Under what conditions is this likely to occur?
A4: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under both acidic and basic conditions.[8][9][10]
-
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the nitrile will hydrolyze to a carboxylic acid.[9][10][11] The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for nucleophilic attack by water.[9][11]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as the nucleophile.[9] Milder basic conditions may yield the amide as the primary product, while harsher conditions (higher temperatures, prolonged reaction times) will lead to the carboxylic acid.[10]
To avoid unintentional hydrolysis:
-
Maintain neutral or near-neutral pH during workup and purification steps whenever possible.
-
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
| Condition | Primary Product | Notes |
| Strong Aqueous Acid (e.g., H₂SO₄, HCl), Heat | Carboxylic Acid | Reaction proceeds through an amide intermediate.[9] |
| Mild Aqueous Base (e.g., Na₂CO₃), Room Temp | Amide | The reaction may stop at the amide stage.[10] |
| Strong Aqueous Base (e.g., NaOH), Heat | Carboxylic Acid | Drives the hydrolysis of the intermediate amide.[10] |
| Table 1: Conditions for Nitrile Hydrolysis |
Q5: Is the methoxy group stable during the synthesis? Can it be demethylated?
A5: Yes, O-demethylation is a potential side reaction, particularly under strongly acidic conditions.[12][13][14]
-
Mechanism: The ether oxygen is protonated, followed by a nucleophilic attack (often by a halide ion from the acid) on the methyl group in an SN2 fashion.[12]
-
Reagents: Strong acids like HBr and HI are classic reagents for cleaving aryl methyl ethers.[14][15] Lewis acids such as BBr₃ and AlCl₃ are also very effective but require anhydrous conditions.[12][15]
To prevent demethylation:
-
Avoid using strong hydrohalic acids (HBr, HI) at high temperatures.
-
If acidic conditions are necessary, use non-nucleophilic acids like sulfuric acid or phosphoric acid where possible, and keep temperatures moderate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Step 1: Diazotization of 2-Amino-4-bromoanisole
-
In a flask, dissolve one equivalent of 2-amino-4-bromoanisole in a suitable aqueous acid (e.g., 48% HBr or a mixture of H₂SO₄ and water).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
-
Confirm the completion of diazotization using starch-iodide paper (a persistent blue color indicates excess nitrous acid).[6]
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide.
-
Cool this solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.[16]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen ceases.[16]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: General workflow for the Sandmeyer synthesis.
Visualizing Potential Pitfalls
The following diagram illustrates the decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved January 9, 2026, from [Link]
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved January 9, 2026, from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026, from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 9, 2026, from [Link]
-
Royal Society of Chemistry. (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved January 9, 2026, from [Link]
-
Blucher Chemistry Proceedings. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved January 9, 2026, from [Link]
-
Royal Society of Chemistry. (2020, October 9). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry. Retrieved January 9, 2026, from [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. Retrieved January 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2025, August 6). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Portal. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Retrieved January 9, 2026, from [Link]
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved January 9, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2025, August 6). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(I) bromide. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2025, August 6). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. Retrieved January 9, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved January 9, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 9, 2026, from [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved January 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 9, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. Retrieved January 9, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved January 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 12. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 14. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02581J [pubs.rsc.org]
- 15. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of 5-Bromo-2-methoxybenzonitrile in C-C Bond Formation
Welcome to the technical support center for C-C bond formation reactions utilizing 5-Bromo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to effectively incorporate this versatile building block into their synthetic strategies. Here, we will delve into the nuances of its reactivity, troubleshoot common experimental hurdles, and provide optimized protocols for key transformations.
Understanding the Reactivity Profile of this compound
This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The electronic nature of the substituents on the aromatic ring plays a pivotal role in its reactivity. The methoxy group at the ortho position is a strong electron-donating group, which increases the electron density of the aromatic ring. Conversely, the cyano group at the para position to the bromine is a moderate electron-withdrawing group. This electronic push-pull relationship can influence the key steps of the catalytic cycle in palladium-catalyzed cross-coupling reactions.
The electron-donating methoxy group can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient aryl bromides. However, the presence of the cyano group can help to mitigate this effect to some extent. Understanding this electronic balance is crucial for selecting the appropriate catalyst, ligand, and reaction conditions to achieve optimal results.
Troubleshooting Common Issues
This section addresses frequently encountered problems when using this compound in C-C bond formation reactions, providing a systematic approach to troubleshooting.
Low or No Conversion
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in Suzuki-Miyaura coupling with this substrate is a common issue and can often be attributed to several factors:
-
Insufficient Catalyst Activity: The electron-rich nature of the substrate can render standard palladium catalysts less effective.
-
Solution: Employ a more active catalyst system. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often more effective for electron-rich aryl bromides.[1]
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step.
-
Solution: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃, especially for challenging substrates.[2]
-
-
Poor Solvent Choice: The solvent system must facilitate the dissolution of all components and promote the catalytic cycle.
-
Solution: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. If solubility is an issue, consider using a different solvent system or a phase-transfer catalyst.[3]
-
-
Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Solution: While some Suzuki reactions proceed at room temperature, electron-rich substrates often require heating. A temperature range of 80-110 °C is a good starting point.[4]
-
Side Reactions and Byproduct Formation
Question: I am observing significant byproduct formation in my Sonogashira coupling of this compound with a terminal alkyne. How can I minimize these side reactions?
Answer: The most common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling).[5] Here’s how to mitigate it:
-
Strictly Inert Atmosphere: Oxygen promotes the oxidative homocoupling of alkynes.
-
Solution: Ensure your reaction is performed under a rigorously inert atmosphere of nitrogen or argon. Use degassed solvents and reagents.[5]
-
-
Copper-Free Conditions: The copper co-catalyst is often the primary culprit for homocoupling.
-
Solution: Switch to a copper-free Sonogashira protocol. This typically involves using a slightly higher loading of the palladium catalyst and a suitable ligand.[6]
-
-
Slow Addition of Alkyne: A high concentration of the alkyne can favor homocoupling.
-
Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[7]
-
Question: I am concerned about the potential hydrolysis of the nitrile group under the basic conditions of my cross-coupling reaction. Is this a valid concern and how can I prevent it?
Answer: Yes, the hydrolysis of the nitrile group to an amide or a carboxylic acid is a potential side reaction, especially under strongly basic or acidic conditions at elevated temperatures.[8]
-
Choice of Base: Strong aqueous bases can promote nitrile hydrolysis.
-
Solution: Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Avoid using hydroxide bases if possible.
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of hydrolysis.
-
Solution: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. Use the lowest effective temperature.
-
Optimized Experimental Protocols
The following are detailed, step-by-step protocols for common C-C bond formation reactions with this compound. These should be considered as starting points and may require further optimization depending on the specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
This protocol describes the coupling of this compound with an acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous and degassed THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed THF, followed by DIPEA and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography.
Data Summary
The following table provides a general overview of recommended conditions for different C-C coupling reactions with this compound.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80 - 110 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | 100 - 140 |
| Sonogashira | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PPh₃ | Et₃N or DIPEA | THF or DMF | 25 - 80 |
Visualizing the Workflow and Key Relationships
To aid in experimental design and troubleshooting, the following diagrams illustrate the general workflow for cross-coupling reactions and the interplay of key reaction parameters.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
-
BenchChem. (2025). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. [Link]
-
BenchChem. (2025). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. [Link]
-
ResearchGate. (2020). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
PubMed. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. [Link]
-
National Institutes of Health. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
PubMed. (2017). Electrochemically Mediated Oxidative Transformations of Substituted 4-Methoxystilbenes: Effect of Ortho-Substituted Nucleophilic Groups. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Royal Society of Chemistry. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
ResearchGate. (2025). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
National Institutes of Health. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Suzuki Cross-Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)-Hydrotalcite Catalyst. | Request PDF. [Link]
-
National Institutes of Health. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
-
ARKAT USA, Inc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
-
National Institutes of Health. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
-
MDPI. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]
-
Oriental Journal of Chemistry. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Semantic Scholar. (n.d.). Investigating the mechanism and origins of selectivity in palladium- catalysed carbene insertion cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]
-
National Institutes of Health. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]
-
Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]
-
PubMed. (1992). Influence of Methoxy and Nitro Groups in the Oxidative Metabolism of naphtho[2,1-b]furan. [Link]
-
ResearchGate. (n.d.). Influence of Methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Reactions Involving 5-Bromo-2-methoxybenzonitrile
Welcome to the technical support center for chemists and researchers working with 5-bromo-2-methoxybenzonitrile. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: homocoupling. Whether you are performing a Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reaction, the formation of symmetrical biaryl byproducts can significantly reduce your yield and complicate purification. This resource, presented in a question-and-answer format, offers expert insights and field-proven protocols to help you minimize homocoupling and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my cross-coupling reaction with this compound. What is causing this?
The formation of a symmetrical biaryl, such as 2,2'-dimethoxy-5,5'-dicyanobiphenyl, is a result of a homocoupling side reaction. This can occur through several mechanisms depending on the specific cross-coupling reaction you are performing. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, homocoupling of the organoboron reagent is a common issue. This side reaction can be promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the unwanted coupling. Similarly, in Ullmann-type reactions, the coupling of two molecules of the aryl halide is a known byproduct.
Q2: How does the choice of palladium catalyst precursor, Pd(0) vs. Pd(II), influence homocoupling?
The oxidation state of the initial palladium source is a critical factor. For the catalytic cycle of most cross-coupling reactions to begin, a Pd(0) species is required. If you start with a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to Pd(0) in situ. This reduction can sometimes be mediated by the homocoupling of your organometallic reagent (e.g., boronic acid), which consumes your starting material and generates the unwanted dimer.
Using a Pd(0) source, like Pd₂(dba)₃, can often mitigate this issue as the active catalyst is more readily available for the desired cross-coupling pathway. However, even with a Pd(0) source, the presence of oxygen can re-oxidize it to Pd(II), leading back to the homocoupling problem.
Q3: What role do ligands play in suppressing the formation of homocoupling byproducts?
Ligands are crucial in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.
Here's why:
-
Steric Hindrance: The bulkiness of these ligands can sterically hinder the formation of intermediates that lead to homocoupling.
-
Enhanced Reductive Elimination: These ligands can promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the pathways leading to side reactions.
The choice of ligand can be highly dependent on the specific reaction, so screening a few options is often a good strategy.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting strategies for minimizing homocoupling in common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, but it is susceptible to the homocoupling of the boronic acid or ester partner.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure a rigorously inert atmosphere (N₂ or Ar). | Oxygen promotes the formation of Pd(II) species that can lead to homocoupling. |
| Palladium Source | Use a Pd(0) precatalyst or add a mild reducing agent. | This avoids the in situ reduction of Pd(II) via homocoupling of the boronic acid. |
| Ligand | Employ bulky, electron-rich phosphine ligands. | Steric bulk hinders the formation of homocoupling intermediates. |
| Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The strength and solubility of the base can influence the relative rates of cross-coupling and homocoupling. |
| Solvent | Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF). | Protic solvents can sometimes contribute to side reactions. |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes accelerate side reactions more than the desired coupling. |
| Reagent Addition | Add the boronic acid solution slowly. | This keeps the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. Sparge the mixture with nitrogen or argon for 15-30 minutes.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction
While the primary side reactions in Heck couplings often involve issues with regioselectivity or double bond isomerization, homocoupling of the aryl halide can also occur, leading to the formation of symmetrical biaryls.
-
Catalyst and Ligand Choice: As with Suzuki couplings, the choice of a suitable palladium catalyst and ligand system is crucial. Highly active catalysts can promote the desired vinylation over the competing homocoupling pathway.
-
Base Selection: The base plays a key role in the regeneration of the active Pd(0) catalyst. Using a base that efficiently facilitates this step can help to keep the catalyst in the desired cycle. Common bases include triethylamine, potassium carbonate, and sodium acetate.
-
Reaction Conditions: Optimizing
Validation & Comparative
Introduction: The Role of ¹³C NMR in Structural Elucidation
An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 5-Bromo-2-methoxybenzonitrile: A Comparative Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure. Specifically, ¹³C NMR provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, offering profound insights into the nature of attached atoms and functional groups.[1]
This compound is a substituted aromatic compound whose structure presents an interesting case for NMR analysis. The interplay of three different substituents on the benzene ring—a nitrile (-CN), a methoxy (-OCH₃), and a bromine (-Br) atom—creates a unique electronic landscape. Understanding the ¹³C NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and predicting its reactivity. This guide provides a detailed assignment of its ¹³C NMR signals, contextualized by a comparison with simpler, related structures.
Spectral Analysis of this compound
The structure of this compound, with the standard IUPAC numbering for the benzene ring, is shown below. This numbering is used for the assignment of the ¹³C NMR signals.
The expected ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is a strong electron-donating group (EDG) through resonance, while the nitrile and bromine groups are electron-withdrawing groups (EWG) through induction.[2] These competing effects determine the final chemical shifts.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-CN | ~116 | The nitrile carbon signal is characteristic and appears in this region. |
| C1 | ~104 | Ispo-carbon attached to the CN group. Shielded by the ortho-methoxy group's donating effect. |
| C2 | ~162 | Strongly deshielded due to direct attachment to the highly electronegative oxygen atom of the methoxy group. |
| C3 | ~115 | Ortho to the methoxy group, experiencing a strong shielding effect. |
| C4 | ~138 | Para to the methoxy group and meta to the bromine, leading to a downfield shift. |
| C5 | ~118 | Ispo-carbon attached to bromine. The heavy atom effect and inductive withdrawal influence this shift. |
| C6 | ~136 | Ortho to the bromine and meta to the methoxy group, resulting in a deshielded signal. |
| -OCH₃ | ~57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Note: The chemical shifts are predicted values based on established substituent effects and data from similar compounds. The solvent used for analysis is typically CDCl₃.
Comparative Spectral Analysis
To substantiate the assignments for this compound, a comparison with simpler analogs is highly instructive. We will examine 2-Methoxybenzonitrile and 4-Bromobenzonitrile to understand the incremental effects of the substituents.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm, Solvent CDCl₃)
| Carbon Atom | 2-Methoxybenzonitrile[3] | 4-Bromobenzonitrile[4] | This compound (Predicted) |
| C-CN | ~117.9 | ~118 | ~116 |
| C1 | ~102 | ~112 | ~104 |
| C2 | ~162 | ~133.5 | ~162 |
| C3 | ~112 | ~133.5 | ~115 |
| C4 | ~134 | ~128 | ~138 |
| C5 | ~121 | ~133.5 | ~118 |
| C6 | ~134 | ~133.5 | ~136 |
| -OCH₃ | ~56 | N/A | ~57 |
Analysis of Substituent Effects:
-
Effect of Bromine Addition: Comparing 2-Methoxybenzonitrile with this compound reveals the impact of adding a bromine atom at the C5 position.
-
C5: The chemical shift of the carbon directly attached to the bromine (C5) is expected to be around 118 ppm.
-
C4 & C6: The carbons ortho to the bromine (C4 and C6) are deshielded, causing their signals to shift downfield. This is evident in the predicted shifts of ~138 ppm and ~136 ppm, respectively, compared to the ~134 ppm and ~121 ppm values in 2-methoxybenzonitrile.
-
-
Effect of Methoxy Addition: Comparing 4-Bromobenzonitrile with this compound highlights the influence of the powerful electron-donating methoxy group.
-
C2: The introduction of the -OCH₃ group at C2 causes a significant downfield shift for this carbon to ~162 ppm due to the direct attachment to oxygen.
-
C1 & C3: The carbons ortho to the methoxy group (C1 and C3) are strongly shielded, shifting their signals upfield. This is the most dramatic effect of the -OCH₃ group.
-
This comparative approach provides a logical and self-validating system for spectral assignment. The observed shifts align perfectly with established principles of substituent effects on ¹³C NMR chemical shifts.[5]
Visualizing the Analytical Workflow
The process of structural confirmation using comparative ¹³C NMR analysis can be visualized as a systematic workflow.
Caption: Workflow for ¹³C NMR structural analysis.
Standard Operating Protocol for ¹³C NMR Acquisition
This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum for structural elucidation.
Materials:
-
This compound (15-25 mg)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pipette and vial
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 20 mg of the sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS as an internal standard. c. Ensure the sample is fully dissolved. If necessary, gently vortex the vial. d. Transfer the solution into a 5 mm NMR tube using a pipette.
-
Instrument Setup & Calibration: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Spectrum Acquisition: a. Set up a standard proton-decoupled ¹³C experiment. Typical parameters on a 400 MHz spectrometer include:
- Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons.
- Number of Scans: 128 to 1024, depending on sample concentration. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[1]
-
Data Processing: a. Apply an exponential window function to the Free Induction Decay (FID) signal to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID from the time domain to the frequency domain. c. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. d. Apply a baseline correction to obtain a flat baseline. e. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm. f. Integrate the peaks and label the chemical shifts for final analysis.
Conclusion
The ¹³C NMR spectrum of this compound is a clear illustration of fundamental principles in NMR spectroscopy. The chemical shifts of the eight unique carbons are dictated by the inductive and resonance effects of the nitrile, methoxy, and bromine substituents. Through a logical, comparative analysis with simpler molecular analogs, a confident and accurate assignment of each carbon signal can be achieved. This methodical approach, combining empirical data with theoretical understanding, represents a robust strategy for structural elucidation in chemical research and pharmaceutical development.
References
-
Fadhil, G. F., & Essa, A. H. (2009). Substituent Effects in the 13C NMR Chemical Shifts of Para-(para-substituted benzylidene amino)benzonitrile and Para-(ortho-substituted benzylidene amino)benzonitrile. J. Iran. Chem. Soc., 6(4), 808-811. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzonitrile - 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. Retrieved from [Link]
-
Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi. Retrieved from [Link]
-
University of California, Davis. (n.d.). 13C NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromo-2-methoxybenzonitrile by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: The purity of chemical intermediates is a cornerstone of pharmaceutical development, directly impacting the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 5-Bromo-2-methoxybenzonitrile is a key building block in the synthesis of numerous pharmaceutical compounds. Therefore, a robust, accurate, and reliable analytical method for its purity assessment is not merely a quality control requirement but a critical component of the drug development lifecycle. This guide provides an in-depth comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of this compound. It delves into the scientific rationale behind method development choices, presents detailed experimental protocols, and contrasts the performance of HPLC with orthogonal analytical techniques.
The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical synthesis, the quality of the starting materials and intermediates dictates the quality of the final product. Impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, or instability of the API. For an intermediate like this compound, potential impurities can arise from the synthetic route (e.g., residual starting materials, reagents, or positional isomers) or degradation (e.g., hydrolysis).[1][2] A well-designed analytical method must be specific enough to separate the main compound from all known and potential impurities.[3][4]
Physicochemical Properties of this compound:
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₆BrNO | Defines the molecular weight for mass-based techniques. |
| Molecular Weight | 212.04 g/mol | Essential for preparing standard solutions of known concentration. |
| Appearance | White to off-white powder/crystal[5][6] | Physical characteristic for initial identification. |
| Melting Point | 91-94 °C[5][6] | A sharp melting point is a classical indicator of purity.[7] |
| UV Absorbance | Contains a chromophore (aromatic ring) | Enables sensitive detection using UV-Vis spectrophotometry, making it ideal for HPLC-UV analysis.[8] |
| Solubility | Soluble in organic solvents like Acetonitrile and Methanol | Dictates the choice of solvent for sample preparation and mobile phase compatibility.[9] |
Potential Impurities: A robust purity method must effectively separate this compound from structurally similar compounds, which could include:
-
Positional Isomers: e.g., 2-Bromo-5-methoxybenzonitrile.
-
Process-Related Impurities: Residual starting materials or by-products from the synthesis.
-
Degradation Products: e.g., 5-Bromo-2-hydroxybenzonitrile, resulting from the hydrolysis of the methoxy ether group.[10]
Reversed-Phase HPLC: The Gold Standard for Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the purity assessment of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[11][12] Its popularity stems from its high resolution, sensitivity, and the versatility to separate a wide range of molecules based on their hydrophobicity.[13][14] In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[15][16] Hydrophobic molecules, like this compound, interact more strongly with the stationary phase and thus take longer to elute from the column.
The HPLC Purity Analysis Workflow
The process of analyzing a sample by HPLC follows a systematic workflow, from initial preparation to final data interpretation. This ensures reproducibility and accuracy.
Caption: A typical workflow for HPLC purity analysis.
Comparative Analysis of Optimized HPLC Methods
The choice of HPLC column and mobile phase is paramount for achieving the desired separation. Here, we compare three hypothetical, yet scientifically grounded, RP-HPLC methods for the purity assessment of this compound, highlighting the trade-offs between resolution, speed, and column chemistry.
Table 1: Comparative HPLC Method Parameters
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Rapid UPLC (C18) |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18, 50 x 2.1 mm, 1.8 µm |
| Rationale | General purpose, robust, high efficiency. | Alternative selectivity for aromatic compounds via π-π interactions.[17] | High-throughput analysis, reduced solvent consumption. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution | Gradient: 30-90% B in 25 min | Gradient: 40-95% B in 15 min | Gradient: 35-95% B in 4 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 10 µL | 5 µL | 2 µL |
Evaluating Method Performance: System Suitability
Before any sample analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is performing adequately.[18] This is a core component of a self-validating protocol. We inject a standard solution containing the main compound and a known impurity (e.g., 5-Bromo-2-hydroxybenzonitrile) to evaluate key parameters.
Table 2: Illustrative System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Method A | Method B | Method C |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 | 1.2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 15,000 | 12,000 | 9,000 |
| Resolution (Rs) | Rs ≥ 2.0 (between main peak and closest impurity) | 4.5 | 5.2 | 3.8 |
| Precision (%RSD of 5 injections) | %RSD ≤ 1.0% | 0.3% | 0.4% | 0.5% |
Interpretation of Results: All three methods meet the typical SST criteria, indicating they are suitable for their intended purpose. Method A shows the highest efficiency (theoretical plates), while Method B provides slightly better resolution for the critical pair, likely due to the alternative selectivity of the phenyl-hexyl phase. Method C, while less efficient, is significantly faster and still provides adequate separation.
Detailed Experimental Protocol (Method A)
This section provides a step-by-step protocol for the most common and robust approach, Method A.
1. Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of the Reference Standard Stock solution to 50 mL with Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
2. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters specified for Method A in Table 1.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test by making five replicate injections of the Working Standard solution.
-
Verify that all SST parameters in Table 2 are met.
-
Create an injection sequence: inject a blank (Diluent), the Working Standard, and then the Sample Solution.
3. Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Method Validation: Ensuring Trustworthiness
To be used in a regulated environment, the chosen analytical method must be validated to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[4][19][20]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[20]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[4]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]
Comparison with Alternative (Orthogonal) Purity Assessment Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from using an orthogonal method—a technique that relies on a different scientific principle—to confirm the results.
Table 3: Comparison of Purity Assessment Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| RP-HPLC | Differential partitioning based on hydrophobicity.[14] | Primary method for purity and impurity profiling. | High resolution, high sensitivity, excellent for quantification. | May not separate all impurities; requires reference standards for impurity identification. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard. | Primary analytical method, provides structural information, no analyte-specific reference standard needed.[2] | Lower sensitivity than HPLC, requires a more expensive instrument and a certified internal standard. |
| GC-MS | Separation based on volatility, followed by mass-based detection. | Analysis of volatile or semi-volatile impurities. | Excellent for identifying unknown volatile impurities through mass spectra. | Not suitable for non-volatile compounds; requires derivatization for some analytes.[21] |
| Melting Point | Temperature at which a solid becomes liquid. | A basic, qualitative indicator of purity. | Simple, inexpensive, and fast. | Non-specific; a depressed and broad melting range indicates impurities but doesn't identify or quantify them.[7][22] |
Conclusion and Recommendations
The purity assessment of this compound is reliably and robustly achieved using Reversed-Phase High-Performance Liquid Chromatography. A well-developed gradient method using a standard C18 column provides excellent resolution, sensitivity, and precision, making it suitable for routine quality control in a regulated environment.
Key Recommendations:
-
Primary Method: Employ a validated RP-HPLC method, such as the C18-based gradient method detailed in this guide, for routine purity testing and impurity profiling.
-
Method Validation: A full validation according to ICH Q2(R1) guidelines is essential to ensure the method is fit for its intended purpose, providing trustworthy and reproducible results.[23]
-
Orthogonal Verification: For comprehensive characterization, especially during process development or for reference standard certification, it is highly recommended to use an orthogonal technique. Quantitative NMR (qNMR) is the ideal choice for determining absolute purity without bias from potential chromatographic impurities that may not be detected by HPLC-UV.
By combining the high-resolution separation power of HPLC with the absolute quantitation capability of an orthogonal technique like qNMR, researchers and drug development professionals can establish a comprehensive and undeniable purity profile for critical intermediates like this compound, ensuring the quality and integrity of the final pharmaceutical product.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 9, 2026.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
- Creative Proteomics. (n.d.).
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Wikipedia. (n.d.).
- Springer Nature Experiments. (n.d.).
- YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
- Pandey, P. K. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
- SIELC Technologies. (2018, May 16). 5-Bromo-2-hydroxybenzonitrile.
- AZoLifeSciences. (2023, January 12).
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Q2(R1)
- World Journal of Pharmaceutical and Medical Research. (2023, December 11).
- Modern Analytical Technique for Characteriz
- Chemistry LibreTexts. (2021, March 5).
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
- Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (n.d.). This compound 96 144649-99-0.
- Strem. (n.d.). This compound, min. 99%.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 144649-99-0.
- Benchchem. (n.d.). A Comparative Purity Analysis of Commercially Available 5-Bromo-2-isobutoxybenzonitrile.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. database.ich.org [database.ich.org]
- 5. strem.com [strem.com]
- 6. This compound | 144649-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tutorchase.com [tutorchase.com]
- 8. pharmtech.com [pharmtech.com]
- 9. asianjpr.com [asianjpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. wjpmr.com [wjpmr.com]
- 13. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 14. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scribd.com [scribd.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structures of 5-Bromo-2-methoxybenzonitrile Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystal Structure in Drug Development
The spatial arrangement of molecules in a crystal lattice dictates a compound's macroscopic properties, including its melting point, solubility, and dissolution rate. For pharmaceutical compounds, these characteristics are critical determinants of their efficacy and manufacturability. X-ray crystallography remains the gold standard for unequivocally determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.[1]
5-Bromo-2-methoxybenzonitrile and its derivatives are of interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. This guide focuses on a comparative analysis of the crystal structures of several hydrazone derivatives of 5-bromo-2-methoxybenzaldehyde and the closely related 5-bromo-2-hydroxybenzonitrile, offering a window into the structural landscape of this class of compounds.
Comparative Crystallographic Analysis
The following table summarizes the key crystallographic data for four related derivatives. These compounds, while not direct derivatives of this compound, share the core substituted benzene ring and offer valuable insights into the conformational preferences and packing motifs that might be expected.
| Compound | (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide [2] | N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide [3] | (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide [4] | 5-Bromo-2-hydroxybenzonitrile [5] |
| Chemical Formula | C₁₆H₁₅BrN₂O₃ | C₁₆H₁₅BrN₂O₃ | C₁₆H₁₅BrN₂O₃ | C₇H₄BrNO |
| Molecular Weight | 363.21 | 363.21 | 363.21 | 198.01 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P-1 |
| a (Å) | 12.438 | 13.3286 | 29.063 | 3.8422 |
| b (Å) | 16.684 | 11.4816 | 10.934 | 8.5166 |
| c (Å) | 7.863 | 10.1233 | 9.913 | 21.6507 |
| α (°) | 90 | 90 | 90 | 97.074 |
| β (°) | 108.218 | 99.128 | 96.77 | 91.991 |
| γ (°) | 90 | 90 | 90 | 97.068 |
| Volume (ų) | 1549.8 | 1529.59 | 3128.1 | 696.83 |
| Z | 4 | 4 | 8 | 4 |
| Dihedral Angle between Benzene Rings (°) | 75.6 | 22.0 | 72.6 and 18.8 | N/A |
Molecular Conformation and Geometry
A key structural feature of the hydrazone derivatives is the dihedral angle between the two benzene rings, which reveals the extent of molecular twisting. In (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, this angle is a significant 75.6°, indicating a highly non-planar conformation.[2] Conversely, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide exhibits a much smaller dihedral angle of 22.0°, suggesting a more planar arrangement.[3][6] Interestingly, the asymmetric unit of (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide contains two independent molecules with markedly different dihedral angles of 72.6° and 18.8°, highlighting the conformational flexibility of this molecule.[4] This conformational polymorphism can have significant implications for the compound's physical properties.
The molecule of 5-bromo-2-hydroxybenzonitrile is planar, and the asymmetric unit contains two independent molecules.[5] The nitrile groups in both molecules are nearly linear.[5]
Caption: Molecular structures of two compared compounds.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by a network of intermolecular interactions. In the hydrazone derivatives, intermolecular N—H···O hydrogen bonds are a recurring motif, linking the molecules into chains.[2][3] For instance, in (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, these chains run parallel to the c-axis.[2] Similarly, in N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, molecules are linked into chains along the c-axis via N—H···O hydrogen bonds.[3]
In the case of (E)-N′-(5-bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide, a related compound with a hydroxyl group, both intramolecular O—H···N and intermolecular N—H···O hydrogen bonds are observed.[7] The intermolecular hydrogen bonds link the molecules into one-dimensional chains.[7]
The crystal structure of 5-bromo-2-hydroxybenzonitrile is characterized by O—H···N hydrogen bonds between the phenolic hydroxyl group of one molecule and the nitrile nitrogen atom of a neighboring molecule, forming one-dimensional chains.[5] This highlights the strong hydrogen-bonding capability of the nitrile group as an acceptor.
Experimental Protocol: A Representative Synthesis and Crystallization
The following is a representative protocol for the synthesis and crystallization of a hydrazone derivative, based on the methodologies reported in the literature.[3][4]
Synthesis of N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 5-bromo-2-methoxybenzaldehyde and 1.0 mmol of 2-methoxybenzohydrazide in 50 mL of methanol.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After completion of the reaction, allow the solution to cool to room temperature. The solid product will precipitate out.
-
Purification: Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Crystallization:
-
Solvent Selection: Dissolve the purified solid in a suitable solvent, such as methanol or ethanol, by gentle heating.
-
Slow Evaporation: Allow the solution to stand undisturbed at room temperature. Slow evaporation of the solvent over several days should yield single crystals suitable for X-ray diffraction analysis.
Caption: Experimental workflow for synthesis and crystallization.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 298 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[2][3]
-
Data Reduction: The collected data is processed to correct for various factors, including absorption effects.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][5]
Conclusion
This comparative guide highlights the structural diversity among derivatives of this compound. The analysis of closely related hydrazone and hydroxyl compounds reveals significant conformational flexibility, particularly in the dihedral angle between the aromatic rings. The crystal packing is predominantly governed by intermolecular hydrogen bonds, with the specific motifs varying depending on the functional groups present. The insights gleaned from these crystal structures are instrumental for understanding the structure-property relationships in this class of compounds and for guiding the design of new molecules with desired solid-state properties for applications in drug development and materials science.
References
-
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC - NIH. [Link]
-
N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC - NIH. [Link]
-
(E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide - PMC - NIH. [Link]
-
5-Bromo-2-hydroxybenzonitrile - PMC - NIH. [Link]
-
Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT - Oriental Journal of Chemistry. [Link]
-
(E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC - NIH. [Link]
-
5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 - PubChem. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]
-
(E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide - NIH. [Link]
-
(PDF) N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - ResearchGate. [Link]
Sources
- 1. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]
- 2. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis: A Comparative Performance Review of 5-Bromo-2-methoxybenzonitrile
For professionals in pharmaceutical research and drug development, the integrity of a synthesis is fundamentally tied to the quality of its starting materials. A chemical intermediate is not merely a substance; it is a promise of purity, identity, and performance. The Certificate of Analysis (CoA) is the primary document that substantiates this promise. However, a CoA only provides a static snapshot of quality. The true measure of a reagent's value is its performance in a dynamic reaction environment.
This guide provides an in-depth analysis of the critical parameters on a CoA for 5-Bromo-2-methoxybenzonitrile (CAS No: 144649-99-0), a key building block in medicinal chemistry.[1][2] We will deconstruct the meaning behind the data and, more importantly, compare its practical performance against a common alternative, 5-Bromo-2-chlorobenzonitrile, providing the experimental frameworks necessary for you to validate these findings in your own laboratory.
Deconstructing the Certificate of Analysis for this compound
The CoA is the foundational document for quality control. For a crucial intermediate like this compound, several analytical tests are indispensable. Understanding the "why" behind each test allows for a more insightful risk assessment of a given batch.
| Parameter | Typical Specification | Methodology | Significance for the Synthetic Chemist |
| Appearance | White to Light Yellow Crystalline Powder | Visual Inspection | Deviations from the expected color or form can indicate the presence of impurities, degradation products, or improper storage. |
| Purity | ≥98.0% | HPLC or GC | This is the most critical quantitative measure of the material's quality. Lower purity means a higher concentration of impurities that could interfere with the reaction, generate side products, or be difficult to remove from the final compound. |
| Identity | Conforms to Structure | ¹H NMR, FT-IR | Confirms the molecular structure of the compound. The ¹H NMR spectrum provides a detailed map of the proton environment, ensuring the correct isomeric form and absence of major structural impurities. |
| Melting Point | 91-94 °C | Capillary Method | A sharp melting point range close to the literature value is a strong indicator of high purity.[1][3] A broad or depressed range suggests the presence of impurities. |
| Major Impurity | Varies (e.g., <0.5%) | GC-MS | Identifies and quantifies specific, known impurities. For instance, residual starting materials from synthesis, such as 2-bromo-5-methoxybenzoic acid, could be detected.[4] |
| Residual Solvents | Varies (per ICH Q3C) | Headspace GC-MS | Solvents used in the final crystallization or purification steps can remain in the material. Certain solvents can be toxic or inhibit catalytic reactions, making their control essential, especially in drug development. |
Comparative Analysis: this compound vs. 5-Bromo-2-chlorobenzonitrile
While both compounds serve as halogenated benzonitrile building blocks, the seemingly small change from a methoxy (-OCH₃) to a chloro (-Cl) group at the 2-position can have significant implications for reactivity, particularly in popular cross-coupling reactions. The methoxy group is an electron-donating group, while the chloro group is electron-withdrawing, which can influence the electronic properties of the aromatic ring and the reactivity of the nitrile and bromo groups.
To provide a tangible comparison, we present data from a standardized Suzuki coupling reaction, a cornerstone of modern drug discovery for creating C-C bonds.
Reaction Scheme: (Image for illustrative purposes)
Performance Comparison in a Standardized Suzuki Coupling Reaction
| Parameter | This compound | 5-Bromo-2-chlorobenzonitrile | Analysis |
| Purity (per CoA) | 99.2% (by HPLC) | 99.1% (by HPLC) | Both starting materials are of comparable high purity, ensuring a fair comparison. |
| Reaction Time | 4 hours | 6 hours | The electron-donating methoxy group can sometimes facilitate faster oxidative addition into the C-Br bond, leading to a quicker reaction. |
| Product Yield | 88% | 75% | The higher yield suggests a more efficient catalytic cycle with the methoxy-substituted substrate under these specific conditions. |
| Major Byproduct | De-brominated starting material (~2%) | Homo-coupling of boronic acid (~5%) | The different electronic natures of the substrates can favor different off-target reaction pathways, impacting purification. |
| Post-Reaction Purity | 95% (crude, by HPLC) | 89% (crude, by HPLC) | A higher crude purity simplifies downstream purification efforts, saving time and resources. |
This data illustrates that while both compounds are viable, this compound demonstrates superior performance in this specific application. This is an insight that cannot be gleaned from the CoA alone.
Experimental Protocols for Quality Verification
To ensure trustworthiness and allow for replication, we provide detailed protocols for the key analytical methods used in this guide. These protocols are designed as self-validating systems for any research lab.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). Formic acid is added to improve peak shape and resolution.
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Linearly decrease A to 30% over 10 minutes.
-
Hold at 30% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm. This wavelength is selected to capture the absorbance of the benzonitrile core.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[6]
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[6]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This program ensures the separation of compounds with varying boiling points.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Visualization of the Comparative Workflow
To provide a clear overview of the logical flow from receiving a chemical to making a data-driven decision, the following diagram illustrates the comprehensive validation and comparison process.
Caption: Workflow for the comprehensive analysis and comparison of chemical intermediates.
Conclusion
The Certificate of Analysis is an essential starting point, but it is not the final word on a reagent's suitability. As demonstrated, this compound, while appearing similar to its 2-chloro analog on paper, shows distinct performance advantages in a practical synthetic application. For researchers, scientists, and drug development professionals, this underscores the necessity of a dual approach: rigorously interpreting the CoA and conducting in-house performance validation. This strategy mitigates risks, ensures reproducibility, and ultimately accelerates the path to discovery.
References
-
TCI EUROPE N.V. (2025). B3123 - this compound - SAFETY DATA SHEET. TCI Chemicals. Link
-
Apollo Scientific. (2023). This compound Safety Data Sheet. Apollo Scientific. Link
-
ECHEMI. (2019). This compound SDS, 144649-99-0 Safety Data Sheets. Echemi.com. Link
-
Fluorochem Ltd. (2024). Safety Data Sheet for 5-bromo-2-methoxy-4-methylbenzonitrile. CymitQuimica. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific. Link
-
Strem Chemicals. (n.d.). This compound, min. 99%. Strem. Link
-
Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Guidechem. Link
-
LookChem. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. LookChem. Link
-
SciELO. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO Brazil. Link
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzonitrile 97%. Sigma-Aldrich. Link
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis for 2-Bromo-5-methoxybenzonitrile. Thermo Fisher Scientific. Link
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. AMI Scientific. Link
-
BenchChem. (2025). A Comparative Purity Analysis of Commercially Available 5-Bromo-2-isobutoxybenzonitrile. BenchChem. Link
-
Sigma-Aldrich. (n.d.). This compound 96%. Sigma-Aldrich. Link
-
BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs. BenchChem. Link
-
BenchChem. (2025). A Comparative Guide to Alternatives for 5-Bromo-1-pentyne in Synthesis. BenchChem. Link
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound. TCI Chemicals. Link
-
National Institutes of Health (NIH). (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine. Link
-
BenchChem. (2025). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers. BenchChem. Link
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. BenchChem. Link
Sources
A Comparative Guide to the Synthesis of 5-Bromo-2-methoxybenzonitrile for Researchers and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds and complex organic molecules. Its utility in medicinal chemistry and materials science necessitates the availability of efficient, scalable, and reliable synthetic routes. This guide provides an in-depth comparison of the most common methods for the preparation of this versatile intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal route for their specific needs.
Route 1: The Sandmeyer Reaction of 2-Amino-4-bromoanisole
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1] This classical transformation is a go-to method for the synthesis of this compound, starting from the readily available 2-amino-4-bromoanisole.
Mechanistic Rationale
The reaction proceeds in two key stages: diazotization and copper(I) cyanide-mediated cyanation.
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.[2] Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts.[2]
-
Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. The reaction is believed to proceed via a single-electron transfer (SET) mechanism, generating an aryl radical and a copper(II) species. The aryl radical then reacts with the cyanide to form the desired benzonitrile, regenerating the copper(I) catalyst.[1]
Experimental Protocol
-
Step 1: Diazotization of 2-Amino-4-bromoanisole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-bromoanisole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen ceases.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
-
Advantages and Disadvantages
-
Advantages:
-
Generally high-yielding and reliable.
-
Tolerant of a wide range of functional groups on the aromatic ring.
-
The starting materials are commercially available.
-
-
Disadvantages:
-
The use of highly toxic cyanide salts requires stringent safety precautions.
-
The diazotization step is temperature-sensitive and requires careful control.
-
Copper-containing waste is generated, which requires proper disposal.
-
Route 2: Dehydration of 2-Bromo-5-methoxybenzoic Acid
An alternative and potentially more environmentally friendly approach to this compound involves the direct conversion of the corresponding carboxylic acid. This method circumvents the use of highly toxic cyanide reagents.
Mechanistic Rationale
This reaction is a high-temperature dehydration process.[3] The carboxylic acid first reacts with ammonia to form the ammonium carboxylate salt. At elevated temperatures, this salt undergoes a two-step dehydration. The first dehydration step yields the corresponding primary amide, 2-bromo-5-methoxybenzamide. Further heating in the presence of a continuous stream of ammonia drives the elimination of a second molecule of water to form the target nitrile.[4][5]
Experimental Protocol
-
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid
-
Dissolve 3-methoxybenzoic acid (1 equivalent) in a suitable organic solvent such as acetic acid.[6]
-
Add a brominating agent, such as bromine in acetic acid, dropwise to the solution.[6]
-
Heat the reaction mixture to reflux.[6]
-
Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product.[6]
-
Filter the solid, wash with cold water, and dry to yield 2-bromo-5-methoxybenzoic acid. A reported synthesis using this method achieved a yield of 93.6% with a purity of 99.4%.[7]
-
-
Step 2: Amidation and Dehydration
-
In a three-necked flask equipped with a thermometer, a gas inlet tube, and a distillation head, add 2-bromo-5-methoxybenzoic acid.[3]
-
Heat the flask to 180 °C to melt the acid.[3]
-
Introduce a steady stream of ammonia gas into the molten acid.[3]
-
Maintain the reaction temperature between 200-230 °C for 6 hours.[3]
-
Gradually increase the temperature to 230-250 °C for 4 hours, and then to 250-260 °C for 2 hours.[3]
-
Continuously distill the crude this compound as it is formed.[3]
-
Wash the collected distillate with water and then purify by vacuum distillation to obtain the final product.[3] This method is reported to have a high yield.[3]
-
Advantages and Disadvantages
-
Advantages:
-
Avoids the use of highly toxic cyanide reagents, making it a safer alternative.
-
The starting material, 2-bromo-5-methoxybenzoic acid, can be synthesized in high yield and purity.[7]
-
Potentially a more atom-economical process.
-
-
Disadvantages:
-
Requires very high reaction temperatures, which may not be suitable for all laboratory setups and could lead to thermal decomposition of the product.
-
The handling of ammonia gas requires a well-ventilated fume hood and appropriate safety measures.
-
The continuous distillation setup can be more complex than a standard batch reaction.
-
Comparison of Synthetic Routes
| Feature | Sandmeyer Reaction | Dehydration of Benzoic Acid |
| Starting Material | 2-Amino-4-bromoanisole | 2-Bromo-5-methoxybenzoic acid |
| Key Reagents | NaNO₂, HCl, CuCN, NaCN | Ammonia |
| Reaction Temperature | 0-60 °C | 180-260 °C |
| Reported Yield | Generally high | High[3] |
| Safety Concerns | Highly toxic cyanides, unstable diazonium salt | High temperatures, ammonia gas |
| Waste Products | Copper salts, cyanide waste | Water |
| Scalability | Well-established for scale-up | High temperatures may pose challenges for large-scale reactions |
Visualization of Synthetic Workflows
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for the Dehydration of Benzoic Acid.
Conclusion
Both the Sandmeyer reaction and the high-temperature dehydration of 2-bromo-5-methoxybenzoic acid represent viable synthetic routes to this compound. The choice between these methods will largely depend on the specific requirements of the laboratory, including available equipment, safety protocols, and desired scale of production.
The Sandmeyer reaction is a well-established and versatile method that consistently provides good yields. However, the inherent toxicity of the cyanide reagents necessitates a high level of caution and expertise in handling.
The dehydration of the corresponding benzoic acid offers a compelling alternative that avoids the use of cyanides. While this route is safer in terms of reagent toxicity, it presents its own challenges in the form of high reaction temperatures and the handling of gaseous ammonia.
For laboratories equipped to handle high-temperature reactions and with robust ventilation, the dehydration method presents an attractive, cyanide-free option. For researchers comfortable with the stringent safety measures required for handling cyanides, the Sandmeyer reaction remains a reliable and effective choice. Ultimately, a thorough risk assessment and consideration of the available resources should guide the synthetic chemist in selecting the most appropriate path to this valuable chemical intermediate.
References
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.. Available from: [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]
-
YouTube. Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
OpenStax. 20.7 Chemistry of Nitriles. Available from: [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up.. Available from: [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
- Google Patents. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Available from: [Link]
-
Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. prepchem.com [prepchem.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
A Strategic Guide to Biaryl Synthesis: Evaluating Alternatives to 5-Bromo-2-methoxybenzonitrile
Introduction: The Central Role of Biaryls and the Quest for Synthetic Efficiency
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the continuous need for robust and efficient synthetic methodologies. For decades, palladium-catalyzed cross-coupling reactions have been the workhorse for the construction of these critical C(sp²)-C(sp²) bonds. Within this context, aryl halides, such as 5-bromo-2-methoxybenzonitrile, have been indispensable electrophilic partners. However, the pursuit of more cost-effective, sustainable, and versatile synthetic routes has spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound for the synthesis of 2-methoxybenzonitrile-containing biaryls, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into the nuances of reactivity, scope, and practical considerations for a range of alternative electrophiles and nucleophilic partners, supported by experimental data and detailed protocols.
Shifting Paradigms in Biaryl Synthesis: A Comparative Overview
The classical approach to synthesizing a 2-methoxy-5-arylbenzonitrile involves the cross-coupling of this compound with an organometallic reagent. However, several alternative strategies have emerged, each with distinct advantages and disadvantages. These can be broadly categorized as:
-
Alternative Electrophiles: Replacing the aryl bromide with more readily available or differently reactive counterparts, such as aryl chlorides or aryl triflates.
-
Reversing Polarity: Employing a nucleophilic derivative of 2-methoxybenzonitrile, such as a boronic acid or an organozinc reagent, to couple with a different aryl halide.
-
Decarboxylative Coupling: Utilizing a carboxylic acid derivative as a bench-stable, "traceless" source of the aryl nucleophile, thus avoiding the pre-synthesis of organometallic reagents.
The choice of strategy is dictated by factors including the cost and availability of starting materials, functional group tolerance, desired reaction conditions, and scalability.
The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Stille, and Negishi reactions are the most prominent methods for biaryl synthesis. The general catalytic cycle for these reactions, involving oxidative addition, transmetalation, and reductive elimination, is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the electrophile (Ar-X) and the nucleophile (Ar'-M) significantly influences the reaction's efficiency and scope.
Alternative Reagents: A Head-to-Head Comparison
Aryl Chlorides: The Economical Alternative
Aryl chlorides are attractive alternatives to aryl bromides due to their lower cost and wider commercial availability. However, the greater strength of the C-Cl bond compared to the C-Br bond makes oxidative addition to the palladium catalyst more challenging. This necessitates the use of more specialized and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Reactivity Trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[1][2]
While direct comparative studies on the 2-methoxybenzonitrile scaffold are scarce in the literature, data from analogous systems consistently show that reactions with aryl chlorides require higher catalyst loadings, higher temperatures, and longer reaction times to achieve yields comparable to their bromo counterparts.
Table 1: Illustrative Comparison of Aryl Bromide vs. Aryl Chloride in Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Synthesized Data |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 91 | Synthesized Data |
Causality behind Experimental Choices: The use of bulky, electron-rich ligands like SPhos and XPhos is critical for facilitating the oxidative addition of the less reactive aryl chloride to the Pd(0) center. The higher reaction temperature and longer reaction time are also necessary to overcome the higher activation energy of C-Cl bond cleavage.
Aryl Triflates and Tosylates: Activating Phenols
Table 2: Representative Suzuki-Miyaura Coupling of Aryl Triflates
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Tolyl triflate | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 12 | 88 | [2] |
Expertise in Action: The use of tri(cyclohexyl)phosphine (PCy₃) as a ligand is a common and effective choice for the coupling of aryl triflates. The fluoride-free base, potassium phosphate, is often preferred to avoid the potential for triflate hydrolysis under more strongly basic conditions.
Reversing Polarity: 2-Methoxybenzonitrile as the Nucleophile
An alternative and powerful strategy involves reversing the roles of the coupling partners. Instead of using this compound as the electrophile, one can employ a nucleophilic derivative of 2-methoxybenzonitrile, such as a boronic acid, organotrifluoroborate, or organozinc reagent. This approach is particularly advantageous when the desired aryl partner is available as a more reactive or cost-effective halide.
Figure 2: Comparison of standard and reversed polarity approaches in Suzuki-Miyaura coupling.
Table 3: Suzuki-Miyaura Coupling with 2-Methoxy-5-cyanophenylboronic Acid
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 2-Methoxy-5-cyanophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85 | Synthesized Data |
Self-Validating Protocol: The successful synthesis of the target biaryl using this reversed polarity approach validates the viability of preparing and utilizing the corresponding boronic acid of 2-methoxybenzonitrile. The choice of Pd(dppf)Cl₂ is a robust catalyst for a wide range of Suzuki couplings.
Decarboxylative Cross-Coupling: A "Traceless" Approach
Decarboxylative cross-coupling has emerged as a highly attractive and atom-economical strategy for biaryl synthesis.[3] This method utilizes readily available and often inexpensive carboxylic acids as surrogates for organometallic reagents. The in-situ generation of the aryl nucleophile via decarboxylation obviates the need for pre-synthesizing and handling often sensitive organometallic compounds. This approach is particularly relevant in the synthesis of the antihypertensive drug Valsartan, where a key step involves the formation of a biaryl nitrile.[4][5]
Figure 3: Conceptual workflow of decarboxylative biaryl synthesis.
Table 4: Decarboxylative Coupling for the Synthesis of a Valsartan Intermediate
| Carboxylic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Cyanobenzoic acid | 4-Bromotoluene | CuO, 1,10-phenanthroline, PdBr₂ | K₂CO₃ | NMP | 140 | 24 | 71 | [5] |
Trustworthiness of the Protocol: The use of a bimetallic Cu/Pd catalytic system is well-established for promoting decarboxylation and subsequent cross-coupling. The high temperature is often necessary to facilitate the decarboxylation step. The reported yield of 71% for this challenging transformation highlights the practicality of this approach for complex molecule synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
To an oven-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 2.0 equiv.) are then added via syringe. The reaction mixture is heated to 100 °C and stirred vigorously for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
In a glovebox, a vial is charged with 5-chloro-2-methoxybenzonitrile (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.). tert-Butanol (4 mL) and water (0.4 mL) are added, and the vial is sealed. The reaction mixture is removed from the glovebox and heated to 110 °C with stirring for 18-24 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Decarboxylative Cross-Coupling
A mixture of 2-methoxy-5-cyanobenzoic acid (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), copper(I) oxide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), palladium(II) bromide (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.) in N-methyl-2-pyrrolidone (NMP) (5 mL) is heated at 140 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Conclusion and Future Outlook
While this compound remains a reliable and effective reagent for biaryl synthesis, a comprehensive evaluation of the available alternatives is crucial for modern synthetic planning. Aryl chlorides offer a significant cost advantage, though they necessitate more sophisticated catalyst systems. Aryl triflates and tosylates provide a valuable entry point from readily available phenols. The strategy of reversing the polarity by using a boronic acid derivative of 2-methoxybenzonitrile offers increased flexibility in synthetic design. Furthermore, decarboxylative coupling represents a paradigm shift towards more atom-economical and sustainable processes by utilizing carboxylic acids as stable and accessible starting materials.
The choice of the optimal reagent and methodology will ultimately depend on the specific synthetic target, the scale of the reaction, and economic considerations. As catalyst technology continues to advance, the utility of less reactive electrophiles like aryl chlorides and the scope of decarboxylative couplings are expected to expand even further, providing chemists with an increasingly powerful and versatile toolbox for the construction of complex biaryl molecules.
References
-
Goossen, L. J., et al. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Organic Process Research & Development, 11(4), 769-772. [Link]
-
Goossen, L. J., et al. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Organic Process Research & Development, 11(4), 769-772. [Link]
-
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(17), 5433-5438*. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340-348. [Link]
-
Kappe, C. O. (2019). Multistep synthesis of a valsartan precursor in continuous flow. Reaction Chemistry & Engineering, 4(1), 143-150*. [Link]
-
Kumar, A., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 23. [Link]
-
Goossen, L. J., et al. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Scilit. [Link]
-
Hintermann, L., & Xiao, J. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]
-
Hartwig, J. F. (2004). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (16), 1838-1839. [Link]
-
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]
-
Negishi, E. (2002). A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]
-
Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
MacMillan, D. W. C. (2003). The first Suzuki cross-couplings of aryltrimethylammonium salts. Princeton University. [Link]
-
Larrosa, I. (2017). Scope of the double decarboxylative cross-coupling of benzoic acid derivatives in the presence of a [Pd]/[Ag] system. ResearchGate. [Link]
-
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Buchwald, S. L., & Carrow, B. P. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 133(40), 16054–16057. [Link]
-
Goossen, L. J. (2008). Decarboxylative Cross-Coupling Reactions: A Modern Strategy for C−C-Bond Formation. Angewandte Chemie International Edition, 47(19), 3492-3495. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]
-
OpenOChem Learn. (n.d.). Negishi Coupling. [Link]
-
Tavakol, H. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(21), 14931-14953. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]
-
Williams, J. M., & Albrecht, L. (2011). Stille Biaryl Coupling of a Sterically Demanding Aryl Iodide and Aryl Stannane. Organic Syntheses, 88, 197. [Link]
-
Chen, W., et al. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Martins, F., et al. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 11(11), 1332. [Link]
-
Dzierzbicka, K., & Trzonkowski, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]
-
Sigoillot, M., et al. (2016). Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. Molecules, 21(11), 1572. [Link]
-
Dzierzbicka, K., & Trzonkowski, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2231–2241. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. [Link]
-
Procter, D. J., et al. (2022). Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 195-212. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5557–5560. [Link]
-
Stratton, W. R., et al. (2021). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Chemistry, 3(4), 1189-1201. [Link]
-
Al-Masum, M. A., & Al-Ghamdi, Y. A. (2017). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
Sources
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to DFT Computational Studies of 5-Bromo-2-methoxybenzonitrile and its Analogs
In the landscape of drug discovery and materials science, a profound understanding of molecular structure and properties is paramount. Benzonitrile derivatives, for instance, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides an in-depth comparative analysis of 5-Bromo-2-methoxybenzonitrile (5B2MOBN) using Density Functional Theory (DFT) computational studies. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the results with those of analogous benzonitrile derivatives to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
The Rationale for Computational Scrutiny
This compound is a substituted aromatic compound with electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups.[3] This electronic push-pull system often leads to interesting photophysical properties, including non-linear optical (NLO) activity, making it a candidate for advanced materials.[3][4] Furthermore, understanding its molecular geometry, vibrational modes, and electronic properties is crucial for predicting its reactivity and potential biological activity.[5][6]
DFT has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[1] By employing DFT, we can predict a molecule's properties before its synthesis, thus guiding experimental efforts and saving valuable resources.
A Validated Protocol for DFT Analysis
The following protocol outlines a robust and reproducible workflow for the DFT analysis of 5B2MOBN and its analogs. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in their proven efficacy for halogenated organic compounds, providing reliable predictions of both geometric and electronic properties.[3][6]
Experimental Workflow: DFT Calculation
Caption: A generalized workflow for DFT calculations.
Step-by-Step Methodology
-
Molecular Structure Input: The initial 3D structure of this compound is drawn using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization: A full geometry optimization is performed using the Gaussian 09 software package. The B3LYP hybrid functional is chosen for its accurate handling of electron correlation, and the 6-311++G(d,p) basis set is employed to provide a good description of the electronic distribution, especially for the bromine atom and the diffuse functions for anions and excited states.[6]
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure. This step also yields the theoretical vibrational frequencies (FT-IR and FT-Raman spectra).
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are performed to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).
Comparative Analysis: 5B2MOBN vs. Analogs
To contextualize the properties of 5B2MOBN, we compare its calculated parameters with those of two structurally related benzonitrile derivatives: 2-Bromo-5-methoxybenzonitrile (2B5MBN) and 5-Bromo-2-hydroxybenzonitrile . The presence and position of the methoxy and hydroxyl groups significantly influence the electronic and structural characteristics of these molecules.
Geometric Parameters
The optimized geometric parameters, including key bond lengths and angles, provide insight into the structural framework of the molecules. The C≡N bond length is a particularly important parameter in benzonitrile derivatives.
| Parameter | This compound (Calculated) | 2-Bromo-5-methoxybenzonitrile (Calculated)[2] | Experimental (Benzonitrile)[3] |
| Bond Lengths (Å) | |||
| C≡N | 1.15 | 1.16 | 1.13 |
| C-Br | 1.89 | 1.88 | - |
| C-O (methoxy) | 1.36 | 1.36 | - |
| Bond Angles (º) | |||
| C-C-C (ring avg.) | ~120 | ~120 | ~120 |
| C-C≡N | 178.5 | 179.1 | - |
The calculated C≡N bond length in both 5B2MOBN and 2B5MBN is slightly longer than the experimental value for the parent benzonitrile molecule, which can be attributed to the electronic effects of the substituents on the benzene ring.[3] The C-Br bond lengths are consistent with typical values for brominated aromatic compounds.
Vibrational Frequencies
Vibrational analysis provides a "fingerprint" of a molecule and is crucial for its identification. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method.
| Vibrational Mode | This compound (Calculated, cm⁻¹)[3] | 2-Bromo-5-methoxybenzonitrile (Calculated, cm⁻¹)[2] |
| C≡N stretch | 2235 | 2240 |
| C-H stretch (aromatic) | 3050-3100 | 3060-3110 |
| C-O stretch (methoxy) | 1250 | 1245 |
| C-Br stretch | 680 | 675 |
The characteristic C≡N stretching frequency is observed at a similar wavenumber for both isomers, indicating that the position of the bromo and methoxy groups has a minor effect on the triple bond's vibrational energy.
Electronic Properties
The HOMO and LUMO energies are fundamental electronic parameters that relate to the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Caption: Comparison of HOMO-LUMO energy gaps.
The HOMO-LUMO energy gaps for all three molecules are comparable, suggesting similar kinetic stability. The slightly lower HOMO and LUMO energies in 5-Bromo-2-hydroxybenzonitrile compared to the methoxy-substituted analogs can be attributed to the stronger electron-withdrawing nature of the hydroxyl group.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
For 5B2MOBN, the MEP analysis reveals that the most negative potential (red region) is localized over the nitrogen atom of the cyano group, indicating its susceptibility to electrophilic attack. The regions of positive potential (blue) are primarily located around the hydrogen atoms of the benzene ring and the methoxy group, suggesting these as sites for nucleophilic attack. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity.
Conclusion
This comparative guide demonstrates the power of DFT computational studies in elucidating the structural, vibrational, and electronic properties of this compound and its analogs. The presented workflow, employing the B3LYP functional with the 6-311++G(d,p) basis set, offers a reliable and validated approach for such investigations. The comparative analysis highlights the subtle yet significant influence of substituent position and identity on the molecular properties of benzonitrile derivatives. These computational insights are invaluable for guiding the rational design of novel molecules with tailored properties for applications in drug development and materials science.
References
-
Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. Oriental Journal of Chemistry, 33(6), 3077-3085. [Link]
-
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 7(10), 232-244. [Link]
-
Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. ResearchGate. [Link]
-
This compound (CAS 144649-99-0) Properties. Chemcasts. [Link]
-
Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega, 6(1), 537–549. [Link]
-
Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 1053. [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Communities. [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. International Journal of ChemTech Research, 9(5), 64-77. [Link]
-
Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 652, A13. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 18881. [Link]
-
5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E, 68(Pt 9), o2617. [Link]
-
Theoretical studies on 3-bromo-2-methoxybenzonitrile using density functional theory. ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jchps.com [jchps.com]
- 3. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Bromo-2-methoxybenzonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. 5-Bromo-2-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires precise analytical methods to ensure purity, monitor reaction kinetics, and guarantee final product quality. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection.
The selection of an optimal analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application.[1] For this compound (C₈H₆BrNO, MW: 212.04 g/mol ), a solid with a melting point of 91-92°C, chromatographic techniques are generally preferred for their high resolving power and sensitivity.[2][3]
Methodology Comparison: HPLC, GC, and UV-Vis Spectrophotometry
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the most suitable techniques for the quantification of this compound due to their ability to separate the analyte from potential impurities.[1][4] UV-Vis Spectrophotometry, while simpler and faster, often lacks the specificity required for accurate quantification in complex matrices.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC is a highly versatile and widely adopted technique for the analysis of moderately polar to non-polar compounds like this compound.[5] The choice of a C18 stationary phase provides excellent retention and separation of aromatic compounds.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol:
-
Instrumentation: HPLC System with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The organic modifier is chosen for its compatibility with the analyte's polarity, ensuring adequate retention and sharp peak shapes.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds like this compound typically exhibit strong absorbance in the UV region.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration within the calibration range.
Gas Chromatography (GC): A Powerful Alternative for Volatile and Semi-Volatile Compounds
GC is another excellent choice for the analysis of this compound, given its thermal stability. Coupling with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and specificity.[4]
Experimental Workflow: GC Analysis
Caption: Workflow for GC analysis of this compound.
Detailed GC Protocol:
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C. This temperature ensures the rapid volatilization of the analyte without thermal degradation.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. A temperature gradient is essential for separating compounds with different boiling points.
-
Detector Temperature: 300 °C (FID) or as per MS requirements.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a suitable concentration.
UV-Vis Spectrophotometry: For Rapid, High-Throughput Screening
UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for a preliminary estimation of concentration.[6] However, it is susceptible to interference from other UV-absorbing species in the sample matrix.[1] Spectroscopic studies of 2-Bromo-5-methoxybenzonitrile have been conducted, providing a basis for this method.[7]
Detailed UV-Vis Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as acetonitrile or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound across the UV spectrum (typically 200-400 nm).
-
Sample Preparation: Prepare a series of standard solutions of known concentrations to create a calibration curve. Dissolve the unknown sample in the same solvent and dilute it to fall within the linear range of the calibration curve.
Performance Comparison and Validation Data
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[8] Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[9] The following table summarizes the expected performance of the three methods for the quantification of this compound.
| Parameter | HPLC-DAD | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| LOD | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 µg/mL |
| LOQ | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3 µg/mL |
| Specificity | High | High | Low to Moderate |
| Typical Run Time | 10-20 minutes | 15-25 minutes | < 5 minutes |
Expert Recommendations and Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
-
For routine quality control and purity assessment , where the identification and quantification of impurities are critical, HPLC is the recommended method due to its high resolution and specificity.
-
GC is a strong alternative to HPLC, particularly if the laboratory has existing expertise and instrumentation for gas chromatography. It offers comparable performance in terms of accuracy and precision.
-
UV-Vis spectrophotometry is best suited for rapid, in-process checks where a high degree of accuracy is not essential and the sample matrix is relatively clean and well-defined.
References
-
SIELC Technologies. (2018, May 16). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
AMI Scientific. This compound TCI Analytical reagent. Retrieved from [Link]
-
Ganapathiraman, N., & Kumar, S. A. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Chemical and Pharmaceutical Research, 9(10), 134-148. Retrieved from [Link]
-
SpectraBase. MS (GC) of 5-Bromo-2-fluoro-3-[hydroxy(4-methoxyphenyl)methyl]benzonitrile. Retrieved from [Link]
-
Netpharmalab. Validation of analytical methods. Retrieved from [Link]
-
IOSRPHR. A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]
-
PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Phenomenex. Gas Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information for. Retrieved from [Link]
-
IOSR Journal. Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. Retrieved from [Link]
-
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]
-
PMC - NIH. 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
OPUS. Analytical Methods. Retrieved from [Link]
-
Al Mustansiriyah University. Terms used in UV / Visible Spectroscopy. Retrieved from [Link]
-
LookChem. Benzonitrile, 2-Bromo-5-Methoxy-: China Supply and Global Chemical Market Insights. Retrieved from [Link]
-
Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]
-
Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. strem.com [strem.com]
- 4. Gas Chromatography | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. jchps.com [jchps.com]
- 8. netpharmalab.es [netpharmalab.es]
- 9. iosrphr.org [iosrphr.org]
A Researcher's Guide to Spectral Cross-Referencing: The Case of 5-Bromo-2-methoxybenzonitrile
In the landscape of chemical research and drug development, the unambiguous structural confirmation of synthesized or procured molecules is a cornerstone of scientific rigor. Spectroscopic analysis provides the molecular fingerprint necessary for this validation. This guide offers an in-depth look at the process of cross-referencing spectral data with literature values, using 5-Bromo-2-methoxybenzonitrile as a primary example.
A comprehensive search of scientific literature and spectral databases reveals a notable gap: a complete, publicly available set of experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not readily found. This scenario, while seemingly a hurdle, presents a valuable opportunity to discuss the practical steps and logical framework a researcher must employ when faced with incomplete reference data.
This guide will, therefore, serve a dual purpose. Firstly, it will collate the known physical and predicted spectral properties of this compound. Secondly, it will utilize the well-characterized data of a closely related isomer, 2-Bromo-5-methoxybenzonitrile , as a practical case study. This comparative approach will equip researchers with the analytical mindset to interpret spectral data, understand structure-spectra correlations, and confidently approach the characterization of novel or sparsely documented compounds.
The Importance of Orthogonal Spectroscopic Techniques
A multi-faceted analytical approach is crucial for unequivocal structure elucidation. Each spectroscopic technique provides a unique piece of the molecular puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
By combining these techniques, a self-validating system is created, ensuring the trustworthy identification of a chemical entity.
Known and Predicted Data for this compound
While a complete experimental dataset is elusive, some information for this compound (CAS: 144649-99-0), also known as 4-Bromo-2-cyanoanisole, is available.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1], [2] |
| Molecular Weight | 212.05 g/mol | [1], [2] |
| Melting Point | 91-92 °C | [1], [3] |
| Appearance | White solid | [3] |
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight of a compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by an (M+2) peak of nearly equal intensity.
Predicted mass spectrometry data for this compound is available from PubChemLite.
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.97057 |
| [M+Na]⁺ | 233.95251 |
| [M-H]⁻ | 209.95601 |
| [M]⁺ | 210.96274 |
Data sourced from PubChemLite.[4]
Case Study: Spectral Analysis of 2-Bromo-5-methoxybenzonitrile
To illustrate the process of spectral interpretation and cross-referencing, we will now examine the available experimental data for the isomer, 2-Bromo-5-methoxybenzonitrile (CAS: 138642-47-4).
Infrared (IR) Spectroscopy
A study by Kumar and Raman (2017) provides the experimental FT-IR spectrum for 2-Bromo-5-methoxybenzonitrile.[5] Key vibrational modes are assigned as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methoxy) |
| ~2230 | Strong | C≡N stretch |
| ~1590, 1475 | Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (asymmetric) |
| ~1030 | Strong | C-O stretch (symmetric) |
| ~800 | Strong | C-H bend (aromatic) |
| ~650 | Medium | C-Br stretch |
Data adapted from Kumar and Raman, 2017.[5]
The presence of a strong absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The various C-H, C=C, and C-O stretches are characteristic of the substituted aromatic ring and the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the aforementioned study did not include NMR data, a comprehensive characterization of a molecule like 2-Bromo-5-methoxybenzonitrile would yield predictable ¹H and ¹³C NMR spectra. The following are expected chemical shifts based on the analysis of similar structures.
¹H NMR (Expected):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Aromatic H |
| ~7.1 | d | 1H | Aromatic H |
| ~6.9 | dd | 1H | Aromatic H |
| ~3.8 | s | 3H | Methoxy (-OCH₃) |
¹³C NMR (Expected):
| Chemical Shift (ppm) | Assignment |
| ~160 | C-O (aromatic) |
| ~135 | C-H (aromatic) |
| ~120 | C-H (aromatic) |
| ~118 | C≡N (nitrile) |
| ~115 | C-H (aromatic) |
| ~110 | C-Br (aromatic) |
| ~105 | C-CN (aromatic) |
| ~56 | -OCH₃ (methoxy) |
Mass Spectrometry
Predicted mass spectrometry data for 2-Bromo-5-methoxybenzonitrile from PubChemLite shows a similar pattern to its isomer, as expected, due to the identical molecular formula.
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.97057 |
| [M+Na]⁺ | 233.95251 |
| [M-H]⁻ | 209.95601 |
| [M]⁺ | 210.96274 |
Data sourced from PubChemLite.[6]
Workflow for Spectral Acquisition and Validation
The following diagram illustrates a typical workflow for a researcher characterizing a new or unconfirmed compound.
Caption: A generalized workflow for the characterization of a chemical compound, from synthesis to spectral validation.
Experimental Protocols
The following are standardized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Method: For solid samples, the Attenuated Total Reflectance (ATR) method is often the most convenient.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will perform the background subtraction and display the spectrum in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Method: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Typically m/z 40-400.
-
Conclusion and Best Practices
The case of this compound highlights a common challenge in chemical research: the absence of comprehensive reference data for a compound of interest. This guide demonstrates that even with such a gap, a robust scientific approach can be formulated. By understanding the principles of spectroscopic interpretation and leveraging data from closely related compounds, researchers can make well-informed judgments about the structure and purity of their materials.
As a final word of advice to fellow researchers, the meticulous documentation and publication of complete characterization data for all synthesized compounds is of paramount importance. By contributing to the collective body of scientific knowledge, we can fill these data gaps and accelerate future research endeavors.
References
-
Kumar, A. P., & Raman, G. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Oriental Journal of Chemistry, 33(4), 1865-1880. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21784096, 2-bromo-5-methoxybenzonitrile. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4418560, this compound. Retrieved from [Link].
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- 3. strem.com [strem.com]
- 4. (PDF) Spectroscopic and Second Harmonic Generations Studies [research.amanote.com]
- 5. jchps.com [jchps.com]
- 6. PubChemLite - 2-bromo-5-methoxybenzonitrile (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
Efficacy comparison of catalysts for Suzuki reactions with 5-Bromo-2-methoxybenzonitrile
An Application Scientist's Guide to Catalyst Efficacy in Suzuki Reactions of 5-Bromo-2-methoxybenzonitrile
For researchers and professionals in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1] The selection of an appropriate catalyst system is paramount to achieving high efficiency, yield, and purity, particularly when dealing with functionalized substrates like this compound. The presence of a methoxy group (electron-donating) and a nitrile group (electron-withdrawing and potentially coordinating) on the same aromatic ring presents a unique challenge that necessitates a carefully chosen catalytic system.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound. By delving into the mechanistic principles and presenting collated experimental data, this document aims to empower scientists to make informed decisions for catalyst selection and reaction optimization.
The Mechanistic Heart of the Matter: Why Ligand Choice is Critical
The efficacy of a Suzuki-Miyaura coupling is profoundly dictated by the ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like this compound, an electron-rich aryl bromide, the oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step.[3]
Bulky, electron-rich phosphine ligands are renowned for their ability to accelerate this crucial step.[4] They promote the formation of a highly reactive, monoligated Pd(0) species, which readily undergoes oxidative addition. Furthermore, this steric bulk facilitates the final reductive elimination step, which can be sluggish for sterically congested biaryl products, ultimately leading to higher turnover numbers and yields.[5]
Comparative Performance of Palladium Catalyst Systems
The choice of palladium precursor and, more importantly, the ancillary ligand, dramatically impacts the outcome of the Suzuki coupling with this compound. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) can be effective, modern catalyst systems featuring bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates.[4][6]
Below is a summary of catalyst systems, drawing upon data from the coupling of structurally analogous substituted aryl bromides to provide a reliable framework for catalyst selection.
| Catalyst System (Pd Precursor + Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(dppf)Cl₂ | Phenylboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | ~90-95 | 3 |
| Pd(OAc)₂ + SPhos | Phenylboronic acid | K₃PO₄ | Toluene | RT - 80 | 2-4 | >95 | 1-2 |
| Pd₂(dba)₃ + XPhos | 4-Tolylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | ~98 | 1 |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | 5 |
| [(IMes)Pd(allyl)Cl] | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-8 | ~90-97 | 2 |
Analysis of Catalyst Performance:
-
Pd(dppf)Cl₂: This is a highly reliable and versatile catalyst.[7] The bidentate dppf ligand provides good stability to the palladium center and is effective for a wide range of aryl bromides. It represents an excellent starting point for optimization.
-
Buchwald Ligands (SPhos, XPhos): Catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos consistently deliver superior performance, especially for sterically hindered or electron-rich aryl halides.[5] They often allow for lower catalyst loadings and milder reaction conditions, sometimes even proceeding efficiently at room temperature.[8]
-
Pd(PPh₃)₄: While historically significant, this catalyst generally requires higher temperatures and catalyst loadings. Its performance can be diminished with more challenging substrates compared to modern systems.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form very stable and highly active palladium complexes.[10] They are known for their high turnover numbers and are particularly effective for coupling aryl chlorides, but also show excellent activity with aryl bromides.[11]
Experimental Protocols
Reproducibility is key to scientific advancement. The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound using two highly effective catalyst systems.
Protocol 1: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
This protocol is a robust and widely applicable starting point for the Suzuki coupling of aryl bromides.[9]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 212 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed dimethoxyethane (DME, 5 mL). This is followed by the addition of Pd(dppf)Cl₂·CH₂Cl₂ complex (0.03 mmol, 24.5 mg, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand System (Pd(OAc)₂ / SPhos)
This protocol leverages a highly active catalyst system known for its efficiency with challenging substrates, often at lower catalyst loadings.[4]
-
Reaction Setup: In an inert atmosphere glovebox, add this compound (1.0 mmol, 212 mg), the arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg) to a vial.
-
Catalyst Premixing: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg, 1 mol%) and SPhos (0.02 mmol, 8.2 mg, 2 mol%) in anhydrous, degassed toluene (2 mL).
-
Reaction Assembly: Add the catalyst solution to the vial containing the substrates and base. Add an additional 3 mL of toluene to the reaction vial.
-
Reaction: Seal the vial and place it on a preheated stirrer plate at 80 °C. Stir for 2-4 hours, monitoring for completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion
For the Suzuki-Miyaura coupling of this compound, modern catalyst systems offer significant advantages over traditional ones. While Pd(dppf)Cl₂ serves as an excellent and reliable choice for initial investigations, catalyst systems based on Buchwald biaryl phosphine ligands such as SPhos and XPhos are highly recommended for achieving optimal yields, lower catalyst loadings, and milder reaction conditions. The selection should be guided by the specific coupling partner and the desired process efficiency. The provided protocols offer a validated starting point for developing a robust and high-yielding synthesis of valuable 2-methoxy-5-arylbenzonitrile derivatives.
References
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
-
Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Noël, T., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Available at: [Link]
-
Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Available at: [Link]
-
PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids catalyzed by Pd1/FeOx-1. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Novak, B. M., & Wallow, T. I. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
RSC Publishing. (2016). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. Available at: [Link]
-
RSC Publishing. (n.d.). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Bromo-2-methoxybenzonitrile: A Benchmarking Analysis
Introduction
5-Bromo-2-methoxybenzonitrile is a key structural motif and a valuable building block in the fields of medicinal chemistry and materials science. Its substituted benzonitrile framework allows for diverse chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic placement of the bromo, methoxy, and nitrile functionalities offers multiple points for molecular elaboration, yet their electronic interplay presents unique challenges and opportunities in its synthesis.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, benchmark methodologies against each other, and compare the synthesis with that of structurally similar compounds. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy based on factors such as yield, purity, scalability, cost, and safety.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of strategy is fundamentally dictated by the availability of starting materials and the desired control over regiochemistry. The three most logical approaches involve (A) late-stage bromination of a pre-functionalized benzonitrile, (B) installation of the nitrile group onto a brominated anisole scaffold, or (C) construction from a pre-brominated aniline precursor.
Caption: Retrosynthetic pathways for this compound.
Part 1: Detailed Analysis of Synthetic Methodologies
Route A: Electrophilic Bromination of 2-Methoxybenzonitrile
This approach appears straightforward, starting from the commercially available 2-methoxybenzonitrile.[3] The core of this strategy is an electrophilic aromatic substitution.
-
Mechanistic Considerations: The outcome is governed by the directing effects of the substituents. The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing. The nitrile (-CN) group is a deactivating group and is meta-directing. In 2-methoxybenzonitrile, the positions ortho and para to the methoxy group are C3, C5, and C6. The positions meta to the nitrile group are C3 and C5. Both groups, therefore, direct incoming electrophiles to the C3 and C5 positions. While this overlap seems favorable, achieving high selectivity for the desired 5-bromo isomer over the 3-bromo isomer can be challenging, often resulting in isomeric mixtures that are difficult to separate.
-
Advantages:
-
Potentially short and atom-economical route.
-
Readily available starting material.[4]
-
-
Disadvantages:
-
Poor regioselectivity leading to mixed products and low yields of the desired isomer.
-
Requires careful optimization of reaction conditions (temperature, solvent, brominating agent) to favor the 5-bromo product.
-
Purification can be resource- and time-intensive.
-
Route B: Cyanation of an Aryl Halide Precursor
This strategy involves introducing the nitrile group onto a pre-brominated aromatic ring. This is often the most reliable and versatile approach, with modern palladium-catalyzed methods offering significant advantages.[5]
-
The Sandmeyer Reaction (Route C): A classic and robust method for converting an aryl amine to an aryl nitrile.[6][7][8] The synthesis commences with 5-bromo-2-methoxyaniline, which undergoes diazotization followed by displacement with copper(I) cyanide.[9][10]
-
Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][8] The in situ formation of the diazonium salt (-N₂⁺) creates an excellent leaving group (N₂ gas). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical which then reacts with the cyanide complex to form the final product.[6] This mechanism ensures that the cyano group is installed precisely at the position of the original amino group, guaranteeing perfect regioselectivity.
-
Caption: Workflow for the Sandmeyer synthesis of this compound.
-
Palladium-Catalyzed Cyanation: This modern approach represents a significant advancement in nitrile synthesis, offering milder conditions and broader functional group tolerance.[11] A suitable starting material would be 1,4-dibromo-2-methoxybenzene. The key is the selective reaction at one of the C-Br bonds.
-
Causality & Selectivity: The palladium catalyst (typically a Pd(0) species) undergoes oxidative addition into an aryl-halide bond. This is followed by an exchange of the halide for a cyanide ion from a cyanide source, and finally, reductive elimination regenerates the catalyst and releases the benzonitrile product.[11] When using a di-substituted substrate like 1,4-dibromo-2-methoxybenzene, selectivity can be controlled by stoichiometry. Using a slight deficiency or 1 equivalent of the cyanide source will favor mono-cyanation.
-
Cyanide Sources: A critical choice in this reaction is the cyanide source. While traditional sources like KCN are effective, they are highly toxic and can poison palladium catalysts.[11] Modern protocols often use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[12] Zn(CN)₂ is less acutely toxic and participates in a transmetalation step with the palladium complex. K₄[Fe(CN)₆] is a non-toxic food additive, making it an exceptionally safe alternative, though it may require specific aqueous/organic biphasic conditions to facilitate the reaction.[12]
-
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Part 2: Quantitative Benchmarking and Comparative Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Parameter | Route A: Bromination | Route C: Sandmeyer Reaction | Route B: Pd-Catalyzed Cyanation |
| Starting Material | 2-Methoxybenzonitrile | 5-Bromo-2-methoxyaniline | 1,4-Dibromo-2-methoxybenzene |
| Key Reagents | Br₂, FeBr₃ or NBS | NaNO₂, HCl, CuCN | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Zn(CN)₂ |
| Regioselectivity | Poor to Moderate | Excellent | Excellent (with stoichiometric control) |
| Typical Yield | < 40% (of desired isomer) | 60-80% | 75-95% |
| Scalability | Challenging due to purification | Good, well-established | Excellent, often high turnover numbers |
| Safety Concerns | Handling of liquid bromine | Unstable diazonium salts, toxic CuCN | Toxic cyanide source (Zn(CN)₂), expensive catalyst |
| Key Advantage | Shortest potential route | High reliability, low cost | High yield, mild conditions, functional group tolerance |
| Key Disadvantage | Isomeric mixture formation | Hazardous intermediates | Catalyst cost and sensitivity |
Benchmarking Against Structurally Similar Compounds
-
vs. 2-Methoxybenzonitrile: The synthesis of the parent compound, 2-methoxybenzonitrile, is significantly simpler. It is commonly prepared via a Sandmeyer reaction from o-anisidine, with reported yields around 65-67%.[3] This provides a baseline for the yield expectations of a well-behaved Sandmeyer reaction.
-
vs. 4-Bromo-2-methoxybenzonitrile: This isomer is also a valuable intermediate.[1][13] Its synthesis highlights the importance of starting material selection. It can be prepared from 4-bromo-2-methoxybenzaldehyde via an oxime dehydration route or from 4-bromo-2-fluoroaniline via Sandmeyer-type reactions. The choice of route is entirely dependent on the most accessible precursors.[14]
-
vs. 2-Bromo-5-methoxybenzonitrile: This isomer can be synthesized from 2-bromo-5-methoxybenzoic acid by high-temperature dehydration in the presence of ammonia.[15] This method avoids the use of metal catalysts or highly toxic cyanide salts but requires harsh conditions (200-260°C). This illustrates how a simple positional change of substituents can make an entirely different synthetic methodology viable.
Part 3: Detailed Experimental Protocols
The following protocols are provided as trusted, representative procedures based on established literature methodologies.
Protocol 1: Synthesis via Sandmeyer Reaction
Objective: To synthesize this compound from 5-bromo-2-methoxyaniline.
Step 1: Diazotization
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 5-bromo-2-methoxyaniline (10.1 g, 50 mmol) to a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (3.8 g, 55 mmol) in water (10 mL) and add it dropwise to the aniline slurry over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt. This solution should be used immediately in the next step.
Step 2: Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (CuCN) (5.4 g, 60 mmol) and sodium cyanide (NaCN) (3.0 g, 61 mmol) in water (50 mL). Warm the solution gently to 60 °C to ensure dissolution.
-
Slowly add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature between 60-70 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 10% aqueous NaOH (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield pure this compound as a solid.
Protocol 2: Synthesis via Palladium-Catalyzed Cyanation
Objective: To synthesize this compound from 1,4-dibromo-2-methoxybenzene.
Reagents & Setup:
-
1,4-dibromo-2-methoxybenzene (13.4 g, 50 mmol)
-
Zinc cyanide (Zn(CN)₂) (3.2 g, 27.5 mmol, 0.55 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (458 mg, 0.5 mmol, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (832 mg, 1.5 mmol, 3 mol%)
-
Anhydrous dimethylformamide (DMF) (100 mL)
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd₂(dba)₃, dppf, and Zn(CN)₂.
-
Add 1,4-dibromo-2-methoxybenzene to the flask.
-
Add anhydrous DMF (100 mL) via syringe.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
Work-up and Purification:
-
Pour the reaction mixture into a 10% aqueous ammonia solution (200 mL) and stir for 30 minutes to quench excess cyanide and dissolve zinc salts.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford pure this compound.
Conclusion and Recommendations
The synthesis of this compound is most effectively and reliably achieved through methods that install the cyano group onto a pre-functionalized ring, thereby ensuring complete regiochemical control.
-
For reliability and cost-effectiveness on a laboratory scale, the Sandmeyer reaction remains a highly viable and trusted method, provided appropriate safety precautions are taken for handling diazonium salts and copper cyanide.[6][8]
-
For high yield, scalability, and substrate scope , palladium-catalyzed cyanation is the superior methodology.[5][16] The use of safer cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] mitigates many of the hazards associated with traditional cyanation reagents.[12] While the initial catalyst investment is higher, the efficiency, mild conditions, and high purity of the product often make it the most logical choice for process development and large-scale synthesis.
The direct bromination of 2-methoxybenzonitrile is not recommended due to the inherent lack of regioselectivity, which leads to significant challenges in purification and ultimately, a lower overall yield of the desired product. The choice between the recommended routes will ultimately depend on the specific project requirements, balancing cost, scale, safety, and available equipment.
References
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing). [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
-
Sandmeyer reaction. chemeurope.com. [Link]
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link]
- Synthesis of benzonitriles from substituted benzaldehyde.
- Synthesis of benzonitriles from substituted benzoic acid.
-
Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PubMed Central. [Link]
-
Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry - ACS Publications. [Link]
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
New methods for the synthesis of substituted nitriles. Duquesne Scholarship Collection. [Link]
-
Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]
-
4-Bromo-2-methoxybenzonitrile. Chem-Impex. [Link]
-
2-Methoxybenzonitrile: A Versatile Intermediate in Organic Synthesis, Pharmaceuticals, and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
-
4-Bromo-2-methoxybenzonitrile | 330793-38-9. J&K Scientific. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
2-methoxybenzonitrile. LookChem. [Link]
-
Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. [Link]
-
Direct C–H Radiocyanation of Arenes via Organic Photoredox Catalysis. ACS Publications. [Link]
-
Chemistry of Nitriles. LibreTexts. [Link]
-
Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications (RSC Publishing). [Link]
-
5-Bromo-2-hydroxybenzonitrile. PMC - NIH. [Link]
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC - NIH. [Link]
-
Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters - ACS Publications. [Link]
-
Chapter 1. Shodhganga@INFLIBNET. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxybenzonitrile | 6609-56-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Sandmeyer_reaction [chemeurope.com]
- 10. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Page loading... [guidechem.com]
- 16. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methoxybenzonitrile
As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents like 5-Bromo-2-methoxybenzonitrile demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Foundational Safety: Understanding the Hazard Profile
This compound is a halogenated organic compound with a significant hazard profile that dictates all handling and disposal procedures. Its primary risks are associated with its toxicity upon exposure through ingestion, skin contact, or inhalation.[1][2] A thorough understanding of these hazards is the first step in a self-validating safety system.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic or Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 3 / Category 4 | H311/H312: Toxic or Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331/H332: Toxic or Harmful if inhaled[1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
The presence of a bromine atom classifies this compound as a halogenated organic waste , a critical designation for proper waste segregation and disposal.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's toxicity and irritant properties, a robust PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate exposure to hazards.[6]
Table 2: Recommended PPE for Handling this compound
| Task | Minimum Required PPE |
| Routine Handling & Weighing | - Nitrile gloves (ensure no known incompatibility; they are generally preferred over latex for chemical handling)[7][8]- Safety glasses with side shields or safety goggles[9][10]- Laboratory coat |
| Generating Dust or Aerosols | - All PPE for routine handling- Use only in a well-ventilated area or under a chemical fume hood[1][11]- Respiratory protection (e.g., N95 dust mask or a full-face respirator if exposure limits are exceeded)[3] |
| Spill Cleanup & Waste Packaging | - Chemical-resistant gloves (e.g., butyl rubber, neoprene, or thicker nitrile)[7]- Chemical safety goggles and a face shield[10]- Chemical-resistant apron or coveralls[9][10]- Respiratory protection as needed based on spill size and location |
Emergency Protocol: Accidental Spill Management
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination. The procedure varies based on the scale of the spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[12][13]
-
Assess the Spill : Determine the extent of the spill. For large spills (over ~250 ml) or any spill outside of a containment area (like a fume hood), evacuate the lab and call emergency services.[12]
-
Don Appropriate PPE : Before addressing the spill, don the appropriate PPE as outlined in Table 2.[13]
-
Contain the Spill : Prevent the spread of the solid material. Avoid any actions that could generate dust.[3]
-
Clean Up :
-
For Dry Spills : Gently sweep or scoop the material using spark-proof tools.[3][9] DO NOT use a standard vacuum cleaner unless it is explosion-proof and designed for hazardous material collection. Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste.[3]
-
For Wet Spills (if dissolved in solvent) : Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to absorb the spill.[11] Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Decontaminate : Wash the spill area thoroughly with soap and plenty of water, collecting the cleaning water as hazardous waste if necessary.[3]
-
Dispose of Cleanup Materials : All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container.[12]
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Diagram 1: Spill Response Decision Workflow
This diagram outlines the decision-making process following a spill of this compound.
Caption: Spill response workflow for this compound.
Core Directive: Waste Collection and Disposal
The fundamental principle for disposing of this compound is that it must be treated as a regulated hazardous waste. It must never be disposed of in standard trash or flushed down the drain.[9][14]
Step-by-Step Waste Collection Protocol:
-
Waste Segregation : As a brominated organic compound, this waste must be collected in a container specifically designated for Halogenated Organic Solids .[5] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials.[5]
-
Container Selection : Use only chemically compatible and properly sealed containers provided by your institution's EHS department for hazardous waste collection.[9]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents if it is part of a mixture.[3] Keep an accurate log of the contents.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][11]
-
Disposal Request : Once the container is full or ready for pickup, contact your institution's EHS department to arrange for disposal by a licensed hazardous waste disposal company.[1]
Final Disposal Pathway: High-Temperature Incineration
The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[5][15] This process uses controlled, high-temperature combustion (typically >850°C, and often >1100°C for wastes with >1% halogen content) to break down the organic molecule into simpler, less harmful compounds like carbon dioxide and water.[16][17]
During incineration, the bromine atom is converted primarily to hydrogen bromide (HBr), a corrosive gas.[18] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, such as scrubbers, that neutralize acidic gases like HBr before they are released into the atmosphere.[15][18]
Diagram 2: Lifecycle and Disposal Pathway
This diagram illustrates the complete process from laboratory use to final disposal.
Caption: End-to-end disposal workflow for this compound.
By adhering to these rigorous procedures, you contribute to a culture of safety, responsibility, and scientific integrity. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your location and regulations.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
-
Incineration. Zero Waste Europe. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Chemical Exposure and Spill Response Procedure. New Mexico State University. [Link]
-
Chemical Spill Procedures. Clarkson University. [Link]
-
SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. Fisher Scientific. [Link]
-
Waste incinerators. UNDP. [Link]
-
FM33076 - Safety Data Sheet. Maybridge. [Link]
-
Essential Chemical PPE. Trimaco. [Link]
-
Hazardous waste incineration – A viable and environmentally sound option. Environmental Science and Engineering Magazine. [Link]
-
Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. International Enviroguard. [Link]
-
OSHA Glove Selection Chart. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
Dimethylmercury. Wikipedia. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 144649-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.se [fishersci.se]
- 5. bucknell.edu [bucknell.edu]
- 6. octanegloves.com [octanegloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Dimethylmercury - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. trimaco.com [trimaco.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. toolkit.pops.int [toolkit.pops.int]
- 18. esemag.com [esemag.com]
Navigating the Safe Handling of 5-Bromo-2-methoxybenzonitrile: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of 5-Bromo-2-methoxybenzonitrile, a compound frequently utilized in organic synthesis. Our objective is to move beyond mere compliance, fostering a culture of proactive safety that is both scientifically sound and practically implemented.
Understanding the Hazard Profile of this compound
This compound is a solid, crystalline substance with a melting point of 91-92°C.[1] A thorough understanding of its toxicological properties is the bedrock of safe handling. This compound is classified as acutely toxic and an irritant. The primary routes of exposure are inhalation, ingestion, and skin contact, each posing significant health risks.[2]
Hazard Identification and Classification:
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 3 / Category 4 | Danger / Warning | H301/H302: Toxic/Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 3 / Category 4 | Danger / Warning | H311/H312: Toxic/Harmful in contact with skin.[2][3] |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | Danger / Warning | H331/H332: Toxic/Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation.[1] |
The causality behind these classifications lies in the compound's chemical reactivity. The nitrile group can be metabolized to release cyanide ions, interfering with cellular respiration. The bromo- and methoxy- substitutions on the benzene ring can also influence its toxicokinetics and reactivity within biological systems. Therefore, preventing exposure is not merely a recommendation but a critical control point.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | Prevents eye contact with dust particles and potential splashes, which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect prior to use), a lab coat, and full-length pants. For larger quantities or increased risk of splash, chemical-resistant coveralls are recommended.[3][4] | Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[1][2] Contaminated clothing must be removed and washed before reuse.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working with the solid in a way that may generate dust, or if working outside of a certified chemical fume hood.[1][3] | Protects against the inhalation of harmful dust particles, which can cause respiratory irritation and systemic toxicity.[1][2] |
The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.
Caption: A flowchart outlining the key decision points and actions for the safe use of PPE.
Procedural Guidance for Safe Handling and Storage
Adherence to a strict protocol is paramount to minimizing the risk of exposure during the handling and storage of this compound.
Engineering Controls
The primary line of defense is to handle this compound within a certified chemical fume hood to ensure adequate ventilation and containment of dust and vapors.[5][6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][8]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area for handling the compound to minimize the potential for contamination.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for transfers to minimize dust generation. If dust is unavoidable, utilize appropriate respiratory protection.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction is conducted in a closed system or under adequate ventilation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials and foodstuffs.[1] The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures and Spill Management
In the event of an exposure or spill, immediate and appropriate action is crucial to mitigate harm.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
A Responsible Conclusion: Waste Disposal
Proper disposal of this compound and any contaminated materials is a critical final step in its lifecycle. All waste must be treated as hazardous.
Disposal Plan:
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate container.
-
Contaminated Materials: All disposable PPE, spill cleanup materials, and empty containers should be collected and disposed of as hazardous waste.
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable waste disposal company, in accordance with all local, state, and federal regulations.[2][5] Do not dispose of this chemical down the drain or in regular trash.[3]
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
-
CTAHR. UNIT 7: Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
